Product packaging for Runcaciguat(Cat. No.:CAS No. 1402936-61-1)

Runcaciguat

Cat. No.: B610601
CAS No.: 1402936-61-1
M. Wt: 488.3 g/mol
InChI Key: NCRMKIWHFXSBGZ-CNBXIYLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RUNCACIGUAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22Cl2F3NO3 B610601 Runcaciguat CAS No. 1402936-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2F3NO3/c1-12(23(26,27)28)21(14-4-7-16(24)8-5-14)22(32)29-19-10-15(6-9-18(19)25)17(11-20(30)31)13-2-3-13/h4-10,12-13,17,21H,2-3,11H2,1H3,(H,29,32)(H,30,31)/t12-,17+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRMKIWHFXSBGZ-CNBXIYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(CC(=O)O)C3CC3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)[C@@H](CC(=O)O)C3CC3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402936-61-1
Record name Runcaciguat [INN]
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Record name Runcaciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methyl-1-oxobutyl]amino]-cyclopropyl-(S)-Benzenepropanoic acid
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Record name RUNCACIGUAT
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Runcaciguat's Mechanism of Action in Renal Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic kidney disease (CKD) is characterized by a state of oxidative stress that impairs the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of renal health. Runcaciguat (BAY 1101042) is a novel, orally available sGC activator that uniquely targets and activates the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress and unresponsive to NO. By restoring cGMP production, this compound offers a promising therapeutic approach to mitigate renal damage. This technical guide provides an in-depth overview of this compound's mechanism of action in renal pathophysiology, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

The Impaired NO-sGC-cGMP Pathway in Chronic Kidney Disease

The NO-sGC-cGMP signaling cascade is fundamental to maintaining renal homeostasis. It governs crucial functions such as renal blood flow, glomerular filtration rate, and tubulointerstitial health.[1] In the pathophysiology of CKD, comorbidities like hypertension and diabetes mellitus contribute to a state of chronic oxidative stress.[2] This oxidative environment leads to the oxidation of the heme-iron in sGC from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme insensitive to its natural ligand, NO.[2][3] The subsequent loss of the heme group results in a heme-free, inactive form of sGC.[2] This impairment of the NO-sGC-cGMP pathway leads to diminished cGMP levels, contributing to endothelial dysfunction, inflammation, fibrosis, and ultimately, the progression of renal disease.

This compound's Novel Mechanism of Action

This compound is a potent and selective sGC activator that directly targets the oxidized and heme-free sGC enzyme. Unlike sGC stimulators that require the presence of the reduced heme group to enhance sensitivity to NO, this compound functions independently of NO and effectively restores cGMP production even in the high oxidative stress environment characteristic of CKD. By activating the dormant sGC, this compound replenishes intracellular cGMP levels, thereby reactivating downstream signaling pathways that promote vasodilation, reduce inflammation, and inhibit fibrosis.

cluster_0 Normal Physiology cluster_1 CKD Pathophysiology cluster_2 This compound Intervention NO NO sGC (reduced) sGC (Heme-Fe2+) NO->sGC (reduced) Activates cGMP cGMP sGC (reduced)->cGMP Converts sGC (oxidized) sGC (Heme-free/Fe3+) GTP GTP GTP->sGC (reduced) GTP->sGC (oxidized) PKG Protein Kinase G (PKG) cGMP->PKG Activates Renal Protection Renal Protection PKG->Renal Protection Promotes Restored Renal Protection Restored Renal Protection PKG->Restored Renal Protection Promotes Oxidative Stress Oxidative Stress Oxidative Stress->sGC (oxidized) Induces oxidation & heme loss Reduced cGMP Reduced cGMP sGC (oxidized)->Reduced cGMP Leads to Restored cGMP Restored cGMP sGC (oxidized)->Restored cGMP Restores conversion Renal Damage Renal Damage Reduced cGMP->Renal Damage Contributes to This compound This compound This compound->sGC (oxidized) Activates Restored cGMP->PKG Activates Start Start ZSF1_Rats ZSF1 Rats (13-14 weeks old) Start->ZSF1_Rats Randomization Randomize based on uPCR ZSF1_Rats->Randomization Treatment 12 weeks oral treatment: - Vehicle - this compound (1, 3, 10 mg/kg/bid) Randomization->Treatment Assessments Assessments at weeks 0, 4, 8, 12: - uPCR - Metabolic panel Treatment->Assessments Termination End of study (week 12): - Histopathology - Gene expression analysis Assessments->Termination End End Termination->End cluster_podocyte Podocyte cluster_mesangial Mesangial Cell cluster_tubular Tubular Epithelial Cell cluster_vascular Vascular Smooth Muscle Cell This compound This compound sGC_activation Activation of oxidized/heme-free sGC This compound->sGC_activation cGMP_increase Increased cGMP sGC_activation->cGMP_increase PKG_activation PKG Activation cGMP_increase->PKG_activation Podocyte_effects Improved cytoskeletal stability Reduced apoptosis PKG_activation->Podocyte_effects Mesangial_effects Reduced proliferation Decreased ECM production PKG_activation->Mesangial_effects Tubular_effects Reduced inflammation Inhibition of EMT PKG_activation->Tubular_effects Vascular_effects Vasodilation Improved renal blood flow PKG_activation->Vascular_effects TGF_beta_inhibition Inhibition of TGF-β Signaling PKG_activation->TGF_beta_inhibition Hemodynamic Improved Hemodynamics Vascular_effects->Hemodynamic Anti_fibrotic Anti-fibrotic Effects TGF_beta_inhibition->Anti_fibrotic

References

An In-depth Technical Guide to Runcaciguat and the Soluble Guanylate Cyclase Activation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the soluble guanylate cyclase (sGC) signaling pathway and the mechanism of action of Runcaciguat, a novel sGC activator. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and visualizations of signaling pathways and experimental workflows.

The Soluble Guanylate Cyclase (sGC) Signaling Pathway

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit.[2][3] The β subunit contains a heme prosthetic group that serves as the receptor for NO.[2]

Under normal physiological conditions, NO produced by nitric oxide synthase (NOS) diffuses into smooth muscle cells and binds to the ferrous (Fe²⁺) heme iron of sGC.[4] This binding induces a conformational change in the enzyme, leading to a several hundred-fold increase in its catalytic activity. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream effectors, primarily protein kinase G (PKG), which mediates the physiological responses.

However, in pathophysiological conditions associated with oxidative stress, such as chronic kidney disease (CKD) and heart failure, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This oxidized form of sGC is unresponsive to NO, leading to impaired cGMP signaling and endothelial dysfunction. Furthermore, the oxidized heme is unstable and can be lost from the enzyme, resulting in a heme-free, or apo-sGC, which is also inactive.

There are two main classes of pharmacological agents that target sGC: sGC stimulators and sGC activators. sGC stimulators, such as riociguat, enhance the activity of the reduced (ferrous) form of sGC and act synergistically with NO. In contrast, sGC activators, like this compound, target the oxidized and heme-free forms of sGC, restoring cGMP production in a NO-independent manner.

sGC_Signaling_Pathway Soluble Guanylate Cyclase (sGC) Signaling Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS + O2 NO_endo Nitric Oxide (NO) eNOS->NO_endo NO_smc Nitric Oxide (NO) NO_endo->NO_smc Diffusion sGC_inactive sGC (Fe2+) Inactive NO_smc->sGC_inactive Activation sGC_active sGC (Fe2+) Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activation Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Runcaciguat_MoA This compound Mechanism of Action cluster_pathway Pathophysiological Condition (Oxidative Stress) sGC_Fe2 sGC (Fe2+) NO-responsive sGC_Fe3 sGC (Fe3+) Oxidized NO-unresponsive sGC_Fe2->sGC_Fe3 Oxidative Stress Apo_sGC Apo-sGC Heme-free NO-unresponsive sGC_Fe3->Apo_sGC Heme Loss sGC_activated Activated sGC sGC_Fe3->sGC_activated Apo_sGC->sGC_activated This compound This compound This compound->sGC_Fe3 Activation This compound->Apo_sGC Activation cGMP cGMP sGC_activated->cGMP Catalysis GTP GTP GTP->sGC_activated Downstream_Effects Restoration of Downstream Signaling cGMP->Downstream_Effects Drug_Discovery_Workflow Discovery and Development Workflow for sGC Activators Target_ID Target Identification (Oxidized/Heme-free sGC) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical In_Vitro In Vitro Assays (sGC activity, cGMP levels) Preclinical->In_Vitro In_Vivo In Vivo Models (CKD, HF models) Preclinical->In_Vivo Clinical Clinical Development Preclinical->Clinical Phase1 Phase I (Safety, PK/PD) Clinical->Phase1 Phase2 Phase II (Efficacy, Dosing) Clinical->Phase2 Phase3 Phase III (Pivotal Trials) Clinical->Phase3 Approval Regulatory Approval Clinical->Approval

References

Runcaciguat's In Vitro Activation of the cGMP Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the in vitro effects of Runcaciguat (BAY 1101042) on the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound is a novel, orally available, and potent activator of soluble guanylate cyclase (sGC), the key enzyme in this pathway. A dysfunctional NO-sGC-cGMP signaling cascade is implicated in the pathophysiology of various cardiovascular and renal diseases. This compound represents a promising therapeutic approach by restoring cGMP production, particularly under conditions of oxidative stress.[1][2][3][4]

Mechanism of Action: Restoring cGMP Production

This compound selectively targets and activates the oxidized and heme-free form of sGC.[1] Under conditions of oxidative stress, the heme component of sGC can be oxidized or lost, rendering the enzyme unresponsive to its endogenous activator, nitric oxide (NO). This compound bypasses this limitation by allosterically binding to a histidine residue on the sGC β1 subunit, leading to the restoration of cGMP synthesis. This unique mechanism of action distinguishes this compound from sGC stimulators, which require the presence of the reduced heme moiety for their activity.

cluster_0 Physiological sGC Activation cluster_1 Pathophysiological State (Oxidative Stress) cluster_2 This compound Mechanism of Action NO Nitric Oxide (NO) sGC_native Native sGC (Heme-containing) NO->sGC_native activates cGMP cGMP sGC_native->cGMP catalyzes conversion of sGC_oxidized Oxidized/Heme-free sGC (Apo-sGC) sGC_native->sGC_oxidized GTP GTP GTP->sGC_native substrate Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_native NO_inactive Nitric Oxide (NO) NO_inactive->sGC_oxidized no activation This compound This compound sGC_oxidized_active Oxidized/Heme-free sGC (Apo-sGC) This compound->sGC_oxidized_active activates cGMP_2 cGMP sGC_oxidized_active->cGMP_2 catalyzes conversion of GTP_2 GTP GTP_2->sGC_oxidized_active substrate

Figure 1: this compound's mechanism of action on sGC.

Quantitative In Vitro Activity

The potency and efficacy of this compound in activating sGC and stimulating cGMP production have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Assay TypeDescriptionParameterValueReference
Biochemical Luminometric AssayMeasures direct activation of purified sGC.MEC2.4 nM
cGMP Reporter AssayMeasures cGMP production in sGC-overexpressing CHO cells.MEC1.8 nM
Wild-type sGC ActivationMeasures activation of wild-type sGC in HEK293 cells.EC50789 nM
CHO Cell cGMP FormationMeasures cGMP formation in a recombinant sGC-overexpressing cell line.MEC3 nM
CHO Cell cGMP FormationMeasures cGMP formation in a recombinant sGC-overexpressing cell line.EC5027 nM

Table 1: In Vitro Potency of this compound

ConditionFold Activation of sGCConcentration of this compoundReference
This compound alone2.6-fold0.01 µM
This compound alone9.3-fold100 µM
In the presence of ODQIncreased cGMP productionNot specified
Heme-free enzymeMaximum effectNot specified

Table 2: Fold Activation of Purified sGC by this compound

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize the effect of this compound on cGMP.

Purified sGC Activity Assay

This assay directly measures the ability of this compound to activate purified soluble guanylate cyclase.

Materials:

  • Purified sGC enzyme

  • This compound (in varying concentrations)

  • GTP (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and other cofactors)

  • cGMP detection kit (e.g., ELISA or luminescence-based)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified sGC enzyme.

  • Add this compound at a range of concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding GTP.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Quantify the amount of cGMP produced using a suitable detection method.

  • To assess the effect on the oxidized/heme-free enzyme, the sGC can be pre-treated with an oxidizing agent like ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one).

start Start prepare_mix Prepare Reaction Mix (Buffer + Purified sGC) start->prepare_mix add_this compound Add this compound (Varying Concentrations) prepare_mix->add_this compound add_gtp Add GTP (Initiate Reaction) add_this compound->add_gtp incubate Incubate (e.g., 37°C) add_gtp->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_cgmp Quantify cGMP stop_reaction->quantify_cgmp end End quantify_cgmp->end start Start transfect_cells Transfect Host Cells (with sGC expression vectors) start->transfect_cells plate_cells Plate sGC-overexpressing Cells transfect_cells->plate_cells treat_cells Treat with this compound (Varying Concentrations) plate_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_cgmp Quantify Intracellular cGMP lyse_cells->quantify_cgmp end End quantify_cgmp->end

References

Runcaciguat: A Nitric Oxide-Independent Activator of Soluble Guanylate Cyclase for Cardiorenal Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular and renal homeostasis. In numerous pathological states, including chronic kidney disease (CKD) and heart failure, this pathway is impaired due to oxidative stress, which leads to the oxidation and subsequent heme loss of sGC, rendering it unresponsive to endogenous NO. Runcaciguat (BAY 1101042) is a novel, orally available sGC activator that circumvents this limitation by directly targeting and activating this NO-unresponsive, heme-free form of the enzyme. This technical guide provides an in-depth overview of this compound's unique mechanism of action, supported by preclinical and clinical data, and details the key experimental protocols used to characterize its activity.

Introduction: The NO-sGC-cGMP Signaling Pathway and Its Impairment

The canonical activation of sGC, a heterodimeric heme-containing enzyme, is initiated by the binding of nitric oxide (NO) to its ferrous (Fe²⁺) heme moiety.[1][2] This interaction triggers a conformational change in the enzyme, leading to a several hundred-fold increase in the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3] cGMP, in turn, mediates a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and antifibrotic and anti-inflammatory responses, primarily through the activation of cGMP-dependent protein kinase G (PKG).[3]

However, in diseases characterized by high oxidative stress, such as CKD, the sGC heme iron is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This oxidized sGC has a weakened bond to the heme group, leading to its eventual loss and the formation of a heme-free, or apo-sGC. This apo-sGC is insensitive to NO, thus disrupting the entire signaling cascade and contributing to disease progression.

This compound: A Novel NO-Independent sGC Activator

This compound represents a distinct class of pharmacological agents known as sGC activators. Unlike sGC stimulators (e.g., riociguat), which require the presence of the reduced heme group to enhance sGC sensitivity to NO, this compound directly binds to and activates the oxidized and heme-free forms of sGC. This unique, NO-independent mechanism allows this compound to restore cGMP production in environments of high oxidative stress where traditional NO-based therapies would be ineffective.

Mechanism of Action

This compound acts as an allosteric activator, binding to a site on the sGC enzyme that is distinct from the NO-binding heme pocket. Interestingly, its activation of heme-free sGC is dependent on the presence of histidine 105 (H105) in the β1 subunit, a residue that is also crucial for normal heme binding and NO activation. This suggests a unique interaction with the heme pocket, despite the absence of the heme prosthetic group itself. By stabilizing an active conformation of the apo-sGC, this compound effectively restores the enzyme's catalytic function.

cluster_0 Healthy State: NO-Dependent sGC Activation cluster_1 Pathological State: Impaired sGC Signaling cluster_2 This compound Intervention NO Nitric Oxide (NO) sGC_Heme sGC (Heme-Fe²⁺) (Inactive) NO->sGC_Heme Binds to Heme sGC_Heme_Active sGC (Heme-Fe²⁺-NO) (Active) sGC_Heme->sGC_Heme_Active Conformational Change cGMP cGMP sGC_Heme_Active->cGMP Catalyzes GTP GTP GTP->sGC_Heme_Active PKG PKG Activation cGMP->PKG Physiological_Effects_H Vasodilation, Anti-fibrosis, Anti-inflammation PKG->Physiological_Effects_H Oxidative_Stress Oxidative Stress (e.g., in CKD) sGC_Heme_Oxidized sGC (Heme-Fe³⁺) (NO-insensitive) Oxidative_Stress->sGC_Heme_Oxidized Oxidizes Heme Apo_sGC Apo-sGC (Heme-free) (NO-insensitive) sGC_Heme_Oxidized->Apo_sGC Heme Loss Reduced_cGMP Reduced cGMP Apo_sGC->Reduced_cGMP Low Catalytic Activity NO_P Nitric Oxide (NO) NO_P->Apo_sGC No Binding Pathology Endothelial Dysfunction, Fibrosis, Inflammation Reduced_cGMP->Pathology This compound This compound Apo_sGC_R Apo-sGC (Heme-free) This compound->Apo_sGC_R Binds to Heme-free sGC Apo_sGC_Active Apo-sGC-Runcaciguat (Active) Apo_sGC_R->Apo_sGC_Active Induces Active Conformation cGMP_R Restored cGMP Apo_sGC_Active->cGMP_R Catalyzes GTP_R GTP GTP_R->Apo_sGC_Active PKG_R PKG Activation cGMP_R->PKG_R Physiological_Effects_R Restored Vasodilation, Anti-fibrotic Effects PKG_R->Physiological_Effects_R

Figure 1: Signaling pathways of sGC activation.

Quantitative Data Summary

Preclinical In Vitro Activity

This compound demonstrates potent, concentration-dependent activation of purified sGC, with a marked increase in activity under conditions mimicking oxidative stress (i.e., in the presence of the sGC inhibitor ODQ, which oxidizes the heme group, or on heme-free enzyme).

Assay ConditionThis compound ConcentrationFold Activation of sGCReference
Purified sGC (native)0.01 µM2.6-fold
Purified sGC (native)100 µM9.3-fold
Purified sGC + 10 nM NOAdditive effect observed-
Purified sGC + 10 µM ODQIncreased cGMP production-
Heme-free sGCMaximum effect observed-
CHO reporter cell lineMEC for ≥ 3-fold activation10 nM (for analogue)
HEK293 cells (wild-type sGC)EC₅₀789 nM

MEC: Minimum Effective Concentration; EC₅₀: Half-maximal Effective Concentration

Preclinical In Vivo Efficacy

In various rodent models of CKD, this compound has been shown to exert significant renoprotective effects, often at doses that do not significantly lower systemic blood pressure.

Animal ModelTreatmentKey FindingsReference
Zucker Diabetic Fatty (ZDF) RatThis compound (140 ppm in food) for 42 weeksSignificantly reduced proteinuria; Attenuated kidney damage (glomerulopathy, tubular degeneration).
Renin Transgenic (RenTG) RatThis compound (1-10 mg/kg/bid)Significantly reduced proteinuria; Improved survival rates; Reduced markers of heart injury.
Angiotensin-supplemented (ANG-SD) RatThis compound (1-10 mg/kg/bid)Significantly reduced proteinuria.
ZSF1 Rat (CKD/DKD model)This compound (1, 3, 10 mg/kg/bid) for 12 weeksReduced proteinuria and kidney damage biomarkers; Gene expression changes indicating reduced fibrosis and inflammation.
Clinical Efficacy (Phase 2 - CONCORD Trial)

The CONCORD trial investigated the efficacy and safety of this compound in patients with CKD. The primary endpoint was the change in urine albumin-to-creatinine ratio (UACR).

Patient Population (Per-Protocol Set)Treatment GroupMean Reduction in UACR vs. PlaceboP-valueReference
CKD with T2D, without SGLT2iThis compound (30-120 mg daily)-45.2%< 0.001
CKD with T2D, with SGLT2iThis compound (30-120 mg daily)-48.1%0.02

T2D: Type 2 Diabetes; SGLT2i: Sodium-glucose co-transporter-2 inhibitor

Detailed Experimental Protocols

Purification of Recombinant sGC

This protocol describes the purification of recombinant human sGC from baculovirus-infected insect cells, a common method for obtaining sufficient quantities of active enzyme for biochemical assays.

Start Infect Sf9 insect cells with baculoviruses encoding α1 and β1 sGC subunits Harvest Harvest cells after 48-72 hours Start->Harvest Lyse Lyse cells via sonication in lysis buffer Harvest->Lyse Centrifuge1 Centrifuge to pellet cell debris Lyse->Centrifuge1 Supernatant Collect supernatant (cell lysate) Centrifuge1->Supernatant DEAE DEAE-Sepharose ion-exchange chromatography Supernatant->DEAE NiNTA Ni²⁺-NTA affinity chromatography (if His-tagged) DEAE->NiNTA PorosQ POROS Q anion-exchange chromatography NiNTA->PorosQ GTP_Agarose GTP-agarose affinity chromatography PorosQ->GTP_Agarose Purified_sGC Highly purified sGC (~99% pure) GTP_Agarose->Purified_sGC

Figure 2: Workflow for sGC purification.
  • Cell Culture and Infection: Co-infect Spodoptera frugiperda (Sf9) insect cells with baculoviruses encoding the α1 and β1 subunits of human sGC.

  • Harvesting: After 48-72 hours post-infection, harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM TEA/HCl, pH 7.4, containing protease inhibitors) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove insoluble debris.

  • Chromatography:

    • Apply the clarified supernatant to a DEAE-Sepharose column.

    • Elute the sGC-containing fractions and apply them to a Ni²⁺-NTA affinity column (if the subunits are His-tagged).

    • Further purify the enzyme using a POROS Q anion-exchange column.

    • For the highest purity, perform a final purification step using GTP-agarose affinity chromatography.

  • Verification: Confirm purity by SDS-PAGE, which should show two bands corresponding to the α1 (~77 kDa) and β1 (~70 kDa) subunits. Confirm the presence of heme by measuring the A₄₃₀/A₂₈₀ ratio, which should be approximately 1.0.

In Vitro sGC Activity Assay ([³²P]-GTP to [³²P]-cGMP Conversion)

This assay directly measures the enzymatic activity of sGC by quantifying the conversion of radiolabeled GTP to cGMP.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM TEA/HCl or Tris-HCl, pH 7.5-8.0) containing:

    • MgCl₂ (e.g., 3-5 mM)

    • GTP (e.g., 0.5 mM final concentration)

    • [α-³²P]GTP (as a tracer, ~200,000-1,000,000 cpm per tube)

    • A phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.

    • A GTP-regenerating system (e.g., phosphocreatine and creatine phosphokinase).

  • Experimental Conditions:

    • Basal Activity: Purified sGC + reaction mixture.

    • NO-Stimulated Activity: Add an NO donor (e.g., 100 µM DEA/NO).

    • This compound Activity (Heme-Containing): Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM).

    • This compound Activity (Oxidized/Heme-Free): Pre-incubate sGC with an oxidizing agent like 10 µM ODQ, or prepare heme-free sGC (see Protocol 4.3), then add this compound.

  • Incubation: Add purified sGC (e.g., 50 ng) to the reaction mixture to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding zinc acetate (e.g., 120 mM) and sodium carbonate (e.g., 144 mM) to precipitate the unreacted GTP.

  • Separation: Centrifuge the tubes. Isolate the [α-³²P]cGMP in the supernatant by chromatography over neutral alumina columns.

  • Quantification: Determine the amount of [α-³²P]cGMP in the eluate using liquid scintillation counting.

Preparation and Verification of Heme-Free sGC

This protocol is essential for specifically testing the activity of sGC activators like this compound.

  • Heme Removal:

    • Incubate purified sGC (e.g., 15 µg) with a low concentration of a non-ionic detergent (e.g., 0.5-2% Tween 20) at 37°C for 10 minutes. This destabilizes the heme-protein interaction.

    • Load the mixture onto a centrifugal ion-exchange column.

  • Separation:

    • Centrifuge the column. The heme will bind to the ion exchanger, while the detergent will be in the flow-through.

    • Elute the now heme-free sGC (apo-sGC) from the column using a high salt buffer (e.g., 300 mM NaCl).

  • Verification:

    • Spectroscopy: Confirm the absence of the heme Soret peak at ~430 nm using UV-Vis spectroscopy.

    • Activity Assay: Verify that the prepared apo-sGC is no longer responsive to NO donors but shows high activity in the presence of this compound.

Cellular cGMP Measurement (Radioimmunoassay - RIA)

RIA is a highly sensitive method for quantifying total cGMP levels in cell lysates or tissue homogenates.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., CHO cells overexpressing sGC, or primary vascular smooth muscle cells) in multi-well plates.

    • Treat cells with this compound, vehicle control, or other compounds for a specified time.

  • Lysis: Stop the reaction and lyse the cells, often using an acidic solution (e.g., 0.1 M HCl) to inactivate phosphodiesterases and extract cGMP.

  • Sample Preparation:

    • Centrifuge the lysate to pellet debris.

    • Acetylating the samples and standards with acetic anhydride/triethylamine can increase the sensitivity of the assay.

  • RIA Procedure:

    • Pipette standards (known cGMP concentrations) and unknown samples into assay tubes.

    • Add [¹²⁵I]-cGMP (tracer) and a specific anti-cGMP antibody to all tubes.

    • Incubate (e.g., 15-24 hours at 4°C) to allow competitive binding between the sample cGMP and the tracer for the antibody.

    • Separate the antibody-bound cGMP from free cGMP, typically using a secondary antibody precipitation method (e.g., goat anti-rabbit IgG).

    • Centrifuge to pellet the antibody-antigen complexes.

  • Detection: Carefully aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.

  • Calculation: Determine the cGMP concentration in the samples by comparing their radioactivity to the standard curve.

Assessment of Downstream Signaling (VASP Phosphorylation)

Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of PKG. Measuring the phosphorylation of VASP at Serine 239 (Ser239) serves as a reliable downstream marker of sGC-cGMP pathway activation.

  • Sample Preparation:

    • Treat cells (e.g., human platelets or endothelial cells) with this compound or other stimuli.

    • Lyse the cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay for equal loading.

  • SDS-PAGE and Western Blot:

    • Denature protein samples (e.g., 20-30 µg per lane) in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block non-specific binding sites on the membrane using a solution of 5% BSA in TBST for 1 hour. (Note: Milk is often avoided as it contains phosphoproteins that can increase background).

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (p-VASP Ser239).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a loading control protein like GAPDH. Quantify band intensities to determine the ratio of p-VASP to total VASP.

Conclusion

This compound is a potent, selective, and orally active sGC activator with a unique nitric oxide-independent mechanism of action. By directly activating the oxidized, heme-free form of sGC that predominates in states of oxidative stress, it restores cGMP signaling in a manner that is not achievable with NO donors or sGC stimulators. Preclinical and clinical data strongly support its potential as a therapeutic agent for chronic kidney disease and other cardiorenal conditions. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel compounds targeting the sGC-cGMP pathway.

References

Early-Phase Clinical Trial Results for Runcaciguat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat (BAY 1101042) is a novel, orally administered soluble guanylate cyclase (sGC) activator being developed by Bayer.[1] It represents a promising therapeutic approach for conditions associated with impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling, such as chronic kidney disease (CKD).[2][3] Under conditions of oxidative stress, which are prevalent in CKD, sGC can become oxidized and heme-free, rendering it unresponsive to NO.[2][4] this compound selectively targets and activates this dysfunctional form of sGC, thereby restoring cGMP production and its subsequent downstream signaling pathways. This document provides a detailed technical summary of the early-phase clinical trial results for this compound, with a focus on its mechanism of action, experimental protocols, and key safety and efficacy data.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway is crucial for regulating cardiovascular and renal function. Endogenous NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, mediating various physiological effects, including vasodilation, inhibition of inflammation, and reduction of fibrosis. In pathological states like CKD, increased oxidative stress leads to the oxidation of the heme iron in sGC, causing heme loss and rendering the enzyme insensitive to NO. This compound's unique mechanism involves the direct activation of this heme-free sGC, thereby bypassing the need for NO and restoring the production of cGMP. This restored signaling is believed to underlie the renoprotective effects observed in preclinical and clinical studies.

runcaciguat_moa cluster_impaired Impaired Pathway in CKD cluster_restored Restored Pathway with this compound Oxidative Stress Oxidative Stress sGC (Heme) Reduced sGC (Heme-Fe2+) Oxidative Stress->sGC (Heme) Oxidation NO NO NO->sGC (Heme) Activates sGC (Oxidized) Oxidized sGC (Heme-Fe3+) sGC (Heme-free) Heme-free sGC (apo-sGC) sGC (Oxidized)->sGC (Heme-free) Heme loss cGMP_impaired Reduced cGMP sGC (Heme-free)->cGMP_impaired No Conversion GTP GTP This compound This compound sGC (Heme-free)_restored Heme-free sGC (apo-sGC) This compound->sGC (Heme-free)_restored Activates cGMP_restored Increased cGMP sGC (Heme-free)_restored->cGMP_restored Conversion GTP_restored GTP Downstream Effects Vasodilation Anti-inflammatory Effects Anti-fibrotic Effects cGMP_restored->Downstream Effects concord_workflow cluster_treatment 8-Week Treatment Period Screening Screening Randomization (3:1) Randomization (3:1) Screening->Randomization (3:1) This compound Arm This compound Arm Randomization (3:1)->this compound Arm n ≈ 182 Placebo Arm Placebo Arm Randomization (3:1)->Placebo Arm n ≈ 61 Titration Phase (4 weeks) Titration Phase (4 weeks) This compound Arm->Titration Phase (4 weeks) 30mg -> 120mg o.d. Placebo Arm->Titration Phase (4 weeks) Sham Titration Maintenance Phase (4 weeks) Maintenance Phase (4 weeks) Titration Phase (4 weeks)->Maintenance Phase (4 weeks) Follow-up (30 days) Follow-up (30 days) Maintenance Phase (4 weeks)->Follow-up (30 days) Endpoint Analysis Endpoint Analysis Follow-up (30 days)->Endpoint Analysis

References

Runcaciguat: A Technical Guide to its Efficacy in Preclinical Models of Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical pathological feature in a host of cardiovascular and renal diseases. It is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory and pro-thrombotic state, and is often a consequence of increased oxidative stress. A key signaling pathway implicated in endothelial health is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. Under conditions of oxidative stress, the sGC enzyme can become oxidized and heme-free, rendering it unresponsive to NO. Runcaciguat is a novel, orally available sGC activator that specifically targets this oxidized, heme-free form of sGC, thereby restoring cGMP production and ameliorating endothelial dysfunction.[1][2][3][4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in various models of endothelial dysfunction.

Mechanism of Action: Restoring the NO-sGC-cGMP Signaling Pathway

Under physiological conditions, nitric oxide (NO) produced by endothelial cells diffuses to vascular smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to vasodilation and other protective vascular effects.

In pathological states associated with high oxidative stress, such as hypertension, diabetes, and chronic kidney disease (CKD), reactive oxygen species (ROS) can oxidize the ferrous (Fe²⁺) iron in the heme moiety of sGC to its ferric (Fe³⁺) state. This oxidation can lead to the loss of the heme group, resulting in a heme-free, apo-sGC that is unresponsive to NO. This compound acts as an sGC activator, directly binding to and activating this oxidized, heme-free form of sGC, thereby restoring cGMP production in an NO-independent manner.

cluster_0 Healthy Endothelium cluster_1 Endothelial Dysfunction NO Nitric Oxide (NO) sGC_healthy sGC (Heme-Fe²⁺) NO->sGC_healthy activates cGMP_healthy cGMP sGC_healthy->cGMP_healthy produces Vasodilation_healthy Vasodilation cGMP_healthy->Vasodilation_healthy Oxidative_Stress Oxidative Stress (e.g., ROS) sGC_oxidized Oxidized/Heme-free sGC Oxidative_Stress->sGC_oxidized causes sGC_oxidized->cGMP_healthy restores production NO_dysfunction NO NO_dysfunction->sGC_oxidized no activation This compound This compound This compound->sGC_oxidized activates

This compound's Mechanism of Action

Quantitative Data from Preclinical Models

This compound has been evaluated in several well-established preclinical models of endothelial dysfunction, primarily in the context of chronic kidney disease (CKD). The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in Hypertensive Models of Endothelial Dysfunction
ModelTreatmentDose (mg/kg/bid)DurationKey FindingsReference
Angiotensin II-supplemented Sprague-Dawley (ANG-SD) Rat This compound0.3, 1, 313 days- No significant reduction in systolic blood pressure. - Significant reduction in proteinuria (urinary protein-to-creatinine ratio; uPCR).
L-NAME-supplemented Renin Transgenic (RenTG) Rat This compound1, 3, 108 weeks- Dose-dependent increase in survival rate (from 42% in vehicle to 72% at 10 mg/kg). - Significant reduction in markers of heart injury. - Significant decrease in mean arterial pressure of ~20 mmHg only at the 10 mg/kg dose.
Table 2: Effects of this compound in Metabolic Models of Endothelial Dysfunction
ModelTreatmentDose (mg/kg/bid)DurationKey FindingsReference
Zucker Diabetic Fatty (ZDF) Rat This compound1, 3, 10Up to 42 weeks- Significant reduction in proteinuria.
ZSF1 Rat This compound1, 3, 1012 weeks- Dose-dependent reduction in proteinuria (-19%, -54%, -70%). - Dose-dependent reduction in HbA1c (-8%, -34%, -76%). - Dose-dependent reduction in triglycerides (-42%, -55%, -71%). - Dose-dependent reduction in cholesterol (-16%, -17%, -34%).
Table 3: In Vitro Effects of this compound on Endothelial Cells
Cell TypeTreatmentConcentration (µmol/L)Key FindingsReference
Human Retinal Endothelial Cells (HRECs) This compound10- Significant increase in cGMP levels. - Pre-treatment with ODQ (an sGC oxidizer) further elevated cGMP levels, confirming action on oxidized sGC. - Increased VASP phosphorylation.

Experimental Protocols

Animal Models of Endothelial Dysfunction

A general workflow for the in vivo evaluation of this compound is depicted below.

Model_Selection Model Selection (e.g., ANG-SD, RenTG, ZDF, ZSF1) Disease_Induction Disease Induction/ Establishment Model_Selection->Disease_Induction Treatment This compound Administration (Oral Gavage or in food) Disease_Induction->Treatment Monitoring In-life Monitoring (Blood Pressure, Body Weight) Treatment->Monitoring Endpoint_Collection Endpoint Collection (Urine, Blood, Tissues) Monitoring->Endpoint_Collection Analysis Biochemical & Histological Analysis Endpoint_Collection->Analysis

General Experimental Workflow for In Vivo Studies
  • Angiotensin II-Supplemented Sprague-Dawley (ANG-SD) Rat Model:

    • Disease Induction: Male Sprague-Dawley rats are implanted with subcutaneous osmotic minipumps continuously infusing angiotensin II. This leads to hypertension and progressive kidney damage.

    • Treatment: this compound is administered twice daily via oral gavage.

  • L-NAME-Supplemented Renin Transgenic (RenTG) Rat Model:

    • Disease Induction: Renin transgenic rats, which are genetically predisposed to hypertension, are given the nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester (L-NAME) in their drinking water. This exacerbates hypertension and endothelial dysfunction, leading to severe heart and kidney damage.

    • Treatment: this compound is administered twice daily by oral gavage.

  • Zucker Diabetic Fatty (ZDF) and ZSF1 Rat Models:

    • Disease Model: These are genetic models that spontaneously develop obesity, insulin resistance, hyperglycemia, hypertension, and progressive kidney disease, closely mimicking human diabetic and metabolic syndrome-associated endothelial dysfunction.

    • Treatment: this compound is administered twice daily, either by oral gavage or mixed in the food.

Key Methodologies
  • Blood Pressure Measurement: In conscious rats, blood pressure is typically measured non-invasively using the tail-cuff method. For continuous monitoring, telemetric implants can be used.

  • Proteinuria Assessment: Urine is collected from rats housed in metabolic cages. The urinary protein and creatinine concentrations are measured to determine the urinary protein-to-creatinine ratio (uPCR), a key indicator of kidney damage.

  • Biomarker Analysis: Plasma and urine levels of kidney injury biomarkers such as neutrophil gelatinase-associated lipocalin (NGAL), kidney injury molecule-1 (KIM-1), and osteopontin (OPN) are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Metabolic Parameters: Blood glucose levels (measured as HbA1c), triglycerides, and cholesterol are determined from blood samples.

  • Gene Expression Analysis: Total RNA is isolated from kidney tissue, and the expression of relevant genes is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Histological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff or Masson's trichrome) to assess morphological changes such as glomerulosclerosis, tubular damage, and fibrosis.

  • In Vitro cGMP Measurement:

    • Human retinal endothelial cells (HRECs) are cultured and treated with this compound.

    • Intracellular cGMP levels are measured using a commercially available cGMP enzyme immunoassay (EIA) or ELISA kit.

  • VASP Phosphorylation Analysis:

    • Cell lysates are prepared from treated HRECs.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Western blotting is performed using antibodies specific for total VASP and phosphorylated VASP (e.g., at Ser239, a marker for PKG activation) to determine the extent of VASP phosphorylation.

Conclusion

The preclinical data robustly demonstrate that this compound effectively targets the dysfunctional NO-sGC-cGMP pathway in various models of endothelial dysfunction. By activating oxidized, heme-free sGC, this compound restores cGMP signaling, leading to significant improvements in key markers of renal and cardiovascular health, including reductions in proteinuria and improvements in metabolic parameters. Notably, these beneficial effects are often observed at doses that do not significantly lower systemic blood pressure, suggesting a direct, organ-protective mechanism of action. These findings underscore the potential of this compound as a novel therapeutic agent for diseases characterized by endothelial dysfunction and oxidative stress.

References

Investigating the Pharmacokinetics of Runcaciguat in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Runcaciguat (BAY 1101042), a novel, orally available soluble guanylate cyclase (sGC) activator. This compound is under investigation for the treatment of chronic kidney disease (CKD) and nonproliferative diabetic retinopathy.[1][2][3] This document summarizes key pharmacokinetic data from animal models, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective activator of the heme-free form of soluble guanylate cyclase (sGC).[1][2] Under conditions of oxidative stress, which are prevalent in diseases like CKD, the sGC enzyme becomes oxidized and loses its heme group, rendering it unresponsive to endogenous nitric oxide (NO). This compound targets this dysfunctional, NO-unresponsive sGC, restoring the production of cyclic guanosine monophosphate (cGMP). The NO-sGC-cGMP signaling pathway is a critical regulator of numerous physiological processes, including vascular tone, inflammation, and fibrosis. By reactivating this pathway, this compound has demonstrated cardio-renal protective effects in various preclinical models of hypertensive, diabetic, and metabolic CKD.

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway activated by this compound.

Runcaciguat_Signaling_Pathway cluster_stress Oxidative Stress cluster_sGC sGC State cluster_activation Activation & Signaling Oxidative_Stress Increased Oxidative Stress (e.g., in CKD) Heme_sGC sGC (Heme-containing, Fe2+) Oxidative_Stress->Heme_sGC Oxidation & Heme Loss Oxidized_sGC Oxidized sGC (Heme-free) cGMP cGMP Heme_sGC->cGMP Catalyzes Conversion Oxidized_sGC->cGMP Catalyzes Conversion NO Nitric Oxide (NO) NO->Heme_sGC NO->Oxidized_sGC No Activation This compound This compound This compound->Oxidized_sGC Activates GTP GTP GTP->Heme_sGC GTP->Oxidized_sGC Downstream_Effects Downstream Physiological Effects (e.g., Vasodilation, Anti-fibrotic) cGMP->Downstream_Effects Mediates

Caption: this compound activates oxidized, heme-free sGC to restore cGMP production.

Pharmacokinetic Profile in Animal Models

This compound has demonstrated a favorable pharmacokinetic profile in several animal species, supporting its potential for once-daily oral administration. In vivo studies have been conducted in rats, dogs, and monkeys.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its precursors in different animal models.

SpeciesCompoundDose & RouteClearance (CL) (L/kg·h)Half-Life (t½)Oral Bioavailability (F)Reference
RatThis compound (45)IntravenousLowLongHigh
DogThis compound (45)IntravenousModerate-Moderate
MonkeyThis compound (45)IntravenousLowLong-
RatCompound 37IntravenousLow-High
DogCompound 37IntravenousModerate-Moderate
MonkeyCompound 37IntravenousLow--
RatCompound 40IntravenousLowLongHigh
DogCompound 40IntravenousLowLongHigh
MonkeyCompound 40IntravenousLowLongHigh
RatCompound 9IntravenousHigh--
DogCompound 9IntravenousLow--
MonkeyCompound 9IntravenousHigh--
RatCompound 27IntravenousModerate--
RatCompound 250.3 mg/kg, IV2.72--
RatCompound 280.3 mg/kg, IV0.77--

Note: Specific numerical values for all parameters were not consistently available in the searched literature. "Low," "Moderate," and "High" are based on the qualitative descriptions in the source documents.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies employed in the preclinical evaluation of this compound.

Animal Models

A variety of rat models have been utilized to investigate the efficacy and pharmacokinetics of this compound in the context of chronic kidney disease:

  • Renin Transgenic (RenTG) Rats: A model of hypertension-induced end-organ damage.

  • Angiotensin-supplemented Sprague-Dawley (ANG-SD) Rats: A model of angiotensin II-induced renal injury.

  • Zucker Diabetic Fatty (ZDF) Rats: A model of diabetic and metabolic CKD.

  • ZSF1 Rats: A model characterized by hypertension, hyperglycemia, obesity, and insulin resistance, mimicking human CKD/DKD.

  • Streptozotocin-induced Diabetic Rats: A model for studying diabetic retinopathy.

Studies also involved non-diseased rats, dogs, and monkeys for pharmacokinetic profiling.

Dosing and Administration

This compound was typically administered orally.

  • Formulation: For some studies, this compound was dissolved in a vehicle consisting of transcutol, 20% cremophor, and 70% water, prepared freshly before administration. In other protocols, it was mixed with the food.

  • Dosage: Doses in rat CKD models ranged from 1 to 10 mg/kg, often administered twice daily (bid). Treatment durations varied from 2 to 42 weeks.

Sample Collection and Processing
  • Blood Sampling: Blood samples were collected from a jugular or tail vein. Approximately 0.1 mL of whole blood was collected into tubes containing K3-EDTA as an anticoagulant.

  • Plasma Preparation: The blood samples were processed to harvest plasma, which was then stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma concentrations of this compound were determined following protein precipitation with acetonitrile (ACN) that contained an internal standard.

  • Analytical Technique: A qualified high-performance liquid chromatography (HPLC) method was used for the quantification of this compound in plasma samples.

General Experimental Workflow

The diagram below outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

PK_Workflow Animal_Model Select Animal Model (e.g., ZDF Rat) Dosing Administer this compound (Oral, specific dose) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation, Storage at -80°C) Blood_Sampling->Plasma_Prep Sample_Analysis Bioanalysis (Protein Precipitation, HPLC) Plasma_Prep->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, t½, etc.) Sample_Analysis->Data_Analysis Results Report PK Profile Data_Analysis->Results

Caption: General workflow for a preclinical pharmacokinetic study.

Summary and Conclusion

Preclinical studies in rats, dogs, and monkeys have established that this compound possesses a favorable pharmacokinetic profile, characterized by low to moderate clearance and good oral bioavailability, supporting its development as a once-daily oral therapy. The compound effectively activates the sGC-cGMP pathway, particularly under conditions of oxidative stress, and has shown significant therapeutic potential in various animal models of chronic kidney disease. The experimental protocols outlined in this guide provide a basis for further research and development of this promising new therapeutic agent.

References

Runcaciguat: Expanding Therapeutic Horizons Beyond Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Runcaciguat (BAY 1101042) is a novel, orally available, potent, and selective allosteric activator of soluble guanylate cyclase (sGC).[1][2] It uniquely targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress, a common pathophysiological feature in a multitude of diseases.[1][2][3] By activating this dysfunctional form of sGC, this compound restores the production of cyclic guanosine monophosphate (cGMP), a critical second messenger in the nitric oxide (NO)-sGC-cGMP signaling pathway. This pathway plays a pivotal role in regulating vascular tone, inflammation, fibrosis, and cellular proliferation. While the primary clinical development of this compound has focused on chronic kidney disease (CKD), its mechanism of action suggests a broad therapeutic potential across a spectrum of disorders characterized by oxidative stress and impaired NO-sGC-cGMP signaling. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound beyond nephrology, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental regulatory pathway in the cardiovascular system and beyond. Under physiological conditions, endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the reduced (ferrous) heme moiety of sGC. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a range of downstream effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory and anti-proliferative responses.

In pathological states associated with oxidative stress, such as cardiovascular and fibrotic diseases, reactive oxygen species (ROS) can oxidize the heme iron of sGC from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or even lead to the complete loss of the heme group. This oxidized, heme-free sGC is unresponsive to NO, leading to impaired cGMP production and endothelial dysfunction. This compound circumvents this impairment by directly binding to and activating the oxidized, heme-free form of sGC, thereby restoring cGMP signaling in a NO-independent manner.

This compound Signaling Pathway cluster_0 Physiological State cluster_1 Pathological State (Oxidative Stress) cluster_2 Therapeutic Intervention with this compound NO Nitric Oxide (NO) sGC_active sGC (Heme-Fe²⁺) Active NO->sGC_active Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes PKG PKG cGMP->PKG Activates Physiological_Effects Vasodilation Anti-inflammation Anti-fibrosis PKG->Physiological_Effects Leads to ROS Reactive Oxygen Species (ROS) sGC_inactive sGC (Heme-free/Fe³⁺) Inactive ROS->sGC_inactive Oxidizes Impaired_Signaling Impaired cGMP Signaling Endothelial Dysfunction sGC_inactive->Impaired_Signaling Leads to This compound This compound sGC_inactive_targeted sGC (Heme-free/Fe³⁺) Inactive This compound->sGC_inactive_targeted Activates sGC_activated_by_this compound sGC Activated by this compound GTP2 GTP cGMP2 cGMP GTP2->cGMP2 Catalyzes PKG2 PKG cGMP2->PKG2 Activates Restored_Effects Restored Vasodilation Anti-inflammation Anti-fibrosis PKG2->Restored_Effects Leads to

Figure 1: this compound's Mechanism of Action in the NO-sGC-cGMP Pathway.

Potential Therapeutic Targets Beyond Kidney Disease

The foundational role of the NO-sGC-cGMP pathway in cellular homeostasis points to a wide array of potential therapeutic applications for this compound. Preclinical evidence, primarily from studies on this compound and other sGC modulators, supports its investigation in cardiovascular, fibrotic, and retinal diseases.

Cardiovascular Diseases

The vasodilatory, anti-platelet, and anti-proliferative effects of enhanced cGMP signaling are highly relevant to the pathophysiology of several cardiovascular conditions.

In heart failure, particularly with preserved ejection fraction (HFpEF), endothelial dysfunction and increased cardiac stiffness are key features. sGC activators have the potential to improve vascular compliance and reduce cardiac hypertrophy and fibrosis.

Preclinical Evidence:

Study Focus Animal Model sGC Modulator Dosage Key Findings Citation
Cardiac HypertrophyRat (Abdominal Aortic Banding)Cinaciguat10 mg/kg/day p.o.Attenuated pathological myocardial hypertrophy, reduced collagen content, and normalized cardiac contractility without altering blood pressure.
Cardioprotection in DiabetesRat (Streptozotocin-induced)Cinaciguat10 mg/kg/day p.o.Prevented cardiomyocyte hypertrophy and reduced the expression of atrial natriuretic factor (ANF).
Cardio-renal ProtectionRat (Renin Transgenic)This compound1, 3, 10 mg/kg/bid p.o.Improved survival rates and reduced markers of heart injury, including a decrease in relative left and right ventricular weight.

PH is characterized by elevated pulmonary artery pressure and vascular remodeling. sGC stimulators like Riociguat are already approved for this indication, and sGC activators are expected to show similar or enhanced efficacy, especially in the context of oxidative stress.

Preclinical Evidence:

Study Focus Animal Model sGC Modulator Dosage Key Findings Citation
Reversal of PHMouse (Hypoxia-induced) & Rat (Monocrotaline-induced)BAY 58-2667 (sGC activator) & BAY 41-2272 (sGC stimulator)10 mg/kg/daySignificantly reduced pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.
Severe PHRat (SU5416/Hypoxia-induced)Riociguat10 mg/kg/day p.o.Significantly decreased right ventricular systolic pressure, right ventricular hypertrophy, and improved cardiac output.
Fibrotic Diseases

The anti-proliferative and anti-inflammatory effects of cGMP signaling suggest a therapeutic role for this compound in diseases characterized by excessive fibrosis.

In liver fibrosis, hepatic stellate cell activation is a key event. sGC activation has been shown to attenuate this process and reduce collagen deposition.

Preclinical Evidence:

Study Focus Animal Model sGC Modulator Dosage Key Findings Citation
Attenuation of FibrosisRat (Pig serum-induced & CCl₄-induced)BAY 60-2770 (sGC activator)0.1-0.3 mg/kg/day p.o.Prevented 60-75% of fibrosis development at doses that did not affect systemic blood pressure.
NASH and FibrosisMouse (NASH models)PraliciguatNot specifiedLowered liver fibrosis, and reduced expression of fibrotic and inflammatory biomarkers.

SSc is an autoimmune disease characterized by widespread fibrosis of the skin and internal organs. sGC modulators have demonstrated anti-fibrotic effects in preclinical models of SSc.

Preclinical Evidence:

Study Focus Animal Model sGC Modulator Dosage Key Findings Citation
Skin and Organ FibrosisMouse (Bleomycin-induced & cGvHD)Riociguat1 and 3 mg/kg twice dailyDose-dependently reduced skin thickening, myofibroblast differentiation, collagen accumulation, and ameliorated fibrosis of the gastrointestinal tract.
Gastrointestinal FibrosisMouse (Bleomycin-induced)sGC stimulatorNot specifiedSignificantly reduced hyperproliferative and prefibrotic responses in the esophagus and intestine.
Retinal Diseases

Oxidative stress is a major contributor to the pathogenesis of diabetic retinopathy (DR) and other ischemic retinopathies. This compound's ability to function under oxidative stress makes it a promising candidate for these conditions.

Preclinical Evidence:

Study Focus Animal Model Dosage Key Findings Citation
Neuroprotection in DR and IschemiaRat (Streptozotocin-induced diabetes & Ischemia-reperfusion)0.1-10 mg/kg PO QDImproved neuroretinal and visual function (measured by ERG and optokinetic tracking) and improved retinal morphology (increased inner plexiform layer thickness).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other sGC modulators.

Preclinical_Experimental_Workflow cluster_disease_models Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment Heart_Failure Cardiac Hypertrophy (Abdominal Aortic Banding) Treatment This compound or other sGC Modulator Administration (Oral Gavage) Heart_Failure->Treatment Pulmonary_Hypertension Pulmonary Hypertension (Monocrotaline or Hypoxia) Pulmonary_Hypertension->Treatment Liver_Fibrosis Liver Fibrosis (CCl₄ or Pig Serum) Liver_Fibrosis->Treatment Systemic_Sclerosis Systemic Sclerosis (Bleomycin) Systemic_Sclerosis->Treatment Retinopathy Diabetic/Ischemic Retinopathy (STZ or Ischemia-Reperfusion) Retinopathy->Treatment Hemodynamics Hemodynamic Measurements (e.g., Blood Pressure, RVSP) Treatment->Hemodynamics Function Organ Function Assessment (e.g., Echocardiography, ERG, OKT) Treatment->Function Histology Histological Analysis (e.g., Fibrosis, Cell Size) Treatment->Histology Biomarkers Biomarker Analysis (e.g., ANP, Collagen) Treatment->Biomarkers

Figure 2: General Workflow for Preclinical Evaluation of this compound.

Animal Models
  • Cardiac Hypertrophy (Abdominal Aortic Banding in Rats): Male Wistar or Sprague-Dawley rats are anesthetized, and a laparotomy is performed to expose the abdominal aorta. A ligature (e.g., 4-0 silk suture) is placed around the aorta between the renal arteries and tightened around a needle of a specific gauge (e.g., 22G) to create a consistent constriction. The needle is then removed, leaving a stenosed aorta. Sham-operated animals undergo the same procedure without the aortic constriction.

  • Pulmonary Hypertension (Monocrotaline in Rats): A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to rats. This induces endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy over several weeks.

  • Pulmonary Hypertension (Hypoxia/SU5416 in Mice): Mice are housed in a hypoxic environment (e.g., 10% oxygen) and receive weekly subcutaneous injections of the VEGF receptor antagonist SU5416 for a specified period (e.g., 3 weeks). This combination induces a more severe and clinically relevant form of pulmonary hypertension with significant vascular remodeling.

  • Liver Fibrosis (Carbon Tetrachloride in Rats): Rats receive repeated intraperitoneal injections of carbon tetrachloride (CCl₄), typically mixed with a vehicle like olive oil, over several weeks. CCl₄ is metabolized in the liver to a reactive free radical that causes hepatocellular injury, inflammation, and subsequent fibrosis.

  • Systemic Sclerosis (Bleomycin in Mice): Daily or repeated subcutaneous injections of bleomycin are administered to a defined area on the back of the mice for several weeks. Bleomycin induces an inflammatory response followed by significant dermal and sometimes pulmonary fibrosis, mimicking aspects of human scleroderma.

  • Diabetic Retinopathy (Streptozotocin in Rats): Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells, leading to insulin deficiency and chronic hyperglycemia. Retinal changes characteristic of early diabetic retinopathy develop over several weeks to months.

  • Retinal Ischemia-Reperfusion in Rats: Retinal ischemia is induced by elevating the intraocular pressure above the systolic arterial pressure for a defined period (e.g., 60-90 minutes) by cannulating the anterior chamber of the eye and infusing saline. Reperfusion is initiated by normalizing the intraocular pressure, leading to oxidative stress and neuronal damage.

Key Experimental Procedures
  • Electroretinography (ERG) in Rats: After a period of dark adaptation, anesthetized rats are placed in a Ganzfeld dome. A recording electrode is placed on the cornea, a reference electrode subcutaneously near the eye, and a ground electrode in the tail. Light flashes of varying intensities and frequencies are presented, and the resulting electrical responses from the retina (a-wave from photoreceptors and b-wave from bipolar cells) are recorded to assess retinal function.

  • Optokinetic Tracking (OKT) in Rats: The rat is placed on a platform surrounded by monitors that display a rotating pattern of vertical stripes of varying spatial frequencies. The reflexive head-tracking movements of the rat as it follows the rotating stripes are recorded by a camera. The highest spatial frequency at which the rat can still track the stripes is determined as its visual acuity threshold.

  • Histological Analysis of Cardiomyocyte Size: Hearts are excised, fixed in formalin, and embedded in paraffin. Thin sections of the myocardium are stained with hematoxylin and eosin (H&E) or with a fluorescent marker for cell membranes like wheat germ agglutinin (WGA). The cross-sectional area or diameter of cardiomyocytes is then measured using image analysis software, typically by tracing the outline of individual cells or measuring the shortest axis across the nucleus.

Conclusion and Future Directions

This compound, with its unique ability to activate the oxidized, heme-free form of sGC, represents a promising therapeutic agent for a range of diseases characterized by oxidative stress and impaired NO-sGC-cGMP signaling. The preclinical data for this compound and other sGC modulators strongly support its potential in cardiovascular diseases such as heart failure and pulmonary hypertension, fibrotic conditions including liver fibrosis and systemic sclerosis, and in retinal diseases like diabetic retinopathy.

Further research is warranted to fully elucidate the therapeutic potential of this compound in these areas. Key future directions include:

  • Head-to-head preclinical studies comparing the efficacy of this compound with other sGC modulators and standard-of-care treatments in various disease models.

  • In-depth mechanistic studies to further explore the downstream signaling pathways activated by this compound in different cell types and tissues.

  • Translational studies to identify biomarkers that can predict patient response to this compound therapy.

  • Well-designed clinical trials to evaluate the safety and efficacy of this compound in patient populations with these conditions.

The continued investigation of this compound holds the promise of delivering a novel and effective treatment for a variety of challenging diseases, extending its therapeutic impact far beyond its initial focus on chronic kidney disease.

References

Methodological & Application

Application Notes and Protocols for Runcaciguat In Vitro Assay for cGMP Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat (BAY 1101042) is a potent, orally available, allosteric activator of soluble guanylate cyclase (sGC).[1] It uniquely targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress, thereby restoring the production of the second messenger cyclic guanosine monophosphate (cGMP) independently of nitric oxide (NO).[1][2] This mechanism is of significant therapeutic interest, particularly in cardiovascular and renal diseases where the canonical NO-sGC-cGMP signaling pathway is impaired.[3][4]

These application notes provide a detailed protocol for an in vitro cell-based assay to quantify the activity of this compound by measuring cGMP production. The protocol includes cell line recommendations, induction of the heme-free sGC state, and a robust methodology for cGMP quantification.

Signaling Pathway of this compound

Under conditions of oxidative stress, the heme iron in sGC is oxidized (Fe²⁺ → Fe³⁺) or the heme group is lost entirely, rendering the enzyme unresponsive to NO. This compound bypasses this dysfunctional state by binding to a different allosteric site on the heme-free sGC, directly activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.

Runcaciguat_Signaling cluster_stress Oxidative Stress cluster_sGC Soluble Guanylate Cyclase (sGC) cluster_activation Activation & Production ROS Reactive Oxygen Species (ROS) sGC_native sGC (Heme Fe²⁺) ROS->sGC_native Oxidation/ Heme loss sGC_oxidized Oxidized/Heme-free sGC (apo-sGC) GTP GTP cGMP cGMP GTP->cGMP Conversion Downstream Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream NO Nitric Oxide (NO) NO->sGC_native Activates NO->sGC_oxidized No Activation This compound This compound This compound->sGC_oxidized Activates

Caption: this compound signaling pathway under oxidative stress.

Experimental Protocol

This protocol is designed to measure this compound-induced cGMP production in a cell-based format. It involves the chemical induction of sGC oxidation, followed by stimulation with this compound and subsequent quantification of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Recommended Cell Lines
  • HEK293 (Human Embryonic Kidney) Cells: Known to express endogenous sGC and are easily transfectable if overexpression of sGC subunits is desired.

  • RFL-6 (Rat Fetal Lung Fibroblast) Cells: A well-established cell line for studying sGC activity and cGMP production.

  • Primary Vascular Smooth Muscle Cells (VSMCs): Physiologically relevant cells for studying vascular tone and the effects of vasodilators.

Materials
  • Selected cell line (e.g., HEK293 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • sGC oxidizer: 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit (e.g., from Cell Biolabs, Arbor Assays, or Cell Signaling Technology)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram

Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5x10⁴ cells/well) and incubate for 24h. B 2. Pre-treatment with PDE Inhibitor Incubate with IBMX (e.g., 0.5 mM) for 30 min to prevent cGMP degradation. A->B C 3. sGC Oxidation Treat cells with ODQ (e.g., 10 µM) for 30 min to induce the heme-free sGC state. B->C D 4. This compound Stimulation Add varying concentrations of This compound (e.g., 1 nM - 10 µM) and incubate for 15 min. C->D E 5. Cell Lysis Stop reaction and lyse cells with 0.1 M HCl. D->E F 6. cGMP Measurement Quantify cGMP in lysates using a competitive ELISA kit. E->F G 7. Data Analysis Generate a standard curve, calculate cGMP concentrations, and plot dose-response curve. F->G

Caption: Workflow for the in vitro this compound cGMP assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture chosen cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Pre-treatment with PDE Inhibitor:

    • Prepare a working solution of a PDE inhibitor, such as 0.5 mM IBMX, in serum-free medium.

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the IBMX solution to each well.

    • Incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.

  • Induction of sGC Oxidation:

    • Prepare a stock solution of ODQ in DMSO. Further dilute to a working concentration of 10 µM in serum-free medium containing 0.5 mM IBMX.

    • Add the ODQ solution directly to the wells.

    • Incubate for 30 minutes at 37°C. This treatment oxidizes the sGC heme group, rendering it insensitive to NO but sensitive to this compound. A short-term incubation of 10-30 minutes is sufficient to oxidize sGC without causing significant protein degradation.

  • Stimulation with this compound:

    • Prepare a serial dilution of this compound in serum-free medium containing 0.5 mM IBMX and 10 µM ODQ. A suggested concentration range is from 1 nM to 10 µM to generate a full dose-response curve.

    • Include a "vehicle control" (DMSO) and a "no this compound" control.

    • Add the this compound dilutions to the respective wells.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Terminate the reaction by aspirating the medium.

    • Add 100 µL of cold 0.1 M HCl to each well to lyse the cells and stabilize the cGMP.

    • Incubate on ice for 10-20 minutes, with occasional agitation.

    • Centrifuge the plate at 600 x g for 10 minutes at 4°C to pellet cell debris.

  • cGMP Quantification (ELISA):

    • Carefully collect the supernatants (cell lysates) for cGMP measurement.

    • Follow the manufacturer's protocol for the chosen competitive cGMP ELISA kit. A general procedure is as follows:

      • Prepare cGMP standards as per the kit instructions.

      • Add standards, controls, and cell lysate samples to the antibody-coated microplate wells.

      • Add the HRP-conjugated cGMP tracer.

      • Add the anti-cGMP antibody.

      • Incubate for the specified time (usually 2-3 hours) at room temperature.

      • Wash the plate multiple times to remove unbound reagents.

      • Add the substrate solution (e.g., TMB) and incubate until color develops.

      • Add the stop solution.

      • Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the cGMP concentration.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the cGMP standards against their known concentrations.

    • Use the standard curve to calculate the cGMP concentration (pmol/mL) in each sample.

    • Normalize the cGMP concentration to the protein concentration of the lysate if desired.

    • Plot the cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different treatment conditions.

Treatment GroupThis compound Conc.Mean cGMP (pmol/mL)Std. DeviationFold Change vs. Control
Vehicle Control0ValueValue1.0
This compound1 nMValueValueValue
This compound10 nMValueValueValue
This compound100 nMValueValueValue
This compound1 µMValueValueValue
This compound10 µMValueValueValue

Note: All treatments are performed in the presence of 0.5 mM IBMX and 10 µM ODQ.

Conclusion

This protocol provides a comprehensive framework for the in vitro characterization of this compound. By specifically inducing the oxidized, heme-free state of sGC, this assay accurately reflects the unique mechanism of action of this compound and allows for the precise determination of its potency in a cellular context. Adherence to this detailed methodology will ensure reproducible and reliable data for researchers in pharmacology and drug development.

References

Application Notes and Protocols for Assessing Runcaciguat Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat is a novel, orally active allosteric activator of soluble guanylate cyclase (sGC) that specifically targets the oxidized and heme-free form of the enzyme.[1][2] Under conditions of oxidative stress, the functionality of sGC is impaired, leading to decreased production of cyclic guanosine monophosphate (cGMP). This compound restores the activity of this key enzyme in the nitric oxide (NO)-sGC-cGMP signaling pathway, independent of NO.[1][3] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and fibrosis.[4] Consequently, this compound is being investigated as a potential therapeutic agent for chronic kidney disease and other cardiovascular disorders associated with oxidative stress.

These application notes provide detailed protocols for cell-based assays designed to test the efficacy of this compound. The described methods focus on creating an in vitro environment of oxidative stress to mimic the pathological conditions under which this compound is active, followed by the quantification of cGMP production and the assessment of downstream signaling events.

Signaling Pathway of this compound Action

Under conditions of oxidative stress, reactive oxygen species (ROS) lead to the oxidation of the heme group in soluble guanylate cyclase (sGC), rendering it insensitive to nitric oxide (NO). This compound acts on this oxidized, heme-free sGC, allosterically activating it to restore the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets such as vasodilator-stimulated phosphoprotein (VASP), leading to physiological responses like vasodilation.

Runcaciguat_Signaling_Pathway cluster_stress Oxidative Stress cluster_sGC sGC Activation cluster_downstream Downstream Signaling ROS ROS sGC_inactive Oxidized Heme-free sGC (Inactive) ROS->sGC_inactive Oxidation sGC_active Active sGC This compound This compound This compound->sGC_inactive Activation GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG PKG cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates pVASP p-VASP Response Physiological Response (e.g., Vasodilation) pVASP->Response Leads to Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO-sGC or HUVECs) start->cell_culture oxidative_stress Induce Oxidative Stress (e.g., ODQ or H2O2) cell_culture->oxidative_stress runcaciguat_treatment This compound Treatment (Dose-Response) oxidative_stress->runcaciguat_treatment primary_assay Primary Assay: cGMP Quantification (HTRF) runcaciguat_treatment->primary_assay secondary_assay Secondary Assay: VASP Phosphorylation (Western Blot) runcaciguat_treatment->secondary_assay data_analysis Data Analysis (EC50 Determination) primary_assay->data_analysis secondary_assay->data_analysis end End data_analysis->end

References

Runcaciguat Administration in Zucker Diabetic Fatty (ZDF) Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the administration of Runcaciguat, a novel soluble guanylate cyclase (sGC) activator, in the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes and associated chronic kidney disease (CKD). This compound targets the oxidized and heme-free form of sGC, restoring cyclic guanosine monophosphate (cGMP) production under conditions of oxidative stress, a key pathological feature of diabetic nephropathy.[1][2][3] This document details the experimental protocols for evaluating the therapeutic efficacy of this compound in ZDF and related ZSF1 rat models, presents quantitative data from preclinical studies in structured tables, and illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams. The provided information is intended to guide researchers in designing and executing studies to investigate the cardio-renal protective effects of sGC activators.

Introduction

Chronic kidney disease is a major complication of type 2 diabetes, and oxidative stress plays a crucial role in its progression by impairing the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This impairment leads to reduced cGMP levels, contributing to kidney damage. This compound is an sGC activator that functions independently of NO by targeting the oxidized, heme-free form of sGC, thereby restoring cGMP production. Preclinical studies in ZDF and ZSF1 rats, which are models for diabetic and metabolic CKD, have demonstrated the renoprotective effects of this compound. These effects are often observed at doses that do not significantly lower systemic blood pressure, highlighting a direct organ-protective mechanism.

Signaling Pathway

The mechanism of action of this compound involves the restoration of the impaired NO-sGC-cGMP signaling pathway. In diabetic conditions characterized by high oxidative stress, sGC becomes oxidized and heme-free, rendering it unresponsive to NO. This compound directly activates this modified sGC, leading to increased cGMP production and subsequent downstream effects that promote vasodilation, reduce inflammation and fibrosis, and exert overall organ protection.

This compound Signaling Pathway cluster_0 Normal Physiology cluster_1 Pathophysiology (Diabetes/Oxidative Stress) cluster_2 Therapeutic Intervention NO NO sGC (Heme) Soluble Guanylate Cyclase (Heme-containing) NO->sGC (Heme) Stimulates cGMP cGMP sGC (Heme)->cGMP Converts sGC (Oxidized) Oxidized/Heme-free sGC sGC (Heme)->sGC (Oxidized) GTP GTP GTP->sGC (Heme) PKG Protein Kinase G cGMP->PKG Physiological Effects Vasodilation Anti-fibrosis Anti-inflammation PKG->Physiological Effects Oxidative Stress Oxidative Stress Oxidative Stress->sGC (Oxidized) Impaired Signaling Reduced cGMP Kidney Damage sGC (Oxidized)->Impaired Signaling Restored cGMP Restored cGMP Production sGC (Oxidized)->Restored cGMP This compound This compound This compound->sGC (Oxidized) Activates Renoprotection Renoprotective Effects Restored cGMP->Renoprotection

Caption: this compound's mechanism of action in oxidative stress conditions.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound and other sGC activators in ZDF and ZSF1 rat models.

Table 1: this compound Administration and Efficacy in ZDF and ZSF1 Rat Models

ParameterZDF Rat StudyZSF1 Rat Study 1ZSF1 Rat Study 2
Animal Model Male Zucker diabetic fatty (ZDF-Lebrfa-Crl)Male ZSF1Male ZSF1
Age at Start 22 weeks12 weeksNot Specified
Treatment Duration 42 weeks12 weeks12 weeks
Drug This compoundThis compoundThis compound
Dosage(s) 140 ppm in diet (~3 mg/kg/bid)1, 3, 10 mg/kg/bid1, 3, 10 mg/kg/bid
Administration Route Oral (in chow)Oral gavageOral gavage
Key Findings - Significantly attenuated the development of proteinuria.- Dose-dependent reduction in proteinuria (-19%, -54%, -70% for 1, 3, 10 mg/kg/bid, respectively).- Dose-dependent reduction in proteinuria (-17%, -50%, -85% for 1, 3, 10 mg/kg/bid).
- Did not prevent the increase in mean arterial pressure.- Reduced kidney weights and morphological damage.- Reduced kidney structural damage and liver weight.
- Reduced HbA1c, triglycerides, and cholesterol.- Reduced glycosylated hemoglobin and plasma triglycerides.
- No significant change in mean arterial pressure at steady-state.
Reference

Table 2: Effects of Other sGC Activators in Diabetic Rat Models

ParameterStudy 1Study 2
Animal Model Male ZSF1Male ZSF1
Drug BI 703704BI 684067 (in combination with Enalapril)
Treatment Duration 15 weeks10 weeks
Dosage(s) 0.3, 1, 3, 10 mg/kg/day20, 40, 80 mg/kg (in chow)
Administration Route Not SpecifiedOral (in chow)
Key Findings - Dose-dependent decrease in urinary protein excretion.- Significant dose-dependent decrease in urinary protein to creatinine ratio (UPCR) compared to Enalapril alone (-27%, -39%, -48% for 20, 40, 80 mg/kg, respectively).
- Significant reduction in glomerulosclerosis and interstitial lesions.- Significant reduction in glomerulosclerosis and α-SMA expression.
- Decreased mean arterial pressure only at the highest dose (10 mg/kg).- Small but significant reduction in mean arterial pressure at 40 and 80 mg/kg compared to Enalapril alone.
Reference

Experimental Protocols

Animal Model and Husbandry
  • Model: Male Zucker diabetic fatty (ZDF-Lebrfa-Crl) or ZSF1 rats.

  • Source: Charles River Germany or other certified vendors.

  • Age: Studies have initiated treatment in rats aged from 12 to 22 weeks.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard rat chow and water.

  • Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.

This compound Preparation and Administration
  • Formulation for Oral Gavage: Dissolve this compound in a vehicle such as a mixture of transcutol, cremophor, and water. Prepare fresh solutions before administration.

  • Formulation for Diet Admixture: Mix this compound into standard rat chow at a specified concentration (e.g., 140 ppm). The dose can be calculated based on the average food intake of the rats to achieve the target mg/kg/day dosage.

  • Dosage: Doses ranging from 1 to 10 mg/kg administered twice daily (bid) have been shown to be effective.

  • Administration:

    • Oral Gavage: Administer the drug solution directly into the stomach using a suitable gavage needle.

    • Dietary Admixture: Provide the medicated chow to the animals as their sole food source.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in ZDF rats.

Experimental Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Body weight, blood pressure, urine/blood collection) acclimatization->baseline randomization Randomization into Groups (Vehicle, this compound doses) baseline->randomization treatment Chronic Treatment (e.g., 12-42 weeks) randomization->treatment monitoring Regular Monitoring (Body weight, food intake, blood pressure) treatment->monitoring urine_collection Periodic Urine Collection (e.g., every 4 weeks) treatment->urine_collection blood_sampling Periodic Blood Sampling treatment->blood_sampling termination Study Termination treatment->termination monitoring->treatment urine_collection->treatment blood_sampling->treatment necropsy Necropsy & Organ Collection (Kidneys, heart) termination->necropsy analysis Data Analysis necropsy->analysis end End analysis->end

Caption: A typical experimental workflow for this compound studies in ZDF rats.

Key Experimental Measurements
  • Blood Pressure: Measure systolic and mean arterial pressure in conscious rats using the tail-cuff method at baseline and regular intervals throughout the study.

  • Urine Analysis:

    • Collect urine from rats housed in metabolic cages.

    • Measure urinary protein and creatinine to determine the urinary protein-to-creatinine ratio (uPCR), a key indicator of proteinuria.

    • Analyze urine for biomarkers of kidney injury, such as N-acetyl-β-D-glucosaminidase (NAG), neutrophil gelatinase-associated lipocalin (NGAL), and kidney injury molecule-1 (KIM-1).

  • Blood Analysis:

    • Collect blood samples at baseline and at the end of the study.

    • Measure plasma levels of creatinine, blood urea nitrogen (BUN), glucose, triglycerides, cholesterol, and HbA1c.

  • Histopathology:

    • At the end of the study, euthanize the animals and perfuse the kidneys with a suitable fixative.

    • Process the kidneys for histological examination.

    • Stain kidney sections with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerulosclerosis, tubular damage, and interstitial fibrosis.

  • Gene Expression Analysis:

    • Extract RNA from kidney tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to fibrosis (e.g., TGF-β, collagen I), inflammation (e.g., TNF-α, IL-6), and kidney injury (e.g., NGAL, KIM-1).

Conclusion

This compound has demonstrated significant renoprotective effects in preclinical models of diabetic kidney disease, primarily through the restoration of the cGMP signaling pathway. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of sGC activators. The findings from studies in ZDF and ZSF1 rats, showing a reduction in proteinuria and kidney damage, often independent of blood pressure lowering, support the continued development of this compound as a potential treatment for chronic kidney disease in patients with type 2 diabetes.

References

Application Notes and Protocols for Runcaciguat Studies in Renin Transgenic (RenTG) Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Runcaciguat is a novel, orally available soluble guanylate cyclase (sGC) activator. It targets the oxidized and heme-free form of sGC, restoring the cyclic guanosine monophosphate (cGMP) signaling pathway even under conditions of oxidative stress, which are prevalent in cardiovascular and renal diseases.[1][2][3] This mechanism offers a promising therapeutic strategy for conditions characterized by impaired nitric oxide (NO)-sGC-cGMP signaling.

The renin transgenic (RenTG) rat, specifically the TGR(mRen2)27 strain, is a well-established monogenic model of severe hypertension.[4][5] These rats harbor the mouse Ren-2 renin gene, leading to excessive angiotensin II production, severe hypertension (systolic blood pressure often exceeding 200 mmHg), and subsequent end-organ damage, including cardiac hypertrophy, renal fibrosis, and proteinuria. This model is particularly relevant for evaluating therapies that counteract the renin-angiotensin system or act on parallel pathways, making it an ideal model to study the efficacy of this compound.

Signaling Pathways

This compound's Mechanism of Action

This compound directly activates sGC, increasing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to the activation of Protein Kinase G (PKG), which mediates downstream effects such as vasodilation through the relaxation of vascular smooth muscle cells.

Runcaciguat_Mechanism cluster_Cell Vascular Smooth Muscle Cell This compound This compound sGC Soluble Guanylate Cyclase (sGC) (oxidized/heme-free) This compound->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation/ Relaxation PKG->Relaxation

Caption: this compound directly activates sGC to promote vasodilation.

Interaction with Angiotensin II Signaling in RenTG Rats

In RenTG rats, the overexpression of renin leads to a cascade of events initiated by Angiotensin II binding to its AT1 receptor. This triggers a multitude of pathological signaling pathways. This compound's action on the sGC-cGMP pathway counteracts many of these detrimental effects.

Logical_Relationship cluster_Pathophysiology RenTG Rat Pathophysiology cluster_Intervention Therapeutic Intervention Renin ↑ Mouse Renin Gene AngII ↑ Angiotensin II Renin->AngII AT1R AT1 Receptor Activation AngII->AT1R Pathways Pathological Signaling (e.g., ROS, MAPK, Rho/Rho Kinase) AT1R->Pathways Outcomes Hypertension, Fibrosis, Hypertrophy, Inflammation Pathways->Outcomes This compound This compound sGC sGC Activation This compound->sGC cGMP ↑ cGMP sGC->cGMP Counteraction Counteraction of Pathological Effects (Vasodilation, Anti-fibrotic, Anti-hypertrophic) cGMP->Counteraction Counteraction->Outcomes antagonizes

Caption: this compound counteracts Angiotensin II-driven pathology in RenTG rats.

Experimental Design and Protocols

Experimental Workflow

A typical study to evaluate this compound in RenTG rats follows a structured workflow from animal preparation to endpoint analysis.

Experimental_Workflow cluster_Phase1 Setup & Baseline (Weeks 1-2) cluster_Phase2 Treatment Phase (e.g., 4-8 Weeks) cluster_Phase3 Endpoint Analysis Acclimatize Animal Acclimatization Telemetry Telemetry Transmitter Implantation (optional, for BP) Acclimatize->Telemetry Recovery Surgical Recovery (1-2 weeks) Telemetry->Recovery Baseline Baseline Data Collection (BP, Urine, Blood) Recovery->Baseline Randomize Randomize into Groups (Vehicle, this compound Doses) Baseline->Randomize Treat Daily Oral Gavage Treatment Randomize->Treat Monitor Weekly Monitoring (BP, Body Weight, Urine Collection) Treat->Monitor Terminal Terminal Sample Collection (Blood, Heart, Kidneys, Aorta) Monitor->Terminal Analysis Biochemical & Histological Analysis Terminal->Analysis Interpret Data Analysis & Interpretation Analysis->Interpret

Caption: A typical experimental workflow for this compound studies in RenTG rats.

Detailed Protocols

3.2.1. Animal Model

  • Strain: Heterozygous male renin transgenic rats TGR(mRen2)27.

  • Age: 7-8 weeks at the start of the study.

  • Housing: Single-housed in a climate-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week of acclimatization before any procedures.

3.2.2. This compound Dosing

  • Doses: Based on preclinical studies, effective oral doses range from 1 to 10 mg/kg, administered twice daily (bid). A typical study might include vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg this compound groups.

  • Vehicle: A 0.5% solution of carboxymethylcellulose in sterile water is a suitable vehicle.

  • Administration: Administer via oral gavage at a consistent time each day for the duration of the study (e.g., 4-8 weeks).

3.2.3. Protocol: Blood Pressure Measurement via Radiotelemetry

  • Implantation: One to two weeks before baseline measurements, anesthetize the rats. Implant a pressure-sensing catheter (e.g., from DSI, model TA11PA-C40) into the abdominal aorta, caudal to the renal arteries. The transmitter body is secured to the abdominal wall or placed in the peritoneal cavity.

  • Recovery: Allow a minimum of 7-10 days for recovery, with appropriate analgesic administration.

  • Data Acquisition: Record systolic, diastolic, and mean arterial pressure, as well as heart rate, continuously. For analysis, data can be averaged over specific periods (e.g., 24-hour, light cycle, dark cycle).

3.2.4. Protocol: Urine and Blood Collection

  • Urine Collection: Place rats in metabolic cages for 24-hour urine collection at baseline and at specified intervals during the treatment period. Centrifuge urine samples to remove debris and store the supernatant at -80°C.

  • Blood Collection: At the study endpoint, collect whole blood via cardiac puncture from anesthetized rats into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Aliquot and store plasma at -80°C.

3.2.5. Protocol: Tissue Collection and Processing

  • Euthanasia & Perfusion: Following blood collection, euthanize the rat with an overdose of anesthetic. Perfuse the circulatory system via the left ventricle with ice-cold phosphate-buffered saline (PBS) until the organs are cleared of blood.

  • Organ Harvesting: Dissect and weigh the heart and kidneys. The ratio of organ weight to body weight is a key indicator of hypertrophy.

  • Tissue Fixation for Histology: Immerse a portion of the heart (e.g., the left ventricle) and one kidney in 10% neutral buffered formalin for at least 24 hours. After fixation, transfer to 70% ethanol and process for paraffin embedding.

  • Snap-Freezing for Molecular Analysis: Snap-freeze another portion of the heart, the second kidney, and a section of the aorta in liquid nitrogen and store at -80°C for cGMP, RNA, or protein analysis.

3.2.6. Protocol: Biochemical Assays

  • Urinary Protein/Creatinine Ratio (UPCR): Measure total protein concentration (e.g., using a Bradford or BCA assay) and creatinine concentration (e.g., using a commercially available kit) in urine samples. The ratio provides a measure of proteinuria.

  • Plasma Biomarkers: Use commercial ELISA kits to measure plasma levels of creatinine and blood urea nitrogen (BUN) for renal function, and NT-proBNP as a marker of cardiac stress.

  • Tissue cGMP Levels: Homogenize snap-frozen tissue samples and measure cGMP concentrations using a commercially available cGMP enzyme immunoassay (EIA) kit.

3.2.7. Protocol: Histological Analysis of Fibrosis

  • Sectioning: Cut 4-5 µm sections from the paraffin-embedded heart and kidney blocks.

  • Masson's Trichrome Staining:

    • Deparaffinize and rehydrate sections.

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water.

    • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

    • Rinse and differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse and differentiate in 1% acetic acid solution for 1 minute.

    • Dehydrate through graded alcohols, clear in xylene, and coverslip. Result: Collagen stains blue, nuclei black, and cytoplasm/muscle red.

  • Sirius Red Staining:

    • Deparaffinize and rehydrate sections.

    • Incubate in 0.1% Picro-Sirius Red solution for 60 minutes.

    • Wash twice in acidified water (0.5% acetic acid).

    • Dehydrate rapidly in 100% ethanol, clear in xylene, and coverslip. Result: Collagen stains red.

  • Quantification: Capture images of stained sections and use image analysis software (e.g., ImageJ) to quantify the percentage of the fibrotic area (blue or red staining) relative to the total tissue area.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. The following tables present hypothetical but realistic data based on the expected effects of this compound in RenTG rats.

Table 1: Hemodynamic and Biometric Data (at 8 Weeks)

ParameterVehicleThis compound (1 mg/kg bid)This compound (3 mg/kg bid)This compound (10 mg/kg bid)
Systolic Blood Pressure (mmHg) 215 ± 12205 ± 14185 ± 11160 ± 10**
Heart Rate (bpm) 380 ± 25375 ± 22370 ± 20365 ± 18
Body Weight (g) 350 ± 15352 ± 18348 ± 16355 ± 14
Heart Weight / Body Weight (mg/g) 4.1 ± 0.33.8 ± 0.23.5 ± 0.23.2 ± 0.1
Kidney Weight / Body Weight (mg/g) 7.5 ± 0.47.2 ± 0.36.9 ± 0.4*6.5 ± 0.3
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Vehicle.

Table 2: Renal Function and Cardiac Stress Markers (at 8 Weeks)

ParameterVehicleThis compound (1 mg/kg bid)This compound (3 mg/kg bid)This compound (10 mg/kg bid)
Urinary Protein/Creatinine Ratio 350 ± 45280 ± 38210 ± 30 150 ± 25
Plasma Creatinine (mg/dL) 0.8 ± 0.10.75 ± 0.10.6 ± 0.080.5 ± 0.07
Plasma NT-proBNP (pg/mL) 950 ± 120780 ± 110600 ± 95*450 ± 80
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Vehicle.

Table 3: Pharmacodynamic and Histological Endpoints (at 8 Weeks)

ParameterVehicleThis compound (1 mg/kg bid)This compound (3 mg/kg bid)This compound (10 mg/kg bid)
Aortic cGMP (pmol/mg protein) 5 ± 1.28 ± 1.515 ± 2.1 25 ± 3.0
Renal cGMP (pmol/mg protein) 8 ± 1.812 ± 2.020 ± 2.5 32 ± 3.8
Cardiac Fibrosis (% area) 12 ± 2.59.5 ± 2.17.0 ± 1.84.5 ± 1.5**
Renal Fibrosis (% area) 15 ± 3.011 ± 2.58.5 ± 2.0 6.0 ± 1.7
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Vehicle.

References

Application Notes & Protocols: The Angiotensin-Supplemented (ANG-SD) Rat Model for Runcaciguat Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Angiotensin-supplemented (ANG-SD) rat model in the preclinical evaluation of Runcaciguat, a novel soluble guanylate cyclase (sGC) activator. This model is instrumental in studying hypertension-driven kidney damage.

Introduction: this compound and the ANG-SD Rat Model

Chronic kidney disease (CKD) is often associated with oxidative stress, which impairs the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][4][5] This impairment leads to reduced cGMP production, contributing to kidney damage and disease progression.

This compound (BAY 1101042) is a novel, orally administered sGC activator. It uniquely targets and activates the oxidized, heme-free form of sGC, which is prevalent under conditions of oxidative stress and unresponsive to NO. By restoring cGMP production, this compound offers a promising therapeutic strategy for CKD.

The Angiotensin II-supplemented Sprague-Dawley (ANG-SD) rat is a well-established preclinical model that mimics key aspects of human hypertensive nephropathy. Continuous infusion of Angiotensin II (ANG II) induces hypertension, progressive proteinuria, and structural kidney damage, including interstitial fibrosis and glomerulosclerosis. This makes it a highly relevant model for assessing the renoprotective effects of novel therapeutic agents like this compound.

Signaling Pathway: Mechanism of Action of this compound

Under normal physiological conditions, nitric oxide (NO) binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, mediating vasodilation and other protective effects. In pathological states characterized by high oxidative stress, such as ANG II-induced hypertension, sGC becomes oxidized and loses its heme group, rendering it insensitive to NO. This compound circumvents this issue by directly binding to and activating this heme-free sGC, thereby restoring cGMP production and its downstream signaling.

Runcaciguat_Mechanism cluster_0 Physiological Pathway cluster_1 Pathological State (Oxidative Stress) NO Nitric Oxide (NO) sGC sGC (Heme-bound) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts Vaso Vasodilation & Protective Effects cGMP->Vaso OS Oxidative Stress (e.g., from Ang II) sGC_ox sGC (Heme-free/Oxidized) OS->sGC_ox Causes Oxidation GTP_path GTP NO_path Nitric Oxide (NO) NO_path->sGC_ox No Activation This compound This compound This compound->sGC_ox Activates cGMP_path cGMP GTP_path->cGMP_path Converts Vaso_path Restored Vasodilation & Protective Effects cGMP_path->Vaso_path

Caption: this compound's mechanism of action in oxidative stress.

Experimental Protocols

Protocol for Induction of the ANG-SD Rat Model

This protocol details the induction of hypertension and kidney injury in Sprague-Dawley rats via continuous Angiotensin II infusion.

ANG_SD_Workflow start Start: Acclimatization pump_prep Prepare Osmotic Minipumps (Alzet model 2002) Fill with Angiotensin II solution (450 ng/kg/min) start->pump_prep surgery Anesthetize Rats (e.g., ketamine/xylazine) Implant minipumps subcutaneously pump_prep->surgery recovery Post-operative Recovery surgery->recovery induction Disease Induction Period (14 days of continuous ANG II infusion) recovery->induction monitoring Monitor animal health, body weight, and blood pressure induction->monitoring endpoint Endpoint: Model Established (Hypertension & Proteinuria) monitoring->endpoint

Caption: Workflow for establishing the ANG-SD rat model.

Methodology:

  • Animals: Male Sprague-Dawley (SD) rats, approximately 12 weeks old and weighing around 260 g, are used.

  • Acclimatization: Animals are allowed to acclimatize to laboratory conditions before the experiment begins.

  • Angiotensin II Preparation: Angiotensin II is dissolved in a vehicle such as 0.01 N acetic acid.

  • Minipump Implantation:

    • Rats are anesthetized (e.g., with a ketamine-xylazine mixture).

    • Subcutaneous osmotic minipumps (e.g., Alzet model 2002) are filled with the Angiotensin II solution.

    • The pumps are surgically implanted subcutaneously to deliver a continuous infusion of ANG II at a rate of 450 ng/kg/min for 14 days.

  • Model Development: Over the 14-day infusion period, the rats develop progressive hypertension, proteinuria, and kidney structural damage.

Protocol for this compound Treatment in the ANG-SD Model

This protocol outlines the administration of this compound to the established ANG-SD rat model to evaluate its therapeutic effects.

Runcaciguat_Treatment_Workflow start Start: Established ANG-SD Model grouping Randomize Rats into Groups - Vehicle Control - this compound (e.g., 0.3, 1, 3 mg/kg/bid) start->grouping treatment Administer this compound or Vehicle (Oral gavage, twice daily for 14 days) grouping->treatment monitoring Ongoing Monitoring - Blood Pressure - Heart Rate - Urine Collection (for proteinuria) treatment->monitoring endpoint Study Endpoint (Day 14) monitoring->endpoint collection Sample Collection - Blood - Kidney Tissue endpoint->collection analysis Data Analysis - Hemodynamics - Renal Biomarkers - Gene Expression collection->analysis

References

Application Notes and Protocols: Oral Administration of Runcaciguat in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two common oral administration methods for the soluble guanylate cyclase (sGC) activator, Runcaciguat, in rodent models: oral gavage and food admix. This document outlines the experimental protocols and summarizes key quantitative data from preclinical studies to guide researchers in selecting the appropriate administration route for their study design.

Introduction to this compound

This compound is a potent and selective, orally active activator of soluble guanylate cyclase (sGC). It uniquely targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress. By activating this form of the enzyme, this compound restores the production of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes, including vasodilation, and inhibition of fibrosis and inflammation.[1][2] Preclinical studies have demonstrated its potential therapeutic benefits in models of chronic kidney disease and diabetic retinopathy.[3][4][5]

The choice of oral administration method in preclinical rodent studies is critical and can influence the pharmacokinetic and pharmacodynamic outcomes. Oral gavage ensures precise dosing but can be stressful for the animals, while food admix offers a less invasive, voluntary consumption method that may better mimic clinical administration.

Signaling Pathway of this compound

This compound's mechanism of action centers on the nitric oxide (NO)-sGC-cGMP signaling pathway. Under conditions of oxidative stress, the heme group of sGC can be oxidized or lost, rendering the enzyme unresponsive to NO. This compound bypasses the need for NO and directly activates this dysfunctional sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.

Runcaciguat_Signaling_Pathway cluster_0 Oxidative Stress cluster_2 cGMP Production & Downstream Effects Oxidative_Stress Increased Oxidative Stress sGC_native sGC (Heme-Fe2+) Oxidative_Stress->sGC_native Oxidation sGC_oxidized Oxidized sGC (Heme-Fe3+) sGC_native->sGC_oxidized GTP GTP sGC_heme_free Heme-free sGC sGC_oxidized->sGC_heme_free Heme loss cGMP cGMP GTP->cGMP sGC activity Downstream_Effects Vasodilation Anti-fibrotic effects Anti-inflammatory effects cGMP->Downstream_Effects NO Nitric Oxide (NO) NO->sGC_native Activates This compound This compound This compound->sGC_oxidized Activates This compound->sGC_heme_free Activates

Caption: this compound signaling pathway under oxidative stress.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound administered via oral gavage and food admix in different rat models of kidney disease.

Table 1: this compound Administration by Oral Gavage in Rodent Models

Parameter Angiotensin II-Infused Sprague-Dawley Rats Renin Transgenic (RenTG) Rats with L-NAME ZSF1 Rats
Dose 0.3, 1, and 3 mg/kg/bid1, 3, and 10 mg/kg/bid1, 3, and 10 mg/kg/bid
Treatment Duration 2 weeks8 weeks12 weeks
Vehicle Transcutol (20%), Cremophor (70%), WaterTranscutol (20%), Cremophor (70%), Water10% Ethanol, 40% Kolliphor® HS15, 50% Water
Effect on Proteinuria (uPCR) Dose-dependent reductionDose-dependent reductionDose-dependent reduction (-19%, -54%, -70% vs placebo)
Effect on Blood Pressure No significant change at tested dosesSignificant decrease at 10 mg/kg/bidAcute dose-dependent decrease, which attenuated with chronic dosing
Other Notable Effects -Improved survival rates at 3 and 10 mg/kg/bidReduced HbA1c, triglycerides, and cholesterol

uPCR: urinary protein to creatinine ratio; L-NAME: N-nitro-L-arginine methyl ester; bid: twice daily.

Table 2: this compound Administration by Food Admix in Rodent Models

Parameter Zucker Diabetic Fatty (ZDF) Rats
Dose 140 ppm in standard rat chow
Treatment Duration 42 weeks
Rationale for Dose Selection To match plasma exposure of a 3 mg/kg/bid oral gavage pre-study
Effect on Proteinuria (uPCR) Significantly reduced
Other Notable Effects Attenuated morphological kidney damage

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol provides a standardized procedure for the administration of this compound via oral gavage in rats.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Ethanol, 40% Kolliphor® HS15, 50% Water)

  • Appropriately sized gavage needles (16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration.

    • Ensure the solution is homogenous. For suspensions, stir continuously before and during administration.

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the precise dosing volume (typically not exceeding 10 ml/kg).

    • Restrain the rat firmly but gently to immobilize the head and align it with the body in a vertical position.

  • Gavage Needle Insertion:

    • Measure the appropriate insertion length of the gavage needle by holding it alongside the rat, from the mouth to the last rib.

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes.

    • Caution: Do not force the needle. If resistance is met, withdraw and re-insert.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

    • Withdraw the needle gently along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Oral_Gavage_Workflow Start Start Prepare_Dosing_Solution Prepare this compound Dosing Solution Start->Prepare_Dosing_Solution Weigh_Animal Weigh Animal & Calculate Dose Volume Prepare_Dosing_Solution->Weigh_Animal Restrain_Animal Restrain Animal Weigh_Animal->Restrain_Animal Insert_Gavage_Needle Insert Gavage Needle into Esophagus Restrain_Animal->Insert_Gavage_Needle Administer_Solution Slowly Administer This compound Solution Insert_Gavage_Needle->Administer_Solution Withdraw_Needle Gently Withdraw Needle Administer_Solution->Withdraw_Needle Monitor_Animal Monitor Animal for Distress Withdraw_Needle->Monitor_Animal End End Monitor_Animal->End

Caption: Workflow for oral gavage administration of this compound.
Protocol 2: Food Admix Administration

This protocol describes the preparation and administration of this compound mixed into the rodent diet.

Materials:

  • This compound powder

  • Standard powdered rodent chow

  • Food mixer

  • Animal scale

  • Food hoppers

Procedure:

  • Dose Calculation:

    • Determine the target daily dose of this compound (in mg/kg).

    • Estimate the average daily food consumption of the specific rodent strain and age.

    • Calculate the required concentration of this compound in the food (e.g., in ppm or mg/kg of chow) to achieve the target daily dose. For example, in the ZDF rat study, 140 ppm of this compound was used.

  • Preparation of Medicated Chow:

    • Accurately weigh the required amount of this compound powder and powdered chow.

    • Thoroughly mix the this compound with a small portion of the powdered chow to create a pre-mix.

    • Gradually add the pre-mix to the remaining powdered chow in a food mixer and blend until a homogenous mixture is achieved.

  • Administration and Monitoring:

    • Provide the medicated chow to the animals in their food hoppers.

    • Monitor food consumption regularly to ensure adequate drug intake and to adjust the drug concentration if necessary.

    • Regularly check for any changes in body weight or overall health.

Food_Admix_Workflow Start Start Calculate_Dose Calculate this compound Concentration for Chow Start->Calculate_Dose Prepare_Premix Prepare Premix of This compound and Chow Calculate_Dose->Prepare_Premix Mix_Chow Mix Premix with Bulk Powdered Chow Prepare_Premix->Mix_Chow Provide_Medicated_Chow Provide Medicated Chow to Animals Mix_Chow->Provide_Medicated_Chow Monitor_Intake Monitor Food Intake and Animal Health Provide_Medicated_Chow->Monitor_Intake End End Monitor_Intake->End

Caption: Workflow for food admix administration of this compound.

Discussion and Considerations

Oral Gavage:

  • Advantages: Allows for precise and accurate dosing, ensuring each animal receives the intended amount of the compound. The timing of administration can be strictly controlled.

  • Disadvantages: Can be stressful for the animals, potentially affecting physiological parameters and experimental outcomes. Requires skilled personnel to avoid injury to the esophagus or trachea.

Food Admix:

  • Advantages: Less invasive and stressful for the animals, as it relies on voluntary consumption. May better reflect the typical route of oral drug administration in humans. Suitable for long-term studies.

  • Disadvantages: Dosing accuracy depends on the animal's food intake, which can vary. Palatability of the drug may affect consumption. Requires careful monitoring of food intake to estimate the actual dose received.

Both oral gavage and food admix are viable methods for the oral administration of this compound in rodent studies. The choice between the two should be based on the specific aims of the study. For pharmacokinetic studies or studies requiring precise dose-response characterization, oral gavage is often preferred. For long-term efficacy studies where minimizing stress is a priority, food admix can be a more suitable and clinically relevant approach. Researchers should carefully consider the advantages and disadvantages of each method when designing their preclinical studies with this compound.

References

Application Notes and Protocols: Measuring Proteinuria as an Endpoint in Runcaciguat Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat is a novel, orally available soluble guanylate cyclase (sGC) activator currently under investigation for the treatment of chronic kidney disease (CKD) and other related conditions.[1][2] It uniquely targets and activates the oxidized and heme-free form of sGC, restoring the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in conditions of high oxidative stress characteristic of CKD.[3][4][5] This restoration of cGMP production leads to various protective effects on the cardiovascular and renal systems. Preclinical studies in various animal models of CKD have demonstrated that this compound can significantly reduce proteinuria, a key marker of kidney damage and progression, often at doses that do not significantly affect systemic blood pressure.

These application notes provide a comprehensive overview of the use of proteinuria as a primary endpoint in animal studies evaluating the efficacy of this compound. Detailed protocols for the induction of proteinuria in relevant animal models and the subsequent measurement of urinary protein excretion are provided to ensure robust and reproducible data collection.

Mechanism of Action of this compound

Under normal physiological conditions, nitric oxide (NO) binds to the reduced (ferrous) prosthetic heme group of soluble guanylate cyclase (sGC), stimulating the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates a variety of downstream effects, including vasodilation, and inhibition of fibrosis and inflammation, which are crucial for maintaining kidney health. In chronic kidney disease, increased oxidative stress leads to the oxidation and loss of the heme group from sGC, rendering the enzyme unresponsive to NO.

This compound's innovative mechanism of action bypasses this limitation. As an sGC activator, it directly binds to and activates the oxidized, heme-free form of sGC, thereby restoring cGMP production even in a state of NO deficiency or sGC dysfunction. This targeted action makes this compound a promising therapeutic agent for CKD.

Runcaciguat_Mechanism cluster_0 Healthy Condition cluster_1 CKD / Oxidative Stress NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Heme-containing) NO->sGC_reduced Activates cGMP_healthy cGMP sGC_reduced->cGMP_healthy Produces Vasodilation_healthy Vasodilation, Anti-fibrotic Effects cGMP_healthy->Vasodilation_healthy Promotes Oxidative_Stress Oxidative Stress sGC_oxidized Oxidized sGC (Heme-free) Oxidative_Stress->sGC_oxidized Causes cGMP_impaired Impaired cGMP Production sGC_oxidized->cGMP_impaired Leads to cGMP_healthy_restored cGMP sGC_oxidized->cGMP_healthy_restored Restores cGMP Production Kidney_Damage Kidney Damage cGMP_impaired->Kidney_Damage Contributes to This compound This compound This compound->sGC_oxidized Activates cGMP_healthy_restored->Vasodilation_healthy Promotes

Figure 1. Mechanism of action of this compound in the context of CKD.

This compound in Animal Models of Proteinuria

This compound has been evaluated in several preclinical rat models of chronic kidney disease, consistently demonstrating a significant reduction in proteinuria. These models represent various etiologies of CKD, including hypertensive, diabetic, and metabolic causes.

Table 1: Summary of this compound's Efficacy on Proteinuria in Preclinical Models

Animal ModelDisease EtiologyThis compound Doses (oral, bid)Treatment DurationKey Findings on ProteinuriaReference
Zucker Diabetic Fatty (ZDF) Rat Diabetic and Metabolic CKD1, 3, 10 mg/kgUp to 12 weeksDose-dependent and significant reduction in urinary protein to creatinine ratio (uPCR).
Renin Transgenic (RenTG) Rat Hypertensive CKD1, 3, 10 mg/kgUp to 42 weeksSignificantly reduced uPCR.
Angiotensin-supplemented (ANG-SD) Rat Hypertensive CKD1, 3, 10 mg/kg2 weeksSignificantly reduced uPCR.
ZSF1 Rat Diabetic and Metabolic CKD1, 3, 10 mg/kg12 weeksDose-dependent and significant attenuation of proteinuria development. At 1, 3, and 10 mg/kg/bid, uPCR was reduced by -19%, -54%, and -70% respectively, compared to placebo.

Experimental Protocols

Animal Models and Induction of Proteinuria

The choice of animal model is critical and should align with the specific research question. The following models have been successfully used in this compound studies:

  • Zucker Diabetic Fatty (ZDF) and ZSF1 Rats: These are genetic models of obesity, type 2 diabetes, and metabolic syndrome that spontaneously develop proteinuria and other features of diabetic kidney disease.

  • Renin Transgenic (RenTG) Rats: These rats overexpress the mouse Ren-2 renin gene, leading to severe hypertension and subsequent renal damage, including proteinuria.

  • Angiotensin II-Infused Sprague-Dawley (ANG-SD) Rats: Continuous subcutaneous infusion of angiotensin II in these rats induces hypertension and significant proteinuria.

This compound Administration

This compound is typically administered orally via gavage. The vehicle and dosing volume should be kept consistent across all treatment groups. A common vehicle is a 0.5% carboxymethylcellulose solution. Dosing is often performed twice daily (bid).

Urine Collection and Measurement of Proteinuria

Accurate measurement of proteinuria is paramount. The urinary protein to creatinine ratio (uPCR) is the preferred method as it corrects for variations in urine volume and concentration.

Protocol for Urine Collection and uPCR Measurement:

  • Animal Housing: For urine collection, house rats individually in metabolic cages. Allow for an acclimatization period of at least 24 hours before the collection period.

  • Urine Collection: Collect urine over a defined period, typically 16-24 hours. Ensure free access to food and water during this time. To minimize contamination, it is advisable to collect urine into a tube on ice.

  • Sample Processing: After collection, centrifuge the urine samples at approximately 2000 x g for 10 minutes at 4°C to pellet any debris.

  • Sample Storage: Store the supernatant at -80°C until analysis.

  • Protein Concentration Measurement:

    • Use a commercially available colorimetric assay, such as the Bradford or bicinchoninic acid (BCA) protein assay.

    • Prepare a standard curve using a known protein standard, such as bovine serum albumin (BSA).

    • Dilute urine samples as necessary to fall within the linear range of the standard curve.

    • Measure the absorbance according to the manufacturer's instructions.

  • Creatinine Concentration Measurement:

    • Use a commercially available creatinine assay kit, which is often based on the Jaffe reaction.

    • Prepare a creatinine standard curve.

    • Dilute urine samples as required.

    • Measure the absorbance or fluorescence as per the kit's protocol.

  • Calculation of uPCR:

    • Calculate the protein concentration (in mg/dL) and creatinine concentration (in mg/dL) from their respective standard curves.

    • The uPCR is calculated as: uPCR (mg/g) = [Urinary Protein (mg/dL) / Urinary Creatinine (mg/dL)] * 1000

Proteinuria_Measurement_Workflow start Start: Animal in Metabolic Cage urine_collection 24-hour Urine Collection start->urine_collection centrifugation Centrifuge Urine Sample urine_collection->centrifugation supernatant_storage Store Supernatant at -80°C centrifugation->supernatant_storage analysis Analysis supernatant_storage->analysis protein_assay Measure Protein Concentration (e.g., Bradford Assay) analysis->protein_assay creatinine_assay Measure Creatinine Concentration (e.g., Jaffe-based Assay) analysis->creatinine_assay calculation Calculate uPCR (mg protein / g creatinine) protein_assay->calculation creatinine_assay->calculation end Endpoint: Proteinuria Data calculation->end

Figure 2. Experimental workflow for measuring proteinuria.

Data Presentation and Interpretation

Quantitative data on proteinuria should be presented clearly, for instance, in tabular format as shown in Table 1. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine the significance of the effects of this compound compared to the vehicle-treated control group. A dose-dependent reduction in proteinuria is a strong indicator of the compound's efficacy. It is also important to correlate the proteinuria data with other markers of kidney function and histology to provide a comprehensive assessment of this compound's renoprotective effects.

Conclusion

Measuring proteinuria is a critical and reliable endpoint for assessing the therapeutic potential of this compound in preclinical animal models of chronic kidney disease. The protocols outlined in these application notes provide a standardized approach to ensure the generation of high-quality, reproducible data. The consistent and significant reduction in proteinuria observed across multiple animal models strongly supports the continued investigation of this compound as a novel treatment for patients with CKD.

References

Application Note: Quantification of Kidney Injury Biomarkers Following Runcaciguat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key factor in the pathophysiology of CKD is the impairment of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, often exacerbated by oxidative stress.[1][2] Runcaciguat is a novel, oral sGC activator that works by targeting the oxidized and heme-free form of sGC, thereby restoring cGMP production even under conditions of oxidative stress.[1][2][3] This mechanism is believed to offer cardio-renal protection. This application note provides an overview of the quantitative effects of this compound on key kidney injury biomarkers and details the protocols for their measurement.

Mechanism of Action

In CKD, oxidative stress leads to the oxidation of sGC, rendering it insensitive to endogenous NO. This impairment reduces the conversion of guanosine triphosphate (GTP) to cGMP, a critical second messenger involved in vasodilation, and antifibrotic and anti-inflammatory processes. This compound directly activates this oxidized, non-functional sGC, restoring the production of cGMP and its downstream protective effects on the kidney.

Runcaciguat_Mechanism cluster_0 Impaired State in CKD cluster_1 This compound Intervention NO Nitric Oxide (NO) sGC_inactive Oxidized sGC (Heme-free/Inactive) NO->sGC_inactive Cannot activate cGMP_low ↓ cGMP sGC_inactive->cGMP_low GTP_inactive GTP Renal Injury Renal Injury cGMP_low->Renal Injury Leads to This compound This compound sGC_active Oxidized sGC This compound->sGC_active Activates cGMP_high ↑ cGMP sGC_active->cGMP_high Catalyzes Conversion GTP_active GTP GTP_active->sGC_active Substrate Renal Protection Renal Protection (Vasodilation, Anti-fibrosis, Anti-inflammation) cGMP_high->Renal Protection Promotes

Caption: this compound signaling pathway.

Quantitative Data on Kidney Injury Biomarkers

Clinical and preclinical studies have demonstrated that this compound significantly reduces key biomarkers of kidney damage, most notably the urinary albumin-to-creatinine ratio (UACR).

Table 1: Effect of this compound on UACR in Clinical Trials (Human Data)
Study PopulationTreatment GroupChange in UACR vs. PlaceboSignificance (P-value)Reference
CKD patients with T2D (without SGLT2i)This compound-45.2% to -46.9%< 0.001
CKD patients with T2D (with SGLT2i)This compound-44.8% to -48.1%0.01 to 0.02
CKD patients without diabetes (non-diabetic CKD)This compoundNot statistically significant vs. placebo0.10
Table 2: Effect of this compound on UACR in Preclinical Models (ZSF1 Rats)
Dose of this compound (mg/kg/bid)Reduction in UACR vs. PlaceboReference
1-19%
3-54%
10-70%

Note: Preclinical studies also report significant reductions in other kidney injury biomarkers and improvements in kidney histopathology.

Experimental Protocols

Accurate quantification of kidney injury biomarkers is essential for evaluating the efficacy of therapeutic agents like this compound. Standardized protocols for measuring UACR and serum creatinine are provided below.

Protocol 1: Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

1. Principle: This protocol determines the UACR from a spot urine sample. Urinary albumin is typically measured using an immunoturbidimetric or ELISA-based assay, while urinary creatinine is measured using a colorimetric (e.g., Jaffe) or enzymatic method. Normalizing albumin to creatinine accounts for variations in urine concentration.

2. Materials:

  • Spot urine collection containers

  • Centrifuge

  • Microplate reader

  • Commercial ELISA or immunoturbidimetric kit for human/rat urinary albumin

  • Commercial colorimetric or enzymatic kit for urinary creatinine

  • Calibrators and controls

3. Procedure:

  • Sample Collection: Collect a mid-stream spot urine sample in a sterile container.

  • Sample Processing:

    • Centrifuge the urine sample at 2,000 x g for 10 minutes to pellet any cellular debris.

    • Use the clear supernatant for analysis. If not analyzed immediately, samples can be stored at -80°C.

  • Albumin Measurement (Example using ELISA):

    • Prepare standards, controls, and urine samples according to the kit manufacturer's instructions. This typically involves a dilution step.

    • Add prepared samples, standards, and controls to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's protocol (e.g., 1-2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again to remove unbound conjugate.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the provided stop solution.

    • Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Creatinine Measurement (Example using Jaffe method):

    • Follow the assay kit's instructions. This typically involves mixing a small volume of the urine supernatant with an alkaline picrate solution.

    • The reaction forms a colored complex.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Calculation:

    • Calculate the concentration of albumin (in mg/L) and creatinine (in g/L) from their respective standard curves.

    • Calculate UACR using the formula: UACR (mg/g) = [Urine Albumin Concentration (mg/L)] / [Urine Creatinine Concentration (g/L)]

4. Interpretation of Results (Human):

  • Normal: <30 mg/g

  • Moderately Increased (Microalbuminuria): 30-300 mg/g

  • Severely Increased (Macroalbuminuria): >300 mg/g

Experimental Workflow

The overall workflow for quantifying kidney injury biomarkers involves sample acquisition, processing, analysis, and data interpretation.

Experimental_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Sample Processing cluster_analysis 3. Biomarker Analysis cluster_data 4. Data Quantification & Interpretation Patient Patient/Subject (Clinical or Preclinical) Urine Spot Urine Sample Patient->Urine Blood Blood Sample Patient->Blood Centrifuge_Urine Centrifuge Urine (2000 x g, 10 min) Urine->Centrifuge_Urine Centrifuge_Blood Centrifuge Blood (1500 x g, 15 min) Blood->Centrifuge_Blood Supernatant Collect Supernatant Centrifuge_Urine->Supernatant Assay_Urine Perform Albumin & Creatinine Assays (e.g., ELISA, Colorimetric) Supernatant->Assay_Urine Serum Collect Serum Centrifuge_Blood->Serum Assay_Serum Perform Creatinine Assay (e.g., Enzymatic, LC-MS/MS) Serum->Assay_Serum Calc_UACR Calculate UACR (mg/g) Assay_Urine->Calc_UACR Calc_SCr Quantify Serum Creatinine (mg/dL) Assay_Serum->Calc_SCr Interpretation Compare Pre- vs. Post-Treatment Evaluate vs. Placebo Calc_UACR->Interpretation Calc_SCr->Interpretation

Caption: General workflow for biomarker quantification.

References

Application Notes and Protocols for Runcaciguat Dose-Response Studies in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat (BAY 1101042) is a potent and selective allosteric activator of soluble guanylate cyclase (sGC).[1] It uniquely targets the oxidized and heme-free form of sGC, an enzyme state that is prevalent under conditions of oxidative stress.[2][3][4] By activating this form of sGC, this compound restores the production of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes, independent of nitric oxide (NO).[1] This mechanism of action makes this compound a promising therapeutic agent for diseases associated with oxidative stress and impaired NO-sGC-cGMP signaling, such as chronic kidney disease.

These application notes provide a framework for conducting dose-response studies of this compound in primary cell cultures to elucidate its efficacy and potency in a physiologically relevant context. The protocols outlined below are designed to guide researchers in measuring the concentration-dependent effects of this compound on intracellular cGMP levels.

Data Presentation: Dose-Response of this compound on cGMP Production

The following table summarizes representative data on the dose-dependent effect of this compound on cGMP production in vitro. The data is compiled from studies in both recombinant cell lines and primary human cells to provide a comprehensive overview of its potency.

Cell TypeParameterValueNotes
HEK293 (overexpressing sGC)EC₅₀789 nMDemonstrates high potency in a controlled, overexpressing system.
Primary Human Retinal CellscGMP IncreaseSignificantA concentration of 10 µM resulted in a marked increase in cGMP levels.

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway of this compound

Runcaciguat_Signaling_Pathway cluster_stress Oxidative Stress cluster_sGC Soluble Guanylate Cyclase (sGC) Oxidative_Stress Increased ROS sGC_native sGC (Heme-Fe²⁺) (NO-responsive) Oxidative_Stress->sGC_native Oxidation sGC_oxidized sGC (Heme-free/Fe³⁺) (NO-unresponsive) cGMP cGMP sGC_oxidized->cGMP Converts GTP to cGMP This compound This compound This compound->sGC_oxidized Activates GTP GTP Downstream_Effects Vasodilation, Anti-fibrotic effects, Anti-inflammatory effects cGMP->Downstream_Effects Mediates NO Nitric Oxide (NO) NO->sGC_native Stimulates

Caption: this compound signaling pathway under oxidative stress.

Experimental Protocols

Protocol 1: Culturing Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs)

This protocol outlines the basic steps for culturing primary RPTECs, a relevant cell type for studying the effects of this compound in the context of kidney disease.

Materials:

  • Cryopreserved primary Human RPTECs

  • Renal Epithelial Cell Basal Medium

  • Renal Epithelial Cell Growth Kit (containing supplements)

  • Flasks or plates coated with an appropriate extracellular matrix

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Trypsin neutralizing solution

Procedure:

  • Thawing Cells: Rapidly thaw the cryopreserved vial of RPTECs in a 37°C water bath.

  • Seeding: Transfer the cells to a tube containing pre-warmed renal epithelial cell growth medium. Centrifuge, remove the supernatant, and resuspend the cell pellet in fresh growth medium. Seed the cells onto a coated culture vessel.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Media Change: Replace the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin and re-seed the cells at the desired density.

Protocol 2: this compound Dose-Response Study and cGMP Measurement in Primary RPTECs

This protocol details the experimental steps to determine the dose-response relationship of this compound on cGMP production in primary RPTECs.

Materials:

  • Cultured primary RPTECs (from Protocol 1)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) (optional, to induce oxidative stress)

  • 3-isobutyl-1-methylxanthine (IBMX) (a phosphodiesterase inhibitor to prevent cGMP degradation)

  • Cell lysis buffer

  • Commercially available cGMP ELISA kit

Experimental Workflow:

Experimental_Workflow Start Start Cell_Culture Culture Primary RPTECs Start->Cell_Culture Pre_treatment Pre-treat with IBMX (and optional ODQ) Cell_Culture->Pre_treatment Runcaciguat_Treatment Treat with this compound (Dose-response concentrations) Pre_treatment->Runcaciguat_Treatment Cell_Lysis Lyse Cells Runcaciguat_Treatment->Cell_Lysis cGMP_Assay Perform cGMP ELISA Cell_Lysis->cGMP_Assay Data_Analysis Analyze Data and Generate Dose-Response Curve cGMP_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound dose-response study in primary cells.

Procedure:

  • Cell Seeding: Seed primary RPTECs in a multi-well plate at a predetermined density and allow them to adhere and grow to confluency.

  • Pre-treatment:

    • (Optional) To mimic oxidative stress, pre-treat the cells with ODQ at an appropriate concentration and duration.

    • To prevent cGMP degradation, pre-treat all wells (except blanks) with IBMX (e.g., 0.5 mM) for 30 minutes.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium containing IBMX.

    • Remove the pre-treatment medium and add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO and IBMX).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Lyse the cells according to the protocol of the chosen cGMP ELISA kit (typically using a mild acid like 0.1 M HCl).

  • cGMP Measurement:

    • Perform the cGMP competitive ELISA on the cell lysates according to the manufacturer's instructions. This typically involves incubation with a cGMP-specific antibody and a labeled cGMP conjugate, followed by a substrate reaction and absorbance reading.

  • Data Analysis:

    • Calculate the cGMP concentration in each sample based on the standard curve generated in the ELISA.

    • Normalize the cGMP concentration to the protein content of each well if desired.

    • Plot the cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value using a suitable nonlinear regression model.

Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data Raw Absorbance Data from ELISA reader Standard_Curve Standard Curve Generation Plot Absorbance vs. [cGMP] Raw_Data->Standard_Curve Concentration_Calc cGMP Concentration Calculation Interpolate sample absorbance Raw_Data->Concentration_Calc Standard_Curve->Concentration_Calc Normalization Data Normalization (Optional) Normalize to protein content Concentration_Calc->Normalization Dose_Response_Plot Dose-Response Curve Plot [cGMP] vs. log[this compound] Normalization->Dose_Response_Plot EC50_Calc EC₅₀ Calculation Nonlinear Regression Analysis Dose_Response_Plot->EC50_Calc

Caption: Logical flow for analyzing this compound dose-response data.

References

Application Notes and Protocols for Assessing Runcaciguat's Pharmacodynamic Activity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacodynamic (PD) assays to evaluate the activity of Runcaciguat, a novel soluble guanylate cyclase (sGC) activator. This compound activates the oxidized and heme-free form of sGC, restoring the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, particularly under conditions of oxidative stress.[1][2] This pathway is crucial for regulating vascular tone, renal blood flow, and inflammation.[3]

This compound's Mechanism of Action

This compound's primary mechanism involves the direct activation of sGC, an enzyme that converts guanosine triphosphate (GTP) to cGMP.[4][5] Under conditions of oxidative stress, which are prevalent in chronic kidney disease (CKD), sGC can become oxidized and lose its heme group, rendering it unresponsive to endogenous NO. This compound specifically targets this dysfunctional, heme-free sGC, restoring its activity and increasing cGMP production. This leads to vasodilation, improved blood flow, and potential anti-inflammatory and anti-fibrotic effects in the kidney.

Runcaciguat_Mechanism_of_Action cluster_0 Normal Physiology cluster_1 Pathophysiology (Oxidative Stress) cluster_2 Pharmacological Intervention NO Nitric Oxide (NO) sGC_active sGC (Heme-containing) NO->sGC_active Activates GTP GTP Oxidative_Stress Oxidative Stress cGMP cGMP GTP->cGMP Catalyzes sGC Vasodilation Vasodilation & Physiological Effects cGMP->Vasodilation sGC_inactive sGC (Heme-free/Oxidized) Oxidative_Stress->sGC_inactive Causes Impaired_Signaling Impaired Vasodilation sGC_inactive->Impaired_Signaling This compound This compound sGC_reactivated sGC (Heme-free) This compound->sGC_reactivated Activates GTP2 GTP cGMP2 Increased cGMP GTP2->cGMP2 Catalyzes sGC Restored_Function Restored Vasodilation & Therapeutic Effects cGMP2->Restored_Function

Caption: this compound's mechanism of action.

Key In Vivo Pharmacodynamic Assays

Several key in vivo assays are crucial for assessing the pharmacodynamic effects of this compound. These assays focus on biomarkers of target engagement (cGMP), kidney function, and hemodynamic effects.

Measurement of Plasma cGMP Levels

Objective: To directly measure the activation of the sGC pathway by this compound.

Protocol: Plasma cGMP ELISA

  • Animal Dosing: Administer this compound or vehicle to rats orally at desired doses (e.g., 1, 3, 10 mg/kg/bid).

  • Blood Collection: At specified time points post-dosing, collect whole blood via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing a phosphodiesterase (PDE) inhibitor, such as EDTA, to prevent cGMP degradation.

  • Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • cGMP ELISA:

    • Use a commercially available rat cGMP ELISA kit.

    • Prepare standards and samples according to the kit's instructions. Samples may require dilution.

    • Add standards and samples to the antibody-pre-coated microplate wells.

    • Add a biotinylated detection antibody specific for cGMP, followed by an Avidin-Horseradish Peroxidase (HRP) conjugate.

    • After incubation and washing steps, add a substrate solution (e.g., TMB). The color development is proportional to the amount of cGMP.

    • Stop the reaction and measure the optical density at 450 nm using a microplate reader.

    • Calculate the cGMP concentration in the samples by comparing their optical density to the standard curve.

Assessment of Renal Function and Injury

Objective: To evaluate the therapeutic effects of this compound on kidney function and damage in preclinical models of CKD.

Protocol: Urinary Protein to Creatinine Ratio (uPCR)

  • Urine Collection: House rats in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine.

  • Sample Preparation: Centrifuge the urine samples to remove any debris.

  • Protein and Creatinine Measurement:

    • Measure the total protein concentration in the urine using a suitable method, such as a turbidity assay with sulfosalicylic acid or a colorimetric assay (e.g., Bradford assay).

    • Measure the creatinine concentration using a Jaffe reaction-based or enzymatic assay.

  • Calculation: Calculate the uPCR by dividing the urine protein concentration (mg/dL) by the urine creatinine concentration (g/dL). An elevated uPCR is an indicator of proteinuria and kidney damage.

Protocol: Kidney Injury Biomarker ELISA

  • Sample Collection: Collect urine and/or plasma samples as described above.

  • Biomarker Selection: Choose relevant kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), or Osteopontin (OPN).

  • ELISA Procedure:

    • Utilize commercially available ELISA kits specific for the chosen rat kidney injury biomarkers.

    • Follow the manufacturer's protocol, which typically involves adding standards and samples to antibody-coated plates, followed by detection antibodies and a colorimetric substrate.

    • Measure the absorbance and calculate the biomarker concentrations based on the standard curve.

Hemodynamic Monitoring

Objective: To assess the effect of this compound on blood pressure.

Protocol: Blood Pressure Measurement

Two primary methods can be employed:

  • Non-Invasive Method (Tail-Cuff Plethysmography):

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

    • On the day of the measurement, place the rat in the restrainer and attach the tail-cuff and a pulse sensor to the tail.

    • The cuff is automatically inflated and deflated, and the systolic blood pressure is determined by detecting the return of the pulse. This method is suitable for repeated measurements over time.

  • Invasive Method (Intra-arterial Catheterization):

    • Anesthetize the rat.

    • Surgically implant a catheter connected to a pressure transducer into a major artery (e.g., carotid or femoral artery).

    • Allow the animal to stabilize, and then record the blood pressure continuously using a data acquisition system. This method is considered the gold standard for accuracy and provides continuous readings of systolic, diastolic, and mean arterial pressure.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Analysis cluster_data_analysis Data Analysis Animal_Model Select Preclinical Animal Model of CKD Dosing Administer this compound or Vehicle Animal_Model->Dosing Sample_Collection Collect Blood and Urine Samples Dosing->Sample_Collection BP_Measurement Measure Blood Pressure Dosing->BP_Measurement Plasma_cGMP Plasma cGMP ELISA Sample_Collection->Plasma_cGMP uPCR Urinary Protein to Creatinine Ratio (uPCR) Sample_Collection->uPCR Biomarkers Kidney Injury Biomarker ELISA Sample_Collection->Biomarkers Data_Analysis Analyze and Compare Treatment vs. Vehicle Groups BP_Measurement->Data_Analysis Plasma_cGMP->Data_Analysis uPCR->Data_Analysis Biomarkers->Data_Analysis

Caption: General experimental workflow.

Data Presentation

The following tables summarize representative quantitative data from preclinical in vivo studies of this compound.

Table 1: Effect of this compound on Urinary Protein to Creatinine Ratio (uPCR) in ZSF1 Rats

Treatment GroupDose (mg/kg/bid)uPCR Reduction vs. Placebo (%)
This compound1-19
This compound3-54
This compound10-70

Table 2: Effect of this compound on Systolic Arterial Pressure (SAP) in Angiotensin-Treated SD Rats

Treatment GroupDose (mg/kg/bid)SAP (mmHg)
Vehicle-122.9 ± 8.6
This compound0.3124.9 ± 10.0
This compound1117.4 ± 10.4
This compound3112.2 ± 5.3

Table 3: Effect of this compound on Kidney and Heart Weight in Renin Transgenic (RenTG) Rats

Treatment GroupDose (mg/kg/bid)Relative Left Ventricular Weight (g/kg)Relative Right Ventricular Weight (g/kg)
Control-3.40 ± 0.110.62 ± 0.03
This compound12.94 ± 0.070.53 ± 0.02
This compound33.00 ± 0.080.54 ± 0.02
This compound102.83 ± 0.050.55 ± 0.02

These data demonstrate this compound's dose-dependent efficacy in reducing proteinuria, a key marker of kidney damage, with minimal impact on systemic blood pressure at therapeutic doses. Furthermore, this compound has shown beneficial effects on cardiac hypertrophy in a model of hypertension-induced end-organ damage.

By following these detailed protocols and utilizing the provided application notes, researchers can effectively assess the in vivo pharmacodynamic activity of this compound and other soluble guanylate cyclase activators.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Runcaciguat for In Vitro cGMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Runcaciguat for in vitro cyclic guanosine monophosphate (cGMP) assays.

Understanding this compound's Mechanism of Action

This compound is a potent and selective allosteric activator of soluble guanylate cyclase (sGC).[1] It uniquely targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress.[1] By binding to this form of the enzyme, this compound restores the production of cGMP, a critical second messenger in various physiological processes, independent of nitric oxide (NO).[1]

Signaling Pathway of this compound

runcaciguat_pathway cluster_stress Oxidative Stress cluster_sGC Soluble Guanylate Cyclase (sGC) ROS Reactive Oxygen Species (ROS) sGC_native Native sGC (Heme-bound, Fe2+) ROS->sGC_native Oxidation sGC_oxidized Oxidized/Heme-free sGC (NO-insensitive) cGMP cGMP sGC_native->cGMP Converts sGC_oxidized->cGMP Converts NO Nitric Oxide (NO) NO->sGC_native Activates This compound This compound This compound->sGC_oxidized Activates GTP GTP GTP->sGC_native GTP->sGC_oxidized Downstream Downstream Cellular Responses cGMP->Downstream

Caption: this compound signaling pathway under oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in in vitro cGMP assays.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemConditionValueReference
EC50 sGC-overexpressing CHO cellsStandard11.2 ± 1.0 nM[2]
EC50 sGC-overexpressing CHO cellsPre-treated with 30 µM ODQ2.1 ± 0.07 nM[2]
MEC *sGC-overexpressing CHO cellsStandard3 nM
Fold Activation Purified sGC enzyme0.01 µM this compound2.6-fold
Fold Activation Purified sGC enzyme100 µM this compound9.3-fold

*MEC (Minimum Effective Concentration) is defined as the concentration required to achieve a ≥ 3-fold increase in cGMP formation.

Experimental Protocols

A detailed methodology for a typical in vitro cGMP assay using this compound is provided below.

Experimental Workflow for In Vitro cGMP Assay

experimental_workflow Start Start Cell_Culture 1. Cell Culture (e.g., CHO with sGC) Start->Cell_Culture Induce_Stress 2. Induce Oxidative Stress (Optional) (e.g., with ODQ) Cell_Culture->Induce_Stress PDE_Inhibition 3. Inhibit PDE (e.g., with IBMX) Induce_Stress->PDE_Inhibition Add_this compound 4. Add this compound (Dose-response) PDE_Inhibition->Add_this compound Incubate 5. Incubate (e.g., 30 min at 37°C) Add_this compound->Incubate Lyse_Cells 6. Lyse Cells (e.g., with HCl or TCA) Incubate->Lyse_Cells Quantify_cGMP 7. Quantify cGMP (ELISA or other methods) Lyse_Cells->Quantify_cGMP Analyze_Data 8. Data Analysis (EC50 determination) Quantify_cGMP->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro cGMP assay with this compound.

Detailed Protocol:

  • Cell Culture:

    • Culture cells expressing sGC (e.g., Chinese Hamster Ovary (CHO) cells overexpressing sGC, or endogenous expressing cells like platelets or endothelial cells) in appropriate media and conditions until they reach the desired confluency.

    • Seed cells in multi-well plates (e.g., 96-well plates) at a suitable density and allow them to attach overnight.

  • Induction of Oxidative Stress (Recommended):

    • To study the specific effect of this compound on oxidized sGC, it is recommended to induce oxidative stress.

    • Pre-treat cells with an sGC inhibitor like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) at a concentration of 10-30 µM for a period ranging from 30 minutes to 3 hours. This will oxidize the heme group of sGC, making it insensitive to NO but responsive to this compound.

  • Phosphodiesterase (PDE) Inhibition:

    • To prevent the degradation of newly synthesized cGMP, pre-incubate the cells with a broad-spectrum PDE inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a concentration of 100-500 µM for 15-30 minutes.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). For in vivo studies, a vehicle of transcutol, cremophor, and water has been used.

    • Prepare serial dilutions of this compound to generate a dose-response curve. A suggested concentration range for in vitro studies is 0.1 nM to 10 µM.

    • Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO or other solvent at the same final concentration as in the treated wells).

  • Incubation:

    • Incubate the plate at 37°C for a defined period, typically 15-60 minutes. The optimal incubation time should be determined empirically for your specific cell type and assay conditions.

  • Cell Lysis and Sample Preparation:

    • Terminate the reaction by aspirating the medium and lysing the cells.

    • A common method is to add a cold acidic solution, such as 0.1 M HCl or 5-10% trichloroacetic acid (TCA), to each well.

    • Incubate on ice for at least 10 minutes.

    • If using TCA, centrifuge the samples to pellet the protein and collect the supernatant containing cGMP. The TCA can be removed by ether extraction.

  • cGMP Quantification:

    • Quantify the cGMP concentration in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit or other sensitive detection methods like radioimmunoassay (RIA) or mass spectrometry. Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the assay kit.

    • Calculate the cGMP concentration in each sample based on the standard curve.

    • Plot the cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based cGMP assay?

A1: Based on available data, a good starting concentration range for this compound is from 0.1 nM to 10 µM. The EC50 in sGC-overexpressing CHO cells is approximately 11.2 nM, so your dose-response curve should bracket this value.

Q2: Do I need to induce oxidative stress to see an effect of this compound?

A2: While this compound can have some activity on the native sGC, its primary target is the oxidized, heme-free form of the enzyme. Therefore, to observe the full and specific effect of this compound, it is highly recommended to induce oxidative stress in your in vitro system. This can be achieved by pre-treating the cells with an oxidizing agent like ODQ (10-30 µM). This will mimic the pathophysiological conditions under which this compound is most effective.

Q3: What are appropriate positive and negative controls for my assay?

A3:

  • Positive Controls:

    • A known sGC stimulator (e.g., BAY 41-2272 or YC-1) can be used to confirm that the sGC in your cells is functional (these will be less effective in ODQ-treated cells).

    • An NO donor (e.g., sodium nitroprusside or DEA/NONOate) can be used to activate the native, heme-containing sGC.

  • Negative Controls:

    • Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to account for any effects of the solvent on cGMP levels.

    • Untreated cells will provide the basal cGMP level.

Q4: What is the solubility of this compound and how should I prepare my stock solution?

A4: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution. For in vivo studies, a vehicle containing transcutol, cremophor, and water has been used, suggesting it may have limited aqueous solubility. When preparing working solutions for your assay, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Troubleshooting Decision Tree

troubleshooting_tree cluster_low_signal Troubleshooting Low Signal cluster_high_background Troubleshooting High Background cluster_high_variability Troubleshooting High Variability cluster_unexpected_curve Troubleshooting Unexpected Curve Start Problem with cGMP Assay Low_Signal Low or No cGMP Signal Start->Low_Signal Issue High_Background High Background Signal Start->High_Background Issue High_Variability High Variability between Replicates Start->High_Variability Issue Unexpected_Curve Unexpected Dose-Response Curve Shape Start->Unexpected_Curve Issue LS1 Check sGC expression in your cell line. Low_Signal->LS1 HB1 Ensure proper washing steps in ELISA protocol. High_Background->HB1 HV1 Improve pipetting accuracy and consistency. High_Variability->HV1 UC1 Check for this compound solubility issues at high concentrations. Unexpected_Curve->UC1 LS2 Optimize ODQ concentration and incubation time. LS3 Ensure PDE inhibitor (e.g., IBMX) is active. LS4 Increase this compound concentration range. LS5 Verify cGMP assay kit performance with standards. HB2 Check for contamination of reagents or samples. HB3 Reduce cell seeding density. HV2 Ensure uniform cell seeding and confluency. HV3 Mix reagents thoroughly before use. UC2 Verify the accuracy of This compound dilutions. UC3 Consider potential off-target effects at high concentrations.

Caption: A decision tree for troubleshooting common issues in cGMP assays.

Detailed Troubleshooting Scenarios:

IssuePossible CauseRecommended Solution
Low or no cGMP signal in response to this compound 1. Low or no expression of sGC in the chosen cell line. 2. Insufficient oxidative stress to convert sGC to its heme-free form. 3. Degradation of cGMP by active phosphodiesterases (PDEs). 4. This compound concentration is too low. 5. Inactive this compound compound. 6. Problem with the cGMP detection assay.1. Confirm sGC expression using Western blot or qPCR. Consider using a cell line known to express sGC or an sGC-overexpressing cell line. 2. Optimize the concentration and incubation time of the oxidizing agent (e.g., ODQ). A typical range is 10-30 µM for 30 minutes to 3 hours. 3. Ensure a PDE inhibitor (e.g., IBMX) is included in the assay buffer at an effective concentration (e.g., 100-500 µM). 4. Test a wider and higher concentration range of this compound (e.g., up to 100 µM). 5. Verify the integrity and activity of your this compound stock. 6. Run the cGMP standard curve to ensure the assay is performing correctly.
High background cGMP levels in untreated or vehicle-treated cells 1. Endogenous production of NO or other sGC activators. 2. Contamination of reagents or cell culture with cGMP. 3. Non-specific signal in the cGMP detection assay.1. If not intending to measure basal activity, consider including an NO synthase inhibitor (e.g., L-NAME) if endogenous NO production is a concern. 2. Use fresh, high-quality reagents and maintain sterile techniques. 3. Ensure all washing steps in the cGMP assay protocol are performed thoroughly. Review the assay kit's troubleshooting guide.
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in the multi-well plate. 4. Incomplete cell lysis.1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the plate, or fill them with media to maintain humidity and temperature uniformity. 4. Ensure complete cell lysis by optimizing the lysis buffer volume and incubation time.
Unexpected dose-response curve (e.g., bell-shaped curve or no clear plateau) 1. This compound precipitation at high concentrations due to limited solubility. 2. Off-target effects or cytotoxicity at high concentrations. 3. Incorrect dilution series of this compound.1. Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested. 2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the cGMP assay to assess the cytotoxicity of this compound at the concentrations used. 3. Carefully re-prepare the serial dilutions of this compound.

References

Technical Support Center: Runcaciguat Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Runcaciguat. Our goal is to help you address variability in dose-response curves and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective activator of soluble guanylate cyclase (sGC).[1][2] Under conditions of oxidative stress, the heme group of sGC can become oxidized or lost, rendering the enzyme unresponsive to its endogenous activator, nitric oxide (NO).[3] this compound specifically targets and activates this oxidized, heme-free form of sGC, thereby restoring the NO-sGC-cGMP signaling pathway. This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, and other physiological processes.

Q2: What are the expected in vitro effects of this compound?

A2: In vitro, this compound is expected to cause a concentration-dependent increase in cGMP production in cells or purified sGC enzyme preparations, particularly under conditions mimicking oxidative stress where the sGC is oxidized or heme-free. This effect can be measured using various cGMP assay kits. The potency of this compound in vitro, often expressed as EC50 (half-maximal effective concentration) or MEC (minimum effective concentration), can be influenced by the specific cell type and the redox state of the sGC enzyme.

Q3: What are the typical in vivo dose-responses observed with this compound?

A3: In preclinical animal models of chronic kidney disease (CKD), this compound has been shown to elicit dose-dependent beneficial effects. These include reductions in proteinuria (an indicator of kidney damage), improvements in kidney histopathology, and modulation of biomarkers related to kidney injury. In some models, this compound has also demonstrated effects on blood pressure, though its renoprotective effects can be observed at doses that do not significantly lower systemic blood pressure. Clinical trials in patients with CKD have also shown a dose-dependent reduction in the urine albumin-to-creatinine ratio (UACR).

Q4: What factors can contribute to variability in this compound dose-response curves?

A4: Variability in dose-response curves for this compound can arise from several factors, both in vitro and in vivo.

  • In Vitro:

    • Redox state of sGC: Since this compound preferentially activates oxidized/heme-free sGC, the baseline level of oxidative stress in the cell culture system can significantly impact the observed response.

    • Cell type and sGC expression: The expression level of sGC can vary between different cell types, influencing the magnitude of the cGMP response.

    • Assay conditions: Factors such as incubation time, temperature, and the presence of phosphodiesterase (PDE) inhibitors (which prevent cGMP degradation) can affect the measured cGMP levels.

  • In Vivo:

    • Animal model of disease: The specific animal model used to induce CKD (e.g., 5/6 nephrectomy, adenine-induced) can influence the underlying pathology and the response to this compound.

    • Baseline disease severity: The severity of CKD at the start of treatment can impact the magnitude of the therapeutic effect.

    • Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variations in plasma concentrations of this compound and, consequently, its efficacy.

    • Co-morbidities and co-medications: In clinical studies, the presence of other conditions like diabetes or hypertension, and the use of other medications (e.g., SGLT2 inhibitors), can influence the overall response.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue 1: High Variability in In Vitro cGMP Measurements

  • Possible Cause: Inconsistent cell culture conditions leading to variable baseline oxidative stress and sGC oxidation.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations.

    • Control Oxidative State: To induce a more uniform oxidized state of sGC, consider pre-treating cells with a mild oxidizing agent like ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one).

    • Include PDE Inhibitors: Add a non-specific PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer to prevent cGMP degradation and amplify the signal.

    • Optimize Assay Protocol: Ensure consistent incubation times and temperatures. Perform a time-course experiment to determine the optimal duration for this compound stimulation.

Issue 2: Weaker Than Expected In Vivo Efficacy

  • Possible Cause: Suboptimal drug exposure or inappropriate animal model.

  • Troubleshooting Steps:

    • Verify Drug Formulation and Administration: Ensure the this compound formulation is stable and administered correctly (e.g., proper gavage technique).

    • Pharmacokinetic Analysis: Measure plasma concentrations of this compound to confirm adequate drug exposure in the study animals.

    • Evaluate Animal Model: Confirm the successful induction of the desired CKD phenotype through appropriate biomarkers and histology before starting the treatment. Different models of CKD may have varying levels of sGC oxidation.

    • Dose-Range Finding Study: Conduct a pilot study with a wider range of doses to establish the optimal therapeutic window for your specific model.

Issue 3: Inconsistent Dose-Response Relationship in Animal Studies

  • Possible Cause: High inter-animal variability in disease progression or drug metabolism.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

    • Stratify Animals: Before treatment allocation, stratify animals based on baseline disease severity (e.g., proteinuria levels) to ensure balanced groups.

    • Control Environmental Factors: Maintain consistent housing conditions, diet, and light-dark cycles, as these can influence animal physiology and drug metabolism.

    • Refine Surgical Procedures (if applicable): For surgical models like 5/6 nephrectomy, ensure the procedure is performed consistently by the same trained personnel to minimize surgical variability.

Data Presentation

Table 1: Preclinical In Vivo Dose-Response of this compound in a Rat Model of CKD

Dose (mg/kg/bid)Change in Proteinuria (uPCR) vs. PlaceboReference
1-19%
3-54%
10-70%

uPCR: urinary protein-to-creatinine ratio

Table 2: Clinical Dose-Response of this compound in Patients with CKD (CONCORD Trial)

Treatment GroupChange in UACR vs. Placebo (Per-Protocol Set)P-valueReference
This compound (without SGLT2i)-45.2%< 0.001
This compound (with SGLT2i)-48.1%0.02

UACR: urine albumin-to-creatinine ratio; SGLT2i: sodium-glucose cotransporter-2 inhibitor. Doses were titrated from 30 mg to 120 mg once daily.

Experimental Protocols

Protocol 1: In Vitro sGC Activity Assay

  • Cell Culture: Plate cells (e.g., CHO cells overexpressing sGC) in appropriate culture plates and grow to confluence.

  • Induction of sGC Oxidation (Optional): To study the effect on oxidized sGC, pre-incubate cells with ODQ (e.g., 10 µM) for a defined period (e.g., 30 minutes).

  • PDE Inhibition: Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP degradation.

  • This compound Stimulation: Add varying concentrations of this compound to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl).

  • cGMP Measurement: Determine the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and calculate EC50 values.

Protocol 2: 5/6 Nephrectomy Model of CKD in Rats

  • Acclimatization: Acclimatize male Sprague-Dawley rats to the facility for at least one week.

  • First Surgery (2/3 Nephrectomy):

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce ischemia in two-thirds of the kidney.

    • Close the incision with sutures.

  • Recovery: Allow the rats to recover for one week.

  • Second Surgery (Right Nephrectomy):

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Ligate the right renal artery and vein and remove the right kidney.

    • Close the incision.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.

  • Disease Development: Allow several weeks for the CKD phenotype to develop, characterized by increased proteinuria and serum creatinine.

  • Treatment Initiation: Once the disease is established, begin oral administration of this compound or vehicle at the desired doses and frequency.

  • Monitoring: Monitor key parameters such as body weight, blood pressure, and proteinuria throughout the study.

  • Terminal Procedures: At the end of the study, collect blood and tissues for biomarker analysis and histopathology.

Mandatory Visualization

Runcaciguat_Signaling_Pathway cluster_stress Oxidative Stress cluster_sGC Soluble Guanylate Cyclase (sGC) Regulation cluster_activation Activation & Signaling ROS Reactive Oxygen Species (ROS) sGC_reduced sGC (reduced, heme) sGC_oxidized sGC (oxidized, heme-free) sGC_reduced->sGC_oxidized Oxidation cGMP cGMP sGC_reduced->cGMP GTP to cGMP sGC_oxidized->cGMP GTP to cGMP NO Nitric Oxide (NO) NO->sGC_reduced Activates This compound This compound This compound->sGC_oxidized Activates GTP GTP Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Mediates

Caption: this compound signaling pathway under oxidative stress.

Experimental_Workflow_Troubleshooting cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Start_vitro Start: In Vitro Assay Variability_vitro High Variability in cGMP Measurement? Start_vitro->Variability_vitro Troubleshoot_vitro Troubleshooting: - Standardize Culture - Control sGC Oxidation - Use PDE Inhibitors - Optimize Protocol Variability_vitro->Troubleshoot_vitro Yes Proceed_vitro Proceed with Data Analysis Variability_vitro->Proceed_vitro No Troubleshoot_vitro->Start_vitro Re-run Assay Start_vivo Start: In Vivo Study Efficacy_vivo Weaker Than Expected Efficacy? Start_vivo->Efficacy_vivo Troubleshoot_efficacy Troubleshooting: - Verify Formulation/Admin - PK Analysis - Evaluate Animal Model - Dose-Range Study Efficacy_vivo->Troubleshoot_efficacy Yes Inconsistency_vivo Inconsistent Dose-Response? Efficacy_vivo->Inconsistency_vivo No Troubleshoot_efficacy->Start_vivo Redesign Study Troubleshoot_inconsistency Troubleshooting: - Increase Sample Size - Stratify Animals - Control Environment - Refine Procedures Inconsistency_vivo->Troubleshoot_inconsistency Yes Proceed_vivo Proceed with Data Analysis Inconsistency_vivo->Proceed_vivo No Troubleshoot_inconsistency->Start_vivo Refine Study Design

Caption: Troubleshooting workflow for this compound experiments.

References

Mitigating off-target effects of Runcaciguat in cell-based models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects and address common challenges encountered when working with Runcaciguat in cell-based models.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective activator of soluble guanylate cyclase (sGC).[1][2] It specifically targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress.[1][2][3] By activating this form of the enzyme, this compound restores the production of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.

Q2: Are there any known off-targets for this compound?

Published preclinical data suggests that this compound has a favorable selectivity profile. One study noted that it was assessed for off-target effects and showed no relevant inhibitory effects on major cytochrome P450 (CYP) isoforms. However, comprehensive public data on a wide range of potential off-targets is limited. Therefore, it is crucial to include appropriate experimental controls to verify that the observed effects in your specific cell model are mediated by sGC activation.

Q3: My cells are showing unexpected toxicity at high concentrations of this compound. Is this an off-target effect?

While possible, cytotoxicity at high concentrations is a common phenomenon for many small molecules and may not necessarily indicate a specific off-target interaction. This could be due to exceeding the therapeutic window, leading to generalized cellular stress. It is recommended to perform a dose-response curve for cytotoxicity to determine the optimal non-toxic concentration range for your experiments.

Q4: I am not observing the expected increase in cGMP in my cells after this compound treatment. What could be the issue?

Several factors could contribute to this:

  • sGC Expression: Confirm that your cell line expresses soluble guanylate cyclase (both alpha and beta subunits).

  • Oxidative State of sGC: this compound preferentially activates the oxidized, heme-free form of sGC. If your cell culture conditions have very low levels of oxidative stress, the majority of sGC may be in its reduced, heme-containing form, which is less sensitive to this compound.

  • Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cGMP. Consider co-incubation with a broad-spectrum PDE inhibitor (e.g., IBMX) as a positive control to determine if cGMP is being produced but then quickly hydrolyzed.

  • Assay Sensitivity: Ensure your cGMP detection method is sensitive enough to measure changes in your specific cell type and under your experimental conditions.

Q5: Can I use this compound to study the canonical nitric oxide (NO)-sGC-cGMP pathway?

This compound activates sGC independently of nitric oxide (NO). Therefore, it is a valuable tool to study the downstream effects of cGMP elevation in a manner that bypasses the need for NO donors and is effective even in conditions of oxidative stress where the NO-sGC coupling may be impaired.

Troubleshooting Guide

This guide provides a structured approach to address common issues encountered during experiments with this compound in cell-based models.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or non-reproducible results Cell health and passage number, inconsistent cell seeding, reagent variability, experimental technique.- Ensure cells are healthy, free of contamination, and used within a consistent, low passage number range. - Optimize and maintain a consistent cell seeding density. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Use calibrated pipettes and consistent pipetting techniques.
High background signal in assays Autofluorescence of the compound or cells, non-specific binding of detection reagents.- Run a cell-free control with this compound to check for direct interference with the assay readout (e.g., absorbance or fluorescence). - Include appropriate isotype controls for antibody-based detection methods. - Optimize blocking steps and washing procedures.
Unexpected cellular phenotype not obviously linked to cGMP signaling Potential sGC-independent off-target effect, downstream effects of sustained cGMP elevation in the specific cell model.- Validate on-target effect: Use a structurally distinct sGC activator to see if it recapitulates the phenotype. - Use a downstream inhibitor: Treat cells with an inhibitor of a known cGMP effector, such as a protein kinase G (PKG) inhibitor, to see if the phenotype is blocked. - Perform a rescue experiment: If the phenotype is related to cell viability, see if it can be rescued by modulating downstream pathways.
No observable effect of this compound Low or absent sGC expression, inactive compound, suboptimal assay conditions.- Confirm sGC expression: Use Western blot or qPCR to verify the presence of sGC subunits (GUCY1A1 and GUCY1B1). - Test compound activity: Use a cell line with known responsiveness to sGC activators as a positive control. - Optimize assay parameters: Titrate the concentration of this compound and the treatment duration.

Experimental Protocols

Validating On-Target Effect of this compound by Measuring Intracellular cGMP Levels

Objective: To confirm that this compound is activating sGC in the target cells by measuring the production of cGMP.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercially available cGMP ELISA kit

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Pre-treat a subset of wells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.

  • Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 15-60 minutes). Include a vehicle control (e.g., DMSO).

  • Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

  • Perform the cGMP ELISA as per the manufacturer's protocol.

  • Measure the absorbance using a plate reader and calculate the cGMP concentration based on the standard curve.

Expected Outcome: A dose-dependent increase in intracellular cGMP levels in this compound-treated cells. The response may be potentiated in the presence of a PDE inhibitor.

Assessing Potential Off-Target Effects on Cell Viability

Objective: To determine if this compound exhibits cytotoxic effects that could confound experimental results.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or resazurin-based)

  • 96-well plate

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treat cells with a broad dose range of this compound (e.g., 10 nM to 100 µM) for a relevant duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Expected Outcome: A dose-response curve showing the effect of this compound on cell viability. This will help determine the non-toxic concentration range for further experiments.

General Strategy for Investigating Potential Off-Target Interactions

For a more in-depth investigation of potential off-target effects, a tiered approach is recommended:

  • Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target kinase inhibition. Several commercial services offer this profiling.

  • Receptor Binding Assays: Assess the binding of this compound to a panel of common off-target receptors (e.g., GPCRs, ion channels).

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.

Visualizations

Runcaciguat_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound sGC_ox Oxidized/Heme-free sGC This compound->sGC_ox Binding sGC_active Active sGC sGC_ox->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Conversion Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Activation Response Cellular Response Downstream->Response

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_OnTarget Validate On-Target Effect? (Measure cGMP) Start->Check_OnTarget OnTarget_Yes cGMP Increase Observed Check_OnTarget->OnTarget_Yes Yes OnTarget_No No cGMP Increase Check_OnTarget->OnTarget_No No Downstream_Effect Phenotype is Likely Downstream of cGMP OnTarget_Yes->Downstream_Effect Troubleshoot_Assay Troubleshoot Assay: - sGC Expression - PDE Activity - Assay Sensitivity OnTarget_No->Troubleshoot_Assay OffTarget_Investigation Investigate Potential Off-Target Effects or Experimental Artifacts Troubleshoot_Assay->OffTarget_Investigation Downstream_Effect->OffTarget_Investigation If phenotype is still unexpected Viability_Assay Perform Cell Viability Assay OffTarget_Investigation->Viability_Assay Profiling Consider Off-Target Profiling (e.g., Kinase Panel) OffTarget_Investigation->Profiling

Caption: Troubleshooting workflow for unexpected results.

OffTarget_Assessment_Strategy Start Tiered Off-Target Assessment Tier1 Tier 1: In Silico & Broad Panels - Kinase Profiling - Receptor Binding Assays Start->Tier1 Tier2 Tier 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA) Tier1->Tier2 Tier3 Tier 3: Phenotypic Screening & Proteomics - High-Content Imaging - Chemical Proteomics Tier2->Tier3 Validation Target Validation & Follow-up Studies Tier3->Validation

Caption: General strategy for off-target assessment.

References

Runcaciguat In Vivo Efficacy Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Wuppertal, Germany - This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of Runcaciguat through formulation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical research.

This compound is a novel, orally available soluble guanylate cyclase (sGC) activator being investigated for chronic kidney disease and diabetic retinopathy.[1][2][3] It uniquely targets the oxidized and heme-free form of sGC, restoring cyclic guanosine monophosphate (cGMP) production in environments of high oxidative stress.[1][2] However, like many new chemical entities, this compound exhibits low aqueous solubility, a critical challenge for achieving consistent and optimal in vivo exposure. This guide focuses on formulation strategies to overcome this limitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound formulations.

Q1: My this compound formulation appears cloudy or shows precipitation upon preparation or standing. What are the potential causes and solutions?

A1: This is a common issue stemming from this compound's poor aqueous solubility (reported as 0.000432 mg/mL). Precipitation can lead to inaccurate dosing and variable in vivo results.

Troubleshooting Steps:

  • Vehicle Component Check: Ensure the purity and correct ratio of your vehicle components. For the commonly used vehicle of Transcutol, Cremophor, and water, slight variations can impact solubility.

  • Preparation Protocol: Adherence to a specific preparation protocol is crucial. For instance, dissolving this compound in the solubilizing agents (Transcutol and Cremophor) before the addition of the aqueous component can prevent premature precipitation.

  • Temperature Effects: Prepare the formulation at ambient temperature. Some compounds can precipitate out of solution at lower temperatures. Ensure all components are at room temperature before mixing.

  • pH of Aqueous Component: Although not specified in the available literature for this compound, the pH of the aqueous phase (e.g., water or saline) can significantly impact the solubility of some compounds. Ensure you are using a consistent source and pH for your aqueous phase.

  • Consider Alternative Formulations: If precipitation persists, consider exploring alternative formulation strategies known to enhance the solubility of poorly soluble drugs. These are detailed in the tables below.

Q2: I am observing high variability in plasma concentrations of this compound between animals in the same dosing group. What could be the cause?

A2: High inter-animal variability is often linked to formulation and physiological factors, especially for poorly soluble compounds.

Troubleshooting Steps:

  • Formulation Homogeneity: Ensure your final formulation is a homogenous solution or a uniform suspension. If it is a suspension, consistent resuspension (e.g., by vortexing) immediately before dosing each animal is critical.

  • Dosing Accuracy: Verify the accuracy of your dosing technique (e.g., oral gavage). Ensure the gavage needle is correctly placed and the full dose is administered without leakage.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the fasting period for all animals before dosing to minimize this variability. In some long-term studies, this compound has been administered as a food admix to circumvent this.

  • Gastrointestinal Physiology: Natural variations in gastric emptying time and intestinal motility between animals can affect drug dissolution and absorption. While difficult to control, increasing the number of animals per group can help mitigate the impact of this variability on statistical outcomes.

Q3: The in vivo efficacy of my this compound formulation is lower than expected based on in vitro potency. How can I improve this?

A3: This discrepancy often points to suboptimal bioavailability. The formulation is key to bridging the gap between in vitro and in vivo results.

Troubleshooting Steps:

  • Re-evaluate the Formulation: The chosen vehicle may not be optimal for this compound's absorption. Review the alternative formulation strategies outlined in Table 2. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly enhance the oral bioavailability of poorly soluble compounds by improving their solubilization in the gastrointestinal tract.

  • Dose Escalation Study: It is possible that the dose administered is not reaching the therapeutic threshold. Conduct a dose-escalation study to determine if a higher dose, enabled by an improved formulation, results in the expected efficacy. Preclinical studies with this compound have used oral doses ranging from 1 to 10 mg/kg twice daily.

  • Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area. If you are preparing a suspension, reducing the particle size of the this compound powder through techniques like micronization can improve its dissolution and subsequent absorption.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, providing a baseline for expected outcomes.

Table 1: In Vivo Dose-Response of this compound in a Rat Model of Chronic Kidney Disease (ZSF1 Rats)

Dose (oral, b.i.d.)Change in Proteinuria (uPCR) vs. Placebo (after 12 weeks)Change in HbA1c vs. Placebo (after 12 weeks)Change in Triglycerides vs. Placebo (after 12 weeks)
1 mg/kg-19%-8%-42%
3 mg/kg-54%-34%-55%
10 mg/kg-70%-76%-71%

Table 2: Overview of Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesPotential Challenges
Co-solvent/Surfactant Systems Using a mixture of water-miscible organic solvents (e.g., Transcutol) and surfactants (e.g., Cremophor) to increase solubility.Simple to prepare for preclinical studies; widely used.Potential for in vivo toxicity at high concentrations; risk of drug precipitation upon dilution in the GI tract.
Lipid-Based Formulations (e.g., SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.Can significantly enhance oral bioavailability by improving solubilization and lymphatic transport.More complex to formulate; potential for GI side effects with high surfactant levels.
Solid Dispersions Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.Can increase the dissolution rate and maintain supersaturation in vivo.Requires specialized manufacturing techniques (e.g., spray drying); physical stability of the amorphous state can be a concern.
Particle Size Reduction (Nanosuspensions) Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution velocity.Applicable to a wide range of poorly soluble drugs; can be administered via various routes.Can be challenging to prevent particle aggregation; requires specialized equipment for production.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is based on the vehicle composition reported in preclinical studies.

Materials:

  • This compound powder

  • Transcutol® P (Diethylene glycol monoethyl ether)

  • Cremophor® RH 40 (Polyoxyl 40 hydrogenated castor oil)

  • Sterile water for injection or purified water

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed and calculate the mass of this compound and the volume of each vehicle component. The final vehicle composition should be approximately:

    • Transcutol® P: 10% (v/v)

    • Cremophor® RH 40: 20% (v/v)

    • Water: 70% (v/v)

  • Pre-mix Solubilizers: In a sterile container, combine the required volumes of Transcutol® P and Cremophor® RH 40. Mix thoroughly by vortexing or stirring until a homogenous solution is formed.

  • Dissolve this compound: Add the accurately weighed this compound powder to the Transcutol®/Cremophor® mixture.

  • Solubilization: Mix thoroughly, using a vortex mixer and/or sonication bath, until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but care should be taken to avoid compound degradation. Visually inspect the solution to ensure no solid particles remain.

  • Add Aqueous Phase: Slowly add the sterile water to the this compound solution while continuously stirring or vortexing. Add the water in aliquots to prevent precipitation.

  • Final Homogenization: Once all the water has been added, mix the final formulation thoroughly to ensure homogeneity. The final formulation should be a clear solution or a microemulsion.

  • Storage and Use: It is recommended to prepare this formulation fresh before each administration. If storage is necessary, store in a tightly sealed container, protected from light, and at a controlled room temperature. Before use, visually inspect for any signs of precipitation or phase separation.

Protocol 2: In Vivo Efficacy Evaluation in a Rat Model of Hypertension-Driven Kidney Damage

This is a generalized protocol based on published studies.

Animal Model:

  • Sprague-Dawley rats with hypertension induced by continuous angiotensin II infusion (e.g., via osmotic minipumps).

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Baseline Measurements: Before starting treatment, collect baseline data, including body weight, blood pressure, and urine for proteinuria analysis (e.g., urinary protein to creatinine ratio, uPCR).

  • Dosing: Administer the prepared this compound formulation or vehicle control orally (e.g., via gavage) at the predetermined dose and frequency (e.g., 1-10 mg/kg, twice daily).

  • Monitoring: Throughout the study period (e.g., 2-8 weeks), monitor animals for clinical signs, body weight changes, and blood pressure.

  • Endpoint Collection: At specified time points and at the end of the study, collect urine for proteinuria analysis. At termination, collect blood for pharmacokinetic analysis and tissues (e.g., kidneys) for histopathology and biomarker analysis.

  • Data Analysis: Compare the changes in efficacy parameters (e.g., uPCR, kidney injury biomarkers) between the this compound-treated groups and the vehicle control group.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Runcaciguat_MOA cluster_0 Normal Physiology cluster_1 Pathophysiology (Oxidative Stress) cluster_2 This compound Intervention NO Nitric Oxide (NO) sGC_reduced sGC (Reduced Heme) NO->sGC_reduced Activates GTP GTP sGC_oxidized sGC (Oxidized/Heme-free) cGMP cGMP GTP->cGMP Catalyzes Conversion sGC Relaxation Vasodilation cGMP->Relaxation Ox_Stress Oxidative Stress Ox_Stress->sGC_reduced Oxidizes Impaired_Signaling Impaired Vasodilation sGC_oxidized->Impaired_Signaling NO_impaired NO NO_impaired->sGC_oxidized No Response This compound This compound sGC_oxidized_2 sGC (Oxidized/Heme-free) This compound->sGC_oxidized_2 Activates GTP_2 GTP cGMP_2 cGMP (Restored) GTP_2->cGMP_2 Catalyzes Conversion sGC Relaxation_2 Vasodilation (Restored) cGMP_2->Relaxation_2

Caption: Mechanism of Action of this compound in the NO-sGC-cGMP Pathway.

Formulation_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Troubleshooting Define_Target Define Target Product Profile (e.g., oral gavage, clear solution) Select_Excipients Select Excipients (e.g., Transcutol, Cremophor, Water) Define_Target->Select_Excipients Develop_Protocol Develop Preparation Protocol (Order of addition, mixing) Select_Excipients->Develop_Protocol Characterize Characterize Formulation (Appearance, Stability) Develop_Protocol->Characterize Dose_Animals Dose Animals Characterize->Dose_Animals Observe_PK Observe Pharmacokinetics (PK) & Efficacy Dose_Animals->Observe_PK Issue_ID Issue Identified? (e.g., High Variability, Low Efficacy) Observe_PK->Issue_ID Troubleshoot Troubleshoot (Check Dosing, Standardize Conditions) Issue_ID->Troubleshoot Yes Proceed Proceed with Study Issue_ID->Proceed No Troubleshoot->Dose_Animals Optimize_Formulation Optimize Formulation (Alternative Excipients, Particle Size) Troubleshoot->Optimize_Formulation Optimize_Formulation->Develop_Protocol

Caption: Experimental Workflow for this compound Formulation and In Vivo Troubleshooting.

References

Interpreting unexpected side effects of Runcaciguat in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Runcaciguat in preclinical settings. The information is designed to help interpret unexpected observations and address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observed a significant drop in blood pressure in our animal models treated with this compound, which was not the primary focus of our kidney-focused study. Is this an unexpected adverse effect?

A1: While potentially unexpected if your primary focus is on renal parameters, a decrease in blood pressure is an anticipated pharmacological effect of this compound. This compound is a soluble guanylate cyclase (sGC) activator, which leads to vasodilation and consequently, a reduction in systemic blood pressure[1][2]. The extent of this effect is dose-dependent[1]. Preclinical studies in various rat models have documented this blood pressure-lowering effect[1][2]. However, this compound has also been shown to have cardio-renal protective effects at doses that do not significantly, or only moderately, reduce blood pressure. If the observed hypotension is a concern for your study's endpoints, consider a dose-response experiment to identify a therapeutic window with desired renal effects and minimal systemic blood pressure changes.

Q2: Our study on diabetic rat models showed alterations in metabolic parameters like HbA1c and lipid levels after this compound treatment. Are these off-target effects?

A2: Changes in metabolic parameters have been observed in preclinical studies with this compound and are likely linked to its mechanism of action rather than being off-target effects. In obese ZSF1 rats, a model for diabetic kidney disease, this compound treatment led to reductions in HbA1c, triglycerides, and cholesterol levels. The activation of the NO-sGC-cGMP pathway can influence insulin signaling and glucose uptake. These metabolic improvements are considered part of the drug's beneficial pleiotropic effects, particularly in the context of metabolic comorbidities associated with chronic kidney disease.

Q3: We noticed a slight increase in body weight in our long-term this compound treatment group compared to the vehicle control. Is this a known effect?

A3: A slight and progressive increase in body weight has been reported in preclinical studies. For instance, in renin transgenic (RenTG) rats, this compound treatment was associated with a modest increase in body weight over an 8-week period compared to the vehicle group. This was paralleled by an improved survival rate in the treated animals, suggesting the weight gain might be associated with a general improvement in health status rather than a direct adverse effect.

Q4: Are there any known off-target effects of this compound that we should be aware of in our preclinical safety assessments?

A4: this compound is described as a potent and selective sGC activator. The discovery and characterization studies aimed to overcome the limitations of first-generation sGC activators, which had a less favorable profile. Current preclinical data suggest that the observed effects of this compound are consistent with the activation of the sGC-cGMP signaling pathway. No significant off-target effects have been highlighted in the provided preclinical literature.

Troubleshooting Guides

Issue 1: Excessive Hypotension in Animal Models

Symptoms:

  • A dose-dependent decrease in mean arterial blood pressure, which may be more pronounced at higher doses.

  • Potential for dizziness or lethargy in animals, although this can be difficult to assess.

Possible Causes:

  • The dose of this compound is too high for the specific animal model or experimental conditions.

  • The animal model is particularly sensitive to vasodilatory effects.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare your administered dose with those reported in the literature. Doses ranging from 1 to 10 mg/kg/bid have been used in various rat models.

  • Conduct a Dose-Response Study: If not already done, perform a dose-ranging study to identify the minimal effective dose for your desired renal or cardiovascular endpoints with the least impact on systemic blood pressure. Studies have shown that this compound can exert renoprotective effects at doses that do not cause significant hypotension.

  • Monitor Blood Pressure Continuously: If feasible, use telemetry to get a continuous and accurate reading of blood pressure to better understand the pharmacodynamic profile of this compound in your model.

Issue 2: Variability in Proteinuria Reduction

Symptoms:

  • Inconsistent or lower-than-expected reduction in urinary protein-to-creatinine ratio (uPCR) in treated animals.

Possible Causes:

  • Suboptimal dosing or treatment duration.

  • High inter-animal variability in your chosen model.

  • The specific etiology of kidney disease in your model may respond differently to sGC activation.

Troubleshooting Steps:

  • Verify Dose and Duration: Ensure the dose and treatment duration are adequate. Preclinical studies have shown dose-dependent reductions in proteinuria over several weeks of treatment.

  • Increase Sample Size: A larger number of animals per group can help to overcome inter-animal variability and achieve statistical significance.

  • Characterize Your Model: Ensure your animal model exhibits oxidative stress, as this compound is particularly effective at activating the oxidized, heme-free form of sGC, which is prevalent under such conditions.

Data Presentation

Table 1: Effects of this compound on Blood Pressure in Different Preclinical Models

Animal ModelTreatment GroupDoseChange in Mean Arterial Pressure (mmHg)Citation
ZSF1 RatsThis compound1 mg/kg-5.6 (acute)
This compound3 mg/kg-8.8 (acute)
This compound10 mg/kg-16.7 (acute)
Renin Transgenic (RenTG) RatsThis compound10 mg/kg/bid~ -20 (chronic)
Angiotensin-supplemented SD RatsThis compound0.3, 1, 3 mg/kg/bidNo significant change in Systolic Arterial Pressure

Table 2: Effects of this compound on Metabolic Parameters in Obese ZSF1 Rats (12-week treatment)

ParameterDose (mg/kg/bid)% Change vs. PlaceboCitation
HbA1c 1-8%
3-34%
10-76%
Triglycerides 1-42%
3-55%
10-71%
Cholesterol 1-16%
3-17%
10-34%

Table 3: Effects of this compound on Proteinuria in Different Preclinical Models

Animal ModelTreatment DurationDose (mg/kg/bid)Reduction in uPCR vs. PlaceboCitation
ZSF1 Rats12 weeks1-19%
3-54%
10-70%
Renin Transgenic (RenTG) Rats8 weeks1, 3, 10Significant reduction
Zucker Diabetic Fatty (ZDF) Rats42 weeks1, 3, 10Significant reduction

Experimental Protocols

Key Experiment: Evaluation of this compound in a Hypertensive, Diabetic Rat Model (ZSF1 Rats)

  • Animal Model: Obese ZSF1 rats, which exhibit hypertension, hyperglycemia, insulin resistance, and progressive proteinuria, are used as a model for diabetic kidney disease.

  • Treatment Groups: Animals are typically divided into a placebo group and several this compound treatment groups (e.g., 1, 3, and 10 mg/kg/bid).

  • Drug Administration: this compound is administered orally once or twice daily for a specified duration, often ranging from 4 to 12 weeks.

  • Key Endpoints:

    • Proteinuria: Measured as the urinary protein-to-creatinine ratio (uPCR) from urine samples collected at baseline and at various time points throughout the study.

    • Blood Pressure: Monitored using telemetry implants for continuous and accurate measurement of mean arterial blood pressure.

    • Metabolic Parameters: Blood samples are collected to measure HbA1c, triglycerides, and cholesterol.

    • Histopathology: Kidneys are harvested at the end of the study for histological analysis to assess morphological damage.

    • Gene Expression Analysis: Kidney tissue can be used for gene expression profiling to understand the molecular pathways affected by this compound.

Visualizations

Runcaciguat_Signaling_Pathway cluster_stress Oxidative Stress Conditions cluster_activation This compound Action cluster_downstream Downstream Effects sGC_native sGC (Heme-containing) sGC_oxidized sGC (Heme-free/Oxidized) sGC_native->sGC_oxidized Oxidative Stress GTP GTP This compound This compound This compound->sGC_oxidized Activates cGMP cGMP GTP->cGMP Conversion Vasodilation Vasodilation (Blood Pressure Reduction) cGMP->Vasodilation Anti_fibrotic Anti-fibrotic Effects cGMP->Anti_fibrotic Anti_inflammatory Anti-inflammatory Effects cGMP->Anti_inflammatory Metabolic Metabolic Regulation cGMP->Metabolic

Caption: this compound signaling pathway under oxidative stress.

Troubleshooting_Workflow Start Unexpected Observation (e.g., Hypotension) Is_it_known Is it a known pharmacological effect? Start->Is_it_known Review_Lit Review Preclinical Literature (e.g., this guide) Is_it_known->Review_Lit Check Contact_Support Contact Technical Support/ Manufacturer Is_it_known->Contact_Support No Dose_Response Conduct Dose-Response Study Review_Lit->Dose_Response If effect is dose-dependent Refine_Protocol Refine Experimental Protocol (Adjust Dose) Dose_Response->Refine_Protocol Continue_Study Continue Study with Optimized Dose Refine_Protocol->Continue_Study

Caption: Troubleshooting workflow for unexpected experimental observations.

References

Runcaciguat stability testing in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Runcaciguat. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Disclaimer: Specific stability testing data for this compound is not publicly available. The information provided herein is based on general pharmaceutical stability testing guidelines and data from a structurally related soluble guanylate cyclase (sGC) activator, Riociguat. Researchers should validate these recommendations for their specific formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions under which this compound should be tested for stability?

A1: Based on general guidelines for pharmaceutical stability testing and data from similar sGC activators, forced degradation studies for this compound should include exposure to the following conditions:

  • Acidic Hydrolysis: Treatment with an acid, such as 1M HCl.

  • Alkaline Hydrolysis: Treatment with a base, for instance, 0.5M NaOH.

  • Oxidative Degradation: Exposure to an oxidizing agent, like 10% hydrogen peroxide.

  • Thermal Stress: Exposure to dry heat.

  • Photostability: Exposure to a combination of fluorescent and UV light.

Q2: What are the expected degradation patterns for this compound based on data from similar molecules?

A2: While specific data for this compound is unavailable, studies on Riociguat, another sGC activator, have shown significant degradation under alkaline and oxidative conditions.[1] Conversely, Riociguat was found to be relatively stable under acidic, neutral hydrolytic, thermal, and photolytic stress.[1] It is plausible that this compound may exhibit a similar stability profile.

Q3: What analytical techniques are recommended for this compound stability testing?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for assessing the stability of pharmaceutical compounds.[1] This method should be capable of separating the intact this compound from any potential degradation products. A reverse-phase C18 column with a mobile phase consisting of an ammonium acetate buffer and acetonitrile has been shown to be effective for a similar compound.[1]

Troubleshooting Guide

Problem 1: I am observing poor separation between this compound and its degradation products in my HPLC analysis.

  • Solution:

    • Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter for achieving good chromatographic resolution. For similar compounds, a pH of around 5.7 has been shown to be effective.[1]

    • Adjust Organic Modifier Concentration: Varying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact separation.

    • Consider a Different Column: If optimizing the mobile phase is not sufficient, trying a column with a different stationary phase chemistry may be necessary.

Problem 2: My this compound sample shows no degradation under thermal or photolytic stress. Is this normal?

  • Solution: This is a plausible outcome. As observed with the similar compound Riociguat, it is possible that this compound is stable under these conditions. However, it is crucial to ensure that the stress conditions applied were sufficiently rigorous according to ICH guidelines.

Data Presentation

The following tables summarize the plausible stability profile of this compound based on forced degradation studies of the related compound, Riociguat.

Table 1: Summary of this compound's Plausible Stability Profile

Stress ConditionExpected Outcome
Acidic Hydrolysis (1M HCl, 80°C, 12h)Stable
Alkaline Hydrolysis (0.5M NaOH, 60°C, 4h)Degradation likely
Oxidative Degradation (10% H₂O₂, RT, 2h)Degradation likely
Thermal Degradation (Solid state)Stable
Photolytic DegradationStable

Table 2: Proposed HPLC Method Parameters for Stability Indicating Assay

ParameterRecommended Condition
Column Waters Symmetry C18 (150mm x 4.6mm, 5µm) or equivalent
Mobile Phase 10mM Ammonium Acetate (pH 5.7) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Heat the mixture at 80°C for 12 hours.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.5M NaOH. Heat the mixture at 60°C for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 10% hydrogen peroxide. Keep the mixture at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid this compound powder to dry heat.

  • Photostability: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

Mandatory Visualizations

Runcaciguat_Signaling_Pathway cluster_stress Oxidative Stress cluster_sGC Soluble Guanylate Cyclase (sGC) Regulation cluster_downstream Downstream Effects ROS Reactive Oxygen Species sGC_active sGC (Heme-Fe2+) Active ROS->sGC_active Oxidation NO Nitric Oxide (NO) NO->sGC_active Activates sGC_inactive sGC (Heme-free/Oxidized) Inactive sGC_active->sGC_inactive cGMP cGMP sGC_active->cGMP Converts sGC_inactive->cGMP This compound This compound This compound->sGC_inactive Activates GTP GTP GTP->sGC_active GTP->sGC_inactive Vasodilation Vasodilation & Other Physiological Effects cGMP->Vasodilation

Caption: this compound's mechanism of action on the sGC pathway.

Stability_Testing_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Stress_Conditions Sample_Preparation Neutralize & Dilute Samples Stress_Conditions->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Analyze Chromatograms (Peak Purity, Degradant Peaks) HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End Report->End

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic Issue Poor Peak Resolution in HPLC Optimize_pH Optimize Mobile Phase pH Issue->Optimize_pH Resolution_OK Resolution Improved? Optimize_pH->Resolution_OK Test Adjust_Organic Adjust Organic Modifier Ratio Change_Column Change HPLC Column Adjust_Organic->Change_Column Still Poor Adjust_Organic->Resolution_OK Test Change_Column->Resolution_OK Test Resolution_OK->Adjust_Organic No End Problem Solved Resolution_OK->End Yes

Caption: Troubleshooting logic for HPLC peak resolution issues.

References

Technical Support Center: Controlling for Confounding Variables in Runcaciguat Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust preclinical studies with Runcaciguat. The focus is on identifying and controlling for common confounding variables to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is controlling for confounders important?

A1: this compound is a novel soluble guanylate cyclase (sGC) activator.[1][2][3] Under conditions of oxidative stress, which are common in cardiovascular and renal diseases, sGC becomes oxidized and insensitive to nitric oxide (NO). This compound activates this oxidized, heme-free form of sGC, restoring the production of cyclic guanosine monophosphate (cGMP).[1][2] This signaling pathway is crucial for regulating vascular tone, inflammation, and fibrosis. Given that many factors can influence oxidative stress and cardiovascular hemodynamics, rigorous control of confounding variables is essential to accurately determine the specific effects of this compound.

Signaling Pathway of this compound

cluster_0 Oxidative Stress cluster_1 sGC State cluster_2 Signaling Cascade Oxidative_Stress Increased Oxidative Stress (e.g., in CKD, Diabetes) Reduced_sGC Reduced sGC (NO-sensitive) Oxidized_sGC Oxidized/Heme-free sGC (NO-insensitive) Reduced_sGC->Oxidized_sGC Oxidation GTP GTP Reduced_sGC->GTP Converts Oxidized_sGC->GTP Converts NO Nitric Oxide (NO) NO->Reduced_sGC Activates This compound This compound This compound->Oxidized_sGC Activates cGMP cGMP GTP->cGMP Physiological_Effects Vasodilation Anti-inflammatory Effects Anti-fibrotic Effects cGMP->Physiological_Effects

Caption: this compound's mechanism of action under oxidative stress.

Q2: What are the common animal models used for this compound studies and their inherent confounders?

A2: Preclinical studies of this compound have utilized several rat models of chronic kidney disease (CKD) with various comorbidities. Understanding the specific characteristics of each model is crucial for identifying potential confounders.

Animal ModelKey CharacteristicsCommon Confounding Variables
Renin Transgenic (RenTG) Rat Genetically engineered to overexpress the mouse renin gene, leading to severe hypertension.- Genetic drift over generations- Spontaneous development of cardiac hypertrophy and renal lesions independent of treatment- Variability in blood pressure elevation
Angiotensin-supplemented (ANG-SD) Rat Sprague-Dawley rats infused with Angiotensin II to induce hypertension and renal damage.- Variability in infusion pump efficacy and dosage delivery- Surgical stress from pump implantation- Off-target effects of Angiotensin II
Zucker Diabetic Fatty (ZDF) Rat A model of type 2 diabetes, obesity, and metabolic syndrome with a mutation in the leptin receptor.- High variability in the onset and severity of hyperglycemia- Development of insulin resistance independent of the experimental intervention- Susceptibility to diet-induced changes in metabolic parameters

Troubleshooting Guides

Issue 1: High variability in baseline physiological parameters across animals.

Cause: This can be due to a number of factors including genetic heterogeneity, differences in age and weight, and variations in housing conditions.

Solution:

  • Standardize Animal Selection: Use animals from a single, reputable supplier. Ensure all animals are of the same strain, sex, and within a narrow age and weight range.

  • Acclimatization: Allow for an adequate acclimatization period (typically 1-2 weeks) in the experimental facility before any procedures. This helps to reduce stress from transportation and new environments.

  • Controlled Environment: Maintain a consistent environment with controlled temperature, humidity, and a 12-hour light/dark cycle.

Issue 2: Inconsistent or unexpected drug effects.

Cause: This could be due to improper drug administration, stress-induced physiological changes, or bias in outcome assessment.

Solution:

  • Randomization and Blinding: Implement robust randomization and blinding procedures to minimize selection bias and observer bias.

  • Consistent Drug Administration: Ensure the vehicle and route of administration are consistent across all groups. For oral gavage, ensure proper technique to avoid stress and injury.

  • Minimize Animal Handling and Stress: Improper handling can significantly affect cardiovascular parameters. Use non-aversive handling techniques and perform procedures at the same time each day to minimize circadian rhythm effects. Chronic stress can impact the cardiovascular system, so it's important to create a low-stress environment.

Experimental Workflow for a Preclinical this compound Study

Start Start Animal_Selection Animal Selection (Strain, Sex, Age, Weight) Start->Animal_Selection Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (Blood Pressure, Proteinuria, etc.) Acclimatization->Baseline_Measurements Randomization Randomization (Simple, Stratified, or Blocked) Baseline_Measurements->Randomization Treatment_Groups Treatment Groups (Vehicle, this compound Doses) Randomization->Treatment_Groups Blinding Blinding of Investigators Treatment_Groups->Blinding Treatment_Period Treatment Period (Consistent Dosing Schedule) Blinding->Treatment_Period Outcome_Assessment Blinded Outcome Assessment (e.g., Histopathology, Biomarkers) Treatment_Period->Outcome_Assessment Data_Analysis Statistical Analysis Outcome_Assessment->Data_Analysis End End Data_Analysis->End

Caption: A workflow for minimizing bias in preclinical this compound studies.

Issue 3: Diet-related confounding effects.

Cause: The composition of the diet can significantly impact the progression of renal and cardiovascular disease in animal models.

Solution:

  • Standardized Diet: Use a purified, standardized diet for all experimental groups. Avoid sudden changes in diet.

  • Dietary Control in Metabolic Models: In models like the ZDF rat, diet is a critical factor. A high-fat diet can accelerate the development of diabetes and associated complications. Ensure the control and treatment groups receive the exact same diet.

  • Pair-Feeding: In studies where the treatment may affect food intake, consider a pair-fed control group to control for the effects of caloric restriction.

Dietary ComponentPotential Confounding Effect in CKD ModelsRecommendation
Protein High protein diets can exacerbate kidney damage.Use a diet with a moderate and consistent protein level.
Sodium High sodium intake can increase blood pressure and fluid retention.Maintain a consistent and appropriate sodium level in the diet.
Phosphorus High phosphorus levels can contribute to vascular calcification and progression of CKD.Use a diet with controlled phosphorus content.

Experimental Protocols

Protocol 1: Randomization and Blinding

  • Animal Identification: Uniquely identify each animal with a non-repeating number (e.g., ear tag).

  • Random Number Generation: Use a random number generator to assign each animal to a treatment group. For studies with multiple baseline variables (e.g., weight, blood pressure), stratified or block randomization can be used to ensure balance across groups.

  • Blinding:

    • Allocation Concealment: The person assigning animals to groups should not be aware of which treatment each group will receive.

    • Blinded Dosing: Prepare drug and vehicle solutions in identical, coded containers. The person administering the treatment should be unaware of the contents.

    • Blinded Outcome Assessment: The individuals performing measurements (e.g., blood pressure, histology) should be blinded to the treatment groups.

Logical Relationship of Key Confounding Variables

Genetics Genetics (Strain, Sex) Physiological_State Baseline Physiological State (Age, Weight, Health Status) Genetics->Physiological_State Environment Environment (Housing, Temp, Light Cycle) Environment->Physiological_State Diet Diet (Protein, Sodium, Fat) Diet->Physiological_State Procedures Experimental Procedures (Handling, Stress, Dosing) Procedures->Physiological_State Experimental_Outcome Experimental Outcome (e.g., Blood Pressure, Renal Function) Physiological_State->Experimental_Outcome Runcaciguat_Treatment This compound Treatment Runcaciguat_Treatment->Experimental_Outcome

Caption: Interplay of confounding variables in this compound experiments.

References

Runcaciguat Stock Solutions: A Technical Guide to Long-Term Storage and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and effective use of Runcaciguat stock solutions. Authored in a direct question-and-answer format, this document addresses common challenges and offers troubleshooting strategies to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions. Adherence to these guidelines is critical to prevent degradation and ensure experimental reproducibility.[1] It is also advised to protect the stock solutions from light.[1]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: this compound is commonly dissolved in organic solvents for in vitro studies. While specific solubility data in a wide range of solvents is not extensively published, Dimethyl Sulfoxide (DMSO) is a frequently used solvent. Commercial suppliers offer pre-made 10 mM stock solutions in DMSO. For in vivo animal studies, complex vehicle systems have been documented, such as a mixture of 10% ethanol, 40% Kolliphor® HS15, and 50% water, or a vehicle composed of transcutol, 20% cremophor, and 70% water.[2][3]

Q3: What is the recommended procedure for preparing a this compound stock solution?

A3: To ensure accuracy and stability, a standardized protocol for the preparation of this compound stock solutions is recommended. This protocol minimizes variability and helps maintain the integrity of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Ensure the storage container is tightly sealed to prevent solvent evaporation.

Data Presentation

ParameterRecommendationCitation
Storage Temperature -80°C (long-term) or -20°C (short-term)
Storage Duration Up to 6 months at -80°C; Up to 1 month at -20°C
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Light Protection Store in light-protecting tubes or vials
Freeze-Thaw Cycles Avoid repeated cycles by aliquoting

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in stock solution upon thawing - Poor solubility at lower temperatures- Solvent evaporation- Warm the solution gently to 37°C and vortex to redissolve.- Ensure storage vials are tightly sealed.
Inconsistent or lower than expected experimental results - Degradation of this compound due to improper storage- Inaccurate initial concentration- Multiple freeze-thaw cycles- Prepare a fresh stock solution from powder.- Verify the accuracy of the analytical balance and pipettes.- Use a fresh aliquot for each experiment.
Cell toxicity observed in in vitro assays - High final concentration of DMSO in the culture medium- Ensure the final concentration of DMSO in the cell culture medium is below a cytotoxic level (typically <0.5%).- Prepare intermediate dilutions in a less toxic solvent if compatible with the experimental design.

Visualizations

Signaling Pathway of this compound

Runcaciguat_Signaling_Pathway This compound Signaling Pathway This compound This compound sGC_oxidized Oxidized/Heme-Free soluble Guanylate Cyclase (sGC) This compound->sGC_oxidized activates sGC_activated Activated sGC sGC_oxidized->sGC_activated cGMP cGMP sGC_activated->cGMP catalyzes conversion GTP GTP GTP->sGC_activated Downstream Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream

Caption: this compound activates oxidized sGC, leading to cGMP production.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Light-Protecting Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: A stepwise workflow for preparing this compound stock solutions.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results? check_storage Stock Solution Stored Correctly? start->check_storage check_thaw Multiple Freeze-Thaw Cycles? check_storage->check_thaw Yes action_new_stock Prepare Fresh Stock Solution check_storage->action_new_stock No check_concentration Concentration Verified? check_thaw->check_concentration No action_new_aliquot Use a Fresh Aliquot check_thaw->action_new_aliquot Yes action_verify_conc Verify Weighing and Dilution Calculations check_concentration->action_verify_conc No resolve Problem Resolved check_concentration->resolve Yes action_new_stock->resolve action_new_aliquot->resolve action_verify_conc->resolve

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Runcaciguat-related experimental procedures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this novel soluble guanylate cyclase (sGC) activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective allosteric activator of soluble guanylate cyclase (sGC).[1] Uniquely, it targets the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress.[1][2][3] By binding to this form of the enzyme, this compound restores the production of cyclic guanosine monophosphate (cGMP), thereby reactivating the NO-sGC-cGMP signaling pathway independent of nitric oxide (NO).[1]

Q2: How does this compound differ from sGC stimulators?

A2: The key difference lies in the state of the sGC enzyme they target. sGC stimulators (like riociguat) require the presence of the reduced (Fe²⁺) heme group on the sGC enzyme to enhance its sensitivity to endogenous NO. In contrast, sGC activators like this compound function on the NO-unresponsive, oxidized (Fe³⁺) or heme-free form of the enzyme. This makes this compound particularly effective in pathological conditions where oxidative stress has rendered sGC insensitive to NO.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. For long-term storage, the stock solution should be kept at -80°C (stable for up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has demonstrated cardio-renal protective effects in various preclinical rat models of chronic kidney disease (CKD) with different underlying causes, such as hypertension, diabetes, and metabolic disease. These models include angiotensin II-treated Sprague-Dawley rats (ANG-SD), renin transgenic (RenTG) rats, and Zucker diabetic fatty (ZDF) rats. In these models, this compound has been shown to significantly reduce proteinuria. It has also been investigated in Phase II clinical trials for patients with CKD.

Troubleshooting In Vitro Experiments

Q5: I am not observing any this compound-induced cGMP production in my cell-based assay. What could be the issue?

A5: This is a common issue and often relates to the activation state of the sGC enzyme in your cells.

  • Problem: this compound exclusively activates the oxidized, heme-free form of sGC. In standard, healthy cell culture conditions, sGC is predominantly in its reduced, heme-bound state, which is unresponsive to this compound.

  • Solution: You must induce an oxidative state to render sGC sensitive to this compound. This is typically achieved by pre-treating the cells with an oxidizing agent like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) . ODQ oxidizes the heme iron of sGC, making it receptive to activation by this compound. Refer to the detailed protocol below for ODQ treatment.

Q6: My cGMP assay results are inconsistent or have high variability.

A6: High variability in cGMP ELISAs or similar assays can stem from several factors.

  • Problem: Inconsistent cell handling, reagent preparation, or assay execution.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a uniform cell density across all wells. Edge effects in microplates can be a significant source of variability.

    • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Ensure all buffers and reagents are at room temperature before use.

    • Phosphodiesterase (PDE) Activity: cGMP is rapidly degraded by PDEs. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) , in your assay buffer to allow cGMP to accumulate.

    • Pipetting: Use calibrated pipettes and proper technique. When preparing serial dilutions, ensure thorough mixing at each step.

    • Plate Washing: In ELISAs, insufficient or overly aggressive washing can lead to high background or loss of signal, respectively. Ensure wash steps are consistent.

Q7: I am observing cytotoxicity in my cell cultures at higher concentrations of this compound.

A7: While this compound is generally well-tolerated, cytotoxicity can be a concern, often related to the vehicle used for solubilization.

  • Problem: The concentration of the solvent (typically DMSO) may be too high in the final assay volume.

  • Solution: Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your specific cell line, generally kept at or below 0.1%. Perform a vehicle control experiment to assess the toxicity of DMSO alone at the concentrations you are using. If this compound itself is suspected, perform a dose-response curve for cytotoxicity using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

Troubleshooting In Vivo Experiments

Q8: What is the recommended method for administering this compound to rats?

A8: this compound is orally bioavailable. The most common administration method in preclinical rat studies is oral gavage . It can also be mixed into the food for longer-term studies. The vehicle used for oral gavage in published studies includes a mixture of transcutol, cremophor, and water.

Q9: I am seeing significant variability in proteinuria measurements in my rat model.

A9: Variability in urine protein measurements is a frequent challenge in rodent studies.

  • Problem: Inconsistent urine collection, sample contamination, or inappropriate assay methods.

  • Troubleshooting Steps:

    • Urine Collection: The gold standard is 24-hour urine collection using metabolic cages to get an accurate measure of total protein excretion. Ensure animals are properly acclimated to the cages to minimize stress, which can affect urine output.

    • Sample Handling: After collection, centrifuge urine samples to remove insoluble materials and contaminants like food particles or feces. Store the supernatant at -20°C or -80°C for long-term stability.

    • Assay Method: The choice of protein quantification assay is critical. While Bradford assays can be used, turbidity-based methods with sulfosalicylic acid are often more convenient for the wide range of protein concentrations seen in urine.

    • Standard Curve: Crucially, do not use Bovine Serum Albumin (BSA) as a standard. Its reactivity differs significantly from rat urinary proteins. Use a standard prepared from normal rat serum for accurate quantification.

    • Normalization: To account for variations in urine volume and concentration, always normalize the urinary protein concentration to the urinary creatinine concentration, reporting the result as the Urine Protein-to-Creatinine Ratio (UPCR).

Data Presentation

In Vitro Potency of this compound
CompoundAssay SystemTarget sGC StatePotency MetricValueReference
This compound HEK293 CellsWild-TypeEC₅₀789 nM
This compound CHO Cells (sGC-overexpressing)Oxidized/Heme-freeMEC3 nM
Cinaciguat (Control)CHO Cells (sGC-overexpressing)Oxidized/Heme-freeEC₅₀~27 nM (this compound efficacy 110% of this)
MEC: Minimum Effective Concentration to achieve a ≥ 3-fold increase in cGMP formation.
In Vivo Efficacy of this compound in Rat Models of CKD
Animal ModelTreatment DurationThis compound Dose (oral)Key Finding (vs. Vehicle)Reference
Angiotensin-SD Rat2 Weeks0.3, 1.0, 3.0 mg/kg/bidDose-dependent reduction in proteinuria (uPCR)
Renin Transgenic (RenTG) Rat8 Weeks1, 3, 10 mg/kg/bidImproved survival rate (from 42% to 72% at highest dose)
Renin Transgenic (RenTG) Rat8 Weeks1, 3, 10 mg/kg/bidReduced proteinuria (uPCR)
Zucker Diabetic Fatty (ZDF) RatUp to 42 Weeks1, 3, 10 mg/kg/bidSignificantly reduced proteinuria (uPCR)
ZSF1 Rat12 Weeks1, 3, 10 mg/kg/bidDose-dependent reduction in proteinuria (-19%, -54%, -70%)

Key Experimental Protocols

Protocol 1: In Vitro cGMP Assay in Cultured Cells

This protocol describes the measurement of this compound-induced cGMP production in a cell-based assay, incorporating necessary steps to ensure sGC is in the correct activation state.

Materials:

  • Cell line expressing sGC (e.g., HEK293, CHO cells)

  • Cell culture medium, serum, and standard cell culture reagents

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ODQ stock solution (e.g., 10 mM in DMSO)

  • IBMX stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Serum Starvation: Once cells are confluent, gently wash with PBS and replace the medium with serum-free medium. Incubate for 2-4 hours to reduce basal signaling activity.

  • Induction of Heme-Free sGC:

    • Prepare a working solution of ODQ in serum-free medium (e.g., final concentration of 10 µM).

    • Remove the medium from the cells and add the ODQ-containing medium.

    • Incubate for 20-30 minutes at 37°C. This step is critical to oxidize the sGC heme.

  • PDE Inhibition:

    • Prepare a working solution of IBMX in serum-free medium (e.g., final concentration of 1 mM).

    • Remove the ODQ medium, wash the cells once with warm PBS, and add the IBMX-containing medium.

    • Incubate for 10-15 minutes at 37°C.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the IBMX-containing medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Add the this compound dilutions to the wells. Include a vehicle control (medium with IBMX and DMSO only).

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium from all wells.

    • Add 100-200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

    • Incubate for 10 minutes at room temperature.

  • cGMP Quantification:

    • Centrifuge the plate to pellet cell debris.

    • Use the supernatant (cell lysate) to quantify cGMP levels using a commercial cGMP ELISA kit. Follow the manufacturer’s instructions precisely, including any acetylation steps if required for higher sensitivity.

Protocol 2: In Vivo Assessment of Proteinuria in a Rat Model

This protocol outlines the procedure for inducing a CKD model and measuring the effect of this compound on proteinuria.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Angiotensin II

  • Osmotic minipumps

  • This compound

  • Vehicle for oral gavage (e.g., Transcutol/Cremophor/Water)

  • Metabolic cages for urine collection

  • Urinary protein assay kit (using a rat serum standard)

  • Urinary creatinine assay kit

Procedure:

  • Model Induction:

    • Anesthetize rats using isoflurane.

    • Surgically implant osmotic minipumps subcutaneously, set to deliver a continuous infusion of Angiotensin II (e.g., 450 ng/kg/min) to induce hypertension and renal damage.

  • Acclimation and Baseline Measurement:

    • Allow rats to recover from surgery.

    • Acclimatize the animals to metabolic cages.

    • Collect 24-hour urine samples at baseline (before treatment begins) to determine pre-treatment UPCR.

  • Treatment Administration:

    • Randomize animals into treatment groups (e.g., Vehicle, this compound 1 mg/kg/bid, 3 mg/kg/bid, 10 mg/kg/bid).

    • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 2 to 12 weeks).

  • Urine Collection and Analysis:

    • At specified intervals (e.g., weekly), place rats in metabolic cages for 24-hour urine collection.

    • Record the total urine volume for each animal.

    • Centrifuge the urine samples to remove debris.

    • Measure the total protein concentration using a suitable assay (e.g., turbidity method with sulfosalicylic acid) against a standard curve prepared from normal rat serum.

    • Measure the creatinine concentration using a commercial kit.

  • Data Calculation:

    • Calculate the Urine Protein-to-Creatinine Ratio (UPCR) for each animal at each time point:

      • UPCR (mg/mg) = [Urine Protein (mg/dL)] / [Urine Creatinine (mg/dL)]

    • Analyze the change in UPCR from baseline and compare between treatment groups.

Visualizations

Runcaciguat_Mechanism cluster_pathway NO-sGC-cGMP Signaling Pathway cluster_pathology Pathological State (Oxidative Stress) cluster_intervention This compound Intervention NO Nitric Oxide (NO) sGC_Heme sGC (Reduced Heme, Fe2+) NO->sGC_Heme Stimulates cGMP cGMP sGC_Heme->cGMP Converts sGC_Oxidized sGC (Oxidized/Heme-free) GTP GTP GTP->sGC_Heme Relaxation Vasorelaxation, Anti-fibrotic Effects cGMP->Relaxation OxidativeStress Oxidative Stress (e.g., in CKD) OxidativeStress->sGC_Heme sGC_Activated sGC (Activated) NO_path->sGC_Oxidized  NO-unresponsive This compound This compound This compound->sGC_Oxidized Activates cGMP_int cGMP Restored sGC_Activated->cGMP_int Converts GTP_int GTP GTP_int->sGC_Activated Relaxation_int Therapeutic Effects cGMP_int->Relaxation_int

Caption: this compound's mechanism of action on the sGC pathway under oxidative stress.

InVitro_Workflow A 1. Seed Cells (e.g., HEK293 in 96-well plate) B 2. Serum Starve (2-4 hours) A->B C 3. Induce Oxidative State Treat with ODQ (10 µM, 20-30 min) B->C D 4. Inhibit PDE Treat with IBMX (1 mM, 10-15 min) C->D E 5. Treat with this compound (Dose-response, 10-15 min) D->E F 6. Lyse Cells (0.1 M HCl) E->F G 7. Quantify cGMP (Commercial ELISA Kit) F->G

Caption: Experimental workflow for a this compound in vitro cGMP assay.

Troubleshooting_Logic Start No cGMP signal observed with This compound in cell assay Q1 Did you pre-treat cells with an oxidizing agent like ODQ? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did you include a PDE inhibitor (e.g., IBMX)? A1_Yes->Q2 Sol_1 Action: Treat cells with ODQ (e.g., 10 µM) for 20-30 min before adding this compound. Reason: this compound requires the sGC enzyme to be in its oxidized, heme-free state to be active. A1_No->Sol_1 End Re-run experiment Sol_1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are assay reagents (e.g., ELISA kit) and compound dilutions prepared correctly? A2_Yes->Q3 Sol_2 Action: Add a PDE inhibitor (e.g., 1 mM IBMX) 10-15 minutes before and during This compound treatment. Reason: Prevents rapid degradation of newly synthesized cGMP. A2_No->Sol_2 Sol_2->End A3_Yes Yes Q3->A3_Yes Consider other issues: cell health, reader settings A3_No No Q3->A3_No A3_Yes->End Consider other issues: cell health, reader settings Sol_3 Action: Check kit expiry dates. Use fresh dilutions. Verify pipetting and calculations. Reason: Ensures assay integrity and accurate compound concentrations. A3_No->Sol_3 Sol_3->End

Caption: Troubleshooting flowchart for low signal in this compound cGMP assays.

References

Validation & Comparative

Runcaciguat and Cinaciguat: A Comparative Analysis in Preclinical Kidney Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of soluble guanylate cyclase (sGC) activators, exemplified by runcaciguat, demonstrates significant advancements over the first-generation compound, cinaciguat, in preclinical models of kidney disease. These advancements primarily lie in improved oral bioavailability and a safety profile more amenable to chronic therapeutic use.

Both this compound and cinaciguat are soluble guanylate cyclase (sGC) activators, a class of drugs that target a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] In chronic kidney disease (CKD), oxidative stress impairs this pathway, contributing to disease progression.[3][4] sGC activators work by stimulating the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that mediates vasodilation, and has anti-inflammatory, and anti-fibrotic effects in the kidneys.[5]

While both compounds have shown promise in preclinical studies, this compound represents a significant step forward, addressing key limitations of cinaciguat. Cinaciguat, a first-generation sGC activator, often required intravenous administration and was associated with long-lasting hypotension, making it less suitable for the chronic treatment of CKD. In contrast, this compound is an orally available compound with a more favorable pharmacokinetic and pharmacodynamic profile.

Performance in Preclinical Models

This compound: Broad Efficacy in Diverse CKD Models

Preclinical studies have demonstrated the renoprotective effects of this compound across a range of rat models of CKD, including those driven by hypertension, diabetes, and metabolic dysfunction. In these models, oral administration of this compound at doses of 1 to 10 mg/kg/bid for 2 to 42 weeks consistently led to a significant reduction in proteinuria. Notably, these beneficial effects were observed even at doses that did not cause a significant decrease in systemic blood pressure. Furthermore, this compound treatment was associated with a reduction in kidney injury biomarkers and an attenuation of morphological kidney damage. In a model of diabetic kidney disease, this compound also demonstrated positive effects on metabolic parameters, reducing HbA1c, triglycerides, and cholesterol levels.

Cinaciguat: Proof-of-Concept in Diabetic Nephropathy

Cinaciguat has also shown efficacy in preclinical models of diabetic nephropathy. In streptozotocin-induced diabetic mice, treatment with cinaciguat improved the glomerular filtration rate and attenuated renal fibrosis. It also ameliorated glomerular damage in a rat model of type 1 diabetes. These studies provided crucial proof-of-concept for the therapeutic potential of sGC activation in kidney disease. However, the practical limitations of cinaciguat have paved the way for the development of second-generation compounds like this compound.

Quantitative Data Summary

ParameterThis compoundCinaciguat
Preclinical Models Hypertensive, diabetic, and metabolic rat models of CKDStreptozotocin-induced diabetic mice and rats
Administration Route OralIntravenous or in chow
Effect on Proteinuria Significantly reducedAttenuated diabetes-induced proteinuria
Effect on Glomerular Filtration Rate (GFR) Improved kidney functionMarkedly improved
Effect on Renal Fibrosis Reduced morphological kidney damageAttenuated
Effect on Blood Pressure Renoprotective effects at non-hypotensive dosesCan cause significant hypotension
Metabolic Effects Reduced HbA1c, triglycerides, and cholesterol in a diabetic modelData not extensively reported

Signaling Pathway and Experimental Workflow

The signaling pathway for both this compound and cinaciguat involves the activation of soluble guanylate cyclase (sGC). Under conditions of oxidative stress prevalent in kidney disease, the heme component of sGC can become oxidized or lost, rendering the enzyme unresponsive to nitric oxide (NO). sGC activators like this compound and cinaciguat bypass the need for NO and directly activate this dysfunctional, heme-free sGC, restoring the production of cGMP and its downstream protective effects.

sGC Activation Pathway Signaling Pathway of sGC Activators cluster_0 Normal Physiology cluster_1 Kidney Disease Pathology cluster_2 Therapeutic Intervention NO Nitric Oxide (NO) sGC_healthy Soluble Guanylate Cyclase (sGC) (Heme-containing) NO->sGC_healthy cGMP_healthy Cyclic GMP (cGMP) sGC_healthy->cGMP_healthy Effects_healthy Vasodilation Anti-inflammatory Anti-fibrotic cGMP_healthy->Effects_healthy Oxidative_Stress Oxidative Stress sGC_diseased Dysfunctional sGC (Heme-free) Oxidative_Stress->sGC_diseased Reduced_cGMP Reduced cGMP sGC_diseased->Reduced_cGMP Restored_cGMP Restored cGMP sGC_diseased->Restored_cGMP Pathology Vasoconstriction Inflammation Fibrosis Reduced_cGMP->Pathology sGC_Activators This compound / Cinaciguat sGC_Activators->sGC_diseased Direct Activation Therapeutic_Effects Improved Renal Function Restored_cGMP->Therapeutic_Effects

Caption: Signaling Pathway of sGC Activators.

A typical preclinical experimental workflow to evaluate these compounds in a model of diabetic nephropathy is outlined below.

Experimental Workflow Preclinical Experimental Workflow for Diabetic Nephropathy cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Outcome Assessment Animal_Model Rodent Model (e.g., Mice, Rats) Induction Induction of Diabetes (e.g., Streptozotocin) Animal_Model->Induction Grouping Randomization into Groups: - Vehicle Control - this compound/Cinaciguat Induction->Grouping Treatment Chronic Drug Administration (e.g., 4-12 weeks) Grouping->Treatment Urine_Collection 24h Urine Collection (Proteinuria, Albuminuria) Treatment->Urine_Collection Blood_Sampling Blood Sampling (Creatinine, BUN, Glucose) Treatment->Blood_Sampling Tissue_Harvesting Kidney Tissue Harvesting Treatment->Tissue_Harvesting Histopathology Histopathological Analysis (Fibrosis, Glomerulosclerosis) Tissue_Harvesting->Histopathology Biomarkers Biomarker Analysis (e.g., KIM-1, NGAL) Tissue_Harvesting->Biomarkers

Caption: Preclinical Experimental Workflow.

Experimental Protocols

Induction of Diabetic Nephropathy: A commonly used method to induce type 1 diabetes in rodents is a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg in mice or rats. Blood glucose levels are monitored, and animals with sustained hyperglycemia (e.g., >250 mg/dL) are selected for the study.

Drug Administration: this compound is typically administered orally via gavage once or twice daily at doses ranging from 1 to 10 mg/kg. Cinaciguat, due to its poor oral bioavailability, has been administered in the chow or via intravenous infusion in preclinical studies.

Assessment of Renal Function and Injury:

  • Proteinuria/Albuminuria: Animals are placed in metabolic cages for 24-hour urine collection. Urinary protein or albumin concentration is measured and often normalized to urinary creatinine concentration to account for variations in urine output.

  • Glomerular Filtration Rate (GFR): GFR can be estimated by measuring creatinine clearance (urinary creatinine x urine flow rate / plasma creatinine).

  • Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with periodic acid-Schiff (PAS) to assess glomerulosclerosis and mesangial expansion, and with Masson's trichrome or Sirius red to evaluate interstitial fibrosis.

  • Biomarkers: Kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can be measured in urine or kidney tissue lysates by ELISA or Western blotting.

Logical Comparison

Logical Comparison This compound vs. Cinaciguat: A Logical Comparison cluster_0 Shared Characteristics cluster_1 Key Differences This compound This compound (Second Generation) Bioavailability Oral Bioavailability This compound->Bioavailability High Dosing Dosing Regimen This compound->Dosing Oral Side_Effect_Profile Side Effect Profile This compound->Side_Effect_Profile Lower risk of hypotension at therapeutic doses Clinical_Potential Potential for Chronic Use This compound->Clinical_Potential High Cinaciguat Cinaciguat (First Generation) Cinaciguat->Bioavailability Poor Cinaciguat->Dosing IV / In Chow Cinaciguat->Side_Effect_Profile Higher risk of hypotension Cinaciguat->Clinical_Potential Limited Mechanism Mechanism of Action: sGC Activator Therapeutic_Target Therapeutic Target: Kidney Disease Preclinical_Efficacy Demonstrated Preclinical Efficacy

Caption: this compound vs. Cinaciguat Comparison.

References

A Head-to-Head Comparison of Runcaciguat and Vericiguat: Mechanism of Action and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis. Dysregulation of this pathway, often associated with increased oxidative stress, is implicated in the pathophysiology of cardiovascular and renal diseases. Two novel therapeutic agents, runcaciguat and vericiguat, have emerged as promising modulators of this pathway, each with a distinct mechanism of action. This guide provides a detailed comparison of their mechanisms, supported by preclinical experimental data, to inform research and drug development efforts.

Distinguishing Mechanisms of Action: sGC Activators vs. sGC Stimulators

This compound and vericiguat both ultimately increase cGMP production by targeting sGC, but they do so by interacting with different forms of the enzyme. This fundamental difference in their mechanism of action has significant implications for their therapeutic potential, particularly in diseases characterized by high oxidative stress.

Vericiguat , an sGC stimulator, enhances the sensitivity of the reduced (heme-containing) form of sGC to endogenous NO.[1] It also possesses a modest ability to directly stimulate sGC in an NO-independent manner.[1] However, its efficacy is at least partially dependent on the presence of NO and a functional, reduced sGC enzyme.[1]

This compound , in contrast, is an sGC activator. Its unique mechanism involves the direct activation of the oxidized and heme-free form of sGC, which is unresponsive to NO. This allows this compound to restore cGMP signaling even in environments of high oxidative stress where the sGC enzyme is predominantly in its dysfunctional, oxidized state.

The following diagram illustrates the distinct points of intervention of this compound and vericiguat within the NO-sGC-cGMP signaling pathway.

Signaling Pathway of this compound and Vericiguat NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Heme-Fe2+) NO->sGC_reduced Stimulates sGC_oxidized Oxidized sGC (Heme-Fe3+) / Heme-free sGC cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->cGMP Converts Vericiguat Vericiguat Vericiguat->sGC_reduced Sensitizes to NO & Directly Stimulates This compound This compound This compound->sGC_oxidized Activates GTP GTP GTP->sGC_reduced GTP->sGC_oxidized Downstream_Effects Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream_Effects Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced Oxidizes

Distinct mechanisms of sGC modulation.

Comparative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound and vericiguat, providing a basis for comparing their in vitro potency, pharmacokinetic properties, and pharmacodynamic effects.

In Vitro Potency
ParameterThis compoundVericiguatExperimental System
sGC Activation/Stimulation EC50 = 789 nM (on wild-type sGC in HEK293 cells)1.7- to 57.6-fold stimulation (0.01–100 µM)Recombinant sGC or sGC-overexpressing cells
Target Oxidized and heme-free sGCReduced (heme-containing) sGCPurified enzyme
NO-Dependency NO-independentSynergistic with NOIn vitro assays
Preclinical Pharmacokinetics
ParameterThis compoundVericiguatSpecies
Bioavailability (Oral) High in rats~93% (with food in humans)Rat, Human
Clearance Low blood clearance in rats and monkeysLow clearance (1.6 L/h in healthy volunteers)Rat, Monkey, Human
Half-life Favorable for once-daily dosing~20h in healthy volunteers, ~30h in HFrEF patientsHuman
Metabolism Not extensively detailedPrimarily via glucuronidation (UGT1A9 and UGT1A1)Human
Preclinical Pharmacodynamics: Effect on Blood Pressure
DrugDoseEffect on Blood PressurePreclinical Model
This compound 10 mg/kg/bidSignificant decrease in Mean Arterial Pressure (MAP) of ~20 mmHgL-NAME-supplemented Renin Transgenic (RenTG) rats
0.3, 1, and 3 mg/kg/bidNo significant attenuation of Angiotensin II-driven increase in Systolic Arterial Pressure (SAP)Angiotensin II-supplemented Sprague-Dawley (ANG-SD) rats
Vericiguat Dose-dependentReduction in coronary perfusion pressure without affecting heart rate or contractilityIsolated rat heart model
Clinically relevant dosesMean reduction in systolic blood pressure of ~1 to 2 mmHg greater than placeboClinical studies in HFrEF patients

Experimental Protocols

sGC Activity Assay (Radioimmunoassay)

A common method to determine sGC activity involves measuring the formation of [³²P]-cGMP from [α-³²P]-GTP.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM IBMX (a phosphodiesterase inhibitor), 10 mM MgCl₂, and 1 mg/ml bovine serum albumin.

  • Enzyme Preparation: Purified recombinant sGC or cell lysates containing sGC are used. The oxidation state of sGC can be modulated by including an oxidizing agent like ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) or a reducing agent like dithiothreitol (DTT).

  • Initiation of Reaction: The reaction is initiated by adding a mixture of GTP and [α-³²P]-GTP to the reaction mixture containing the enzyme and the test compound (this compound or vericiguat).

  • Incubation: The reaction is carried out at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: The reaction is stopped by adding a solution of zinc acetate and sodium carbonate to precipitate the unreacted GTP.

  • Separation and Quantification: The mixture is centrifuged, and the supernatant containing the [³²P]-cGMP is collected. The amount of [³²P]-cGMP is quantified by scintillation counting.

The following diagram outlines the workflow for a typical sGC radioimmunoassay.

sGC Activity Radioimmunoassay Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl2, IBMX) Add_Compound Add Test Compound (this compound or Vericiguat) Prepare_Reaction_Mix->Add_Compound Prepare_Enzyme Prepare sGC Enzyme (Purified or Cell Lysate) Prepare_Enzyme->Add_Compound Initiate_Reaction Initiate with GTP/[α-³²P]-GTP Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate with Zinc Acetate/Sodium Carbonate Incubate->Terminate_Reaction Separate Centrifuge to Separate [³²P]-cGMP Terminate_Reaction->Separate Quantify Quantify [³²P]-cGMP by Scintillation Counting Separate->Quantify

Workflow for sGC radioimmunoassay.
Measurement of cGMP Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cGMP levels in cell lysates or tissue homogenates.

Protocol:

  • Sample Preparation: Cells or tissues are homogenized in a lysis buffer, often containing a phosphodiesterase inhibitor to prevent cGMP degradation. The homogenate is centrifuged to remove cellular debris.

  • Assay Plate Preparation: A microplate pre-coated with an antibody specific for cGMP is used.

  • Competitive Binding: The prepared samples and a series of cGMP standards are added to the wells, followed by the addition of a fixed amount of enzyme-linked cGMP. The sample/standard cGMP and the enzyme-linked cGMP compete for binding to the antibody on the plate.

  • Incubation and Washing: The plate is incubated to allow for binding. After incubation, the plate is washed to remove any unbound components.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Quantification: A standard curve is generated using the absorbance values of the cGMP standards, and the concentration of cGMP in the samples is determined by interpolating from this curve.

The following diagram illustrates the principle of a competitive ELISA for cGMP measurement.

Competitive ELISA for cGMP Measurement cluster_0 Well with Anti-cGMP Antibody cluster_1 Sample cGMP cluster_2 Enzyme-linked cGMP cluster_3 Competitive Binding cluster_4 Substrate -> Color a1 a2 a3 s1 cGMP b1 s1->b1 s2 cGMP b2 s2->b2 e1 cGMP-E b3 e1->b3 c1 Colorimetric Signal e1->c1 Enzyme Action e2 cGMP-E e3 cGMP-E

Principle of competitive ELISA.

Conclusion

This compound and vericiguat represent two distinct and innovative approaches to augmenting the cGMP signaling pathway. Vericiguat, as an sGC stimulator, is effective in conditions where there is some level of basal NO signaling and functional, reduced sGC. This compound, as an sGC activator, offers a unique therapeutic advantage in diseases characterized by high oxidative stress, where the sGC enzyme is predominantly in a dysfunctional, oxidized state, by directly targeting this NO-unresponsive form. The choice between these two mechanisms may depend on the specific pathophysiology of the disease being targeted. The preclinical data presented here provide a foundation for further research into the comparative efficacy and potential clinical applications of these two important classes of drugs.

References

Runcaciguat vs. PDE5 Inhibitors: A Comparative Guide to their Impact on the cGMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Runcaciguat and phosphodiesterase type 5 (PDE5) inhibitors, focusing on their distinct mechanisms of action within the cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented is intended to assist researchers and drug development professionals in understanding the key differences between these two classes of drugs and their potential therapeutic applications.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, inflammation, and fibrosis. Dysregulation of this pathway is implicated in the pathophysiology of various cardiovascular and renal diseases. Two important classes of drugs that modulate this pathway are sGC activators, such as this compound, and PDE5 inhibitors, like sildenafil and tadalafil. While both aim to increase intracellular cGMP levels, they do so through fundamentally different mechanisms, leading to distinct pharmacological profiles and potential therapeutic utilities. This guide will objectively compare these two drug classes, supported by available experimental data and methodologies.

Mechanism of Action: A Tale of Two Approaches to Elevating cGMP

The core difference between this compound and PDE5 inhibitors lies in their point of intervention in the cGMP lifecycle. This compound directly stimulates the production of cGMP, whereas PDE5 inhibitors prevent its breakdown.

This compound: Activating the Source

This compound is a soluble guanylate cyclase (sGC) activator. It uniquely targets and activates the oxidized and heme-free form of sGC. Under conditions of oxidative stress, a common feature in many cardiovascular and renal diseases, sGC becomes oxidized and unresponsive to its endogenous activator, nitric oxide (NO). This compound bypasses this limitation by directly activating the dysfunctional enzyme, thereby restoring cGMP production even in an NO-deficient environment.

cluster_0 This compound Pathway sGC_ox Oxidized/Heme-free sGC GTP GTP This compound This compound This compound->sGC_ox activates cGMP cGMP GTP->cGMP sGC-mediated conversion PKG PKG cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation

This compound signaling pathway.
PDE5 Inhibitors: Blocking the Drain

Phosphodiesterase type 5 (PDE5) is an enzyme primarily responsible for the degradation of cGMP. PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, are competitive inhibitors of this enzyme. By blocking the action of PDE5, these drugs prevent the breakdown of cGMP, leading to its accumulation and the potentiation of its downstream effects. A critical aspect of their mechanism is the requirement of an initial synthesis of cGMP, which is dependent on the presence of NO to stimulate sGC.

cluster_1 PDE5 Inhibitor Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC stimulates GTP GTP cGMP cGMP GTP->cGMP sGC-mediated conversion PDE5 PDE5 cGMP->PDE5 degraded by PKG PKG cGMP->PKG activates Inactive_GMP 5'-GMP (inactive) PDE5->Inactive_GMP PDE5i PDE5 Inhibitor PDE5i->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

PDE5 inhibitor signaling pathway.

Data Presentation: A Comparative Overview

Direct head-to-head studies quantitatively comparing the effects of this compound and PDE5 inhibitors on cGMP levels and downstream signaling in the same experimental models are limited in the publicly available literature. The following table provides a comparative summary based on their established mechanisms of action and data from separate preclinical and clinical studies.

FeatureThis compoundPDE5 Inhibitors (e.g., Sildenafil)
Primary Target Oxidized/Heme-free soluble guanylate cyclase (sGC)Phosphodiesterase type 5 (PDE5)
Mechanism of Action Directly activates sGC to increase cGMP synthesisInhibits PDE5 to prevent cGMP degradation
Requirement for Nitric Oxide (NO) NO-independentNO-dependent (for initial cGMP synthesis)
Efficacy in Oxidative Stress Designed to be effective in high oxidative stress conditionsEfficacy may be limited by reduced NO bioavailability and impaired sGC function
Reported Preclinical Effects Dose-dependent reduction in proteinuria in rat models of chronic kidney disease (CKD)Improved erectile function and reduced pulmonary hypertension
Reported Clinical Effects Significant reduction in albuminuria in patients with CKDTreatment for erectile dysfunction and pulmonary arterial hypertension

Experimental Protocols

The following are representative protocols for key assays used to evaluate the effects of compounds like this compound and PDE5 inhibitors on the cGMP signaling pathway.

Measurement of Intracellular cGMP Levels by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of cGMP in cell lysates or tissue homogenates.

Materials:

  • cGMP ELISA Kit (commercially available from various suppliers)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Tissue homogenizer

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cell Culture: Aspirate culture medium and lyse cells with 0.1 M HCl. Scrape cells and centrifuge to pellet debris. The supernatant is used for the assay.

    • Tissue: Homogenize tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

  • Assay Performance (based on a typical competitive ELISA):

    • Add standards and samples to wells of a microplate pre-coated with an anti-rabbit IgG antibody.

    • Add a fixed amount of HRP-conjugated cGMP and a specific rabbit anti-cGMP antibody to each well.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding between the sample/standard cGMP and the HRP-conjugated cGMP for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

cluster_workflow cGMP ELISA Workflow start Start sample_prep Sample Preparation (Cell Lysate/Tissue Homogenate) start->sample_prep add_reagents Add Samples, Standards, HRP-cGMP, and Anti-cGMP Ab to Coated Plate sample_prep->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate (e.g., TMB) wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance (e.g., 450 nm) stop_reaction->read_plate analyze Data Analysis (Standard Curve) read_plate->analyze end End analyze->end

Workflow for cGMP measurement by ELISA.
Protein Kinase G (PKG) Activity Assay

This protocol outlines a general method for measuring the activity of PKG, a key downstream effector of cGMP.

Materials:

  • PKG Assay Kit (commercially available)

  • Cell or tissue lysates

  • Protein concentration assay (e.g., Bradford or BCA)

  • Microplate reader or scintillation counter (depending on the assay format)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves protein kinase activity. Determine the protein concentration of each lysate.

  • Assay Performance:

    • The assay typically involves the incubation of the lysate with a specific PKG substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP, or with a fluorescent tag), and a buffer containing cGMP to activate PKG.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP.

  • Detection:

    • If using a radioactive assay, the amount of incorporated radioactivity in the substrate is measured using a scintillation counter.

    • For non-radioactive assays (e.g., using fluorescently labeled ATP or antibodies specific for the phosphorylated substrate), the signal is measured using a microplate reader.

  • Data Analysis:

    • PKG activity is calculated based on the amount of phosphate incorporated into the substrate per unit of time and per amount of protein in the lysate.

Conclusion

This compound and PDE5 inhibitors represent two distinct strategies for augmenting the cGMP signaling pathway. This compound, an sGC activator, addresses the issue of impaired cGMP production at its source, particularly in environments of high oxidative stress where the NO-sGC axis is compromised. In contrast, PDE5 inhibitors act downstream by preventing the degradation of cGMP, an action that is contingent on initial NO-mediated cGMP synthesis.

The choice between these two classes of drugs for therapeutic development will likely depend on the underlying pathophysiology of the target disease. In conditions characterized by endothelial dysfunction and high oxidative stress, such as certain forms of chronic kidney disease and heart failure, sGC activators like this compound may offer a more direct and effective means of restoring cGMP signaling. For indications where cGMP production is largely intact and the goal is to prolong the signaling cascade, PDE5 inhibitors have a well-established therapeutic role. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these two approaches in various disease models.

Runcaciguat: An In Vitro Comparative Analysis with Other Soluble Guanylate Cyclase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed in vitro comparison of Runcaciguat, a novel soluble guanylate cyclase (sGC) activator, against other sGC modulators. This guide provides quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathway to support research and development in this therapeutic area.

This compound (BAY 1101042) is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Unlike sGC stimulators that require the presence of a reduced heme group on the enzyme, sGC activators like this compound can directly activate the oxidized or heme-free form of sGC.[2] This is particularly relevant in disease states associated with high oxidative stress, where sGC can become insensitive to NO. This guide provides a comparative in vitro analysis of this compound with other sGC activators and stimulators.

Quantitative Comparison of sGC Modulators

The following table summarizes the in vitro potency of this compound and other selected sGC activators and stimulators. The data is presented as EC50 values, representing the concentration of the compound that elicits a half-maximal response in the respective assays.

CompoundClassAssay TypeCell Line/Enzyme SourceEC50 (nM)Reference
This compound sGC ActivatorCell-based cGMP activationHEK293 cells789[1]
This compound Precursor (Monocarboxylic acid 5)sGC ActivatorCell-based cGMP activationCHO cells27[2]
Cinaciguat sGC ActivatorPurified enzyme activation (heme-free)Purified bovine lung sGC~200
BI 703704 sGC ActivatorNot specifiedNot specifiedPotent (specific EC50 not available)
Vericiguat sGC StimulatorCell-based cGMP stimulationsGC-overexpressing CHO cells1005
Praliciguat sGC StimulatorCell-based sGC stimulationHEK-293 cells197

Signaling Pathway and Mechanism of Action

Soluble guanylate cyclase is a critical enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. The activation of sGC is primarily regulated by nitric oxide (NO). However, under conditions of oxidative stress, the heme component of sGC can be oxidized or lost, rendering the enzyme unresponsive to NO.

sGC stimulators and activators represent two distinct classes of compounds that can enhance sGC activity through different mechanisms.

sGC_Pathway cluster_stimulators sGC Stimulators cluster_activators sGC Activators NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Heme-Fe2+) NO->sGC_reduced binds sGC_active_stim Active sGC sGC_reduced->sGC_active_stim activation sGC_oxidized Oxidized/Heme-free sGC sGC_reduced->sGC_oxidized oxidation/heme loss Vericiguat Vericiguat Praliciguat Vericiguat->sGC_reduced sensitizes & directly stimulates GTP GTP Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_oxidized sGC_active_act Active sGC sGC_oxidized->sGC_active_act activation This compound This compound Cinaciguat This compound->sGC_oxidized directly activates cGMP cGMP GTP->cGMP conversion Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects

sGC signaling pathway and mechanism of sGC modulators.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are representative protocols for the key experiments cited in this guide.

Purified sGC Activation Assay (for sGC Activators)

This assay measures the ability of a compound to directly activate purified sGC, often in a heme-free state to specifically assess activator properties.

  • Enzyme Source: Purified soluble guanylate cyclase from bovine lung.

  • Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), containing 3 mM MgCl2, 1 mM cGMP, and the test compound at various concentrations.

  • Heme Removal (for activator-specific assessment): The assay may be performed in the presence of a detergent like Tween 20 (e.g., 0.5% v/v) to facilitate the removal of the heme moiety from sGC.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, [α-³²P]GTP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a solution of zinc acetate and sodium carbonate.

  • Quantification: The product, [³²P]cGMP, is separated from the unreacted substrate by column chromatography (e.g., on neutral alumina) and quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated, and EC50 values are calculated using non-linear regression.

Cell-Based cGMP Assay (for sGC Activators and Stimulators)

This assay measures the intracellular accumulation of cGMP in response to compound treatment in whole cells, providing a more physiologically relevant system.

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing sGC are commonly used.

  • Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation. Subsequently, cells are treated with various concentrations of the test compound. For sGC stimulators, a sub-maximal concentration of an NO donor (e.g., SNAP) may be added to assess synergistic effects.

  • Incubation: Cells are incubated with the compounds for a specific time at 37°C.

  • Cell Lysis: The reaction is terminated by lysing the cells.

  • cGMP Quantification: The intracellular cGMP concentration in the cell lysates is determined using a commercially available cGMP enzyme immunoassay (EIA) kit or a reporter gene assay.

  • Data Analysis: EC50 values are determined by plotting the cGMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates potent in vitro activation of sGC, particularly in cellular systems. Its mechanism of activating the oxidized or heme-free form of the enzyme distinguishes it from sGC stimulators like Vericiguat and Praliciguat. This property suggests that this compound and other sGC activators may offer a therapeutic advantage in diseases characterized by oxidative stress where the efficacy of NO-dependent sGC stimulation might be compromised. The provided data and protocols serve as a valuable resource for researchers in the field of cardiovascular and related diseases, facilitating further investigation and development of novel sGC-targeting therapies.

References

Runcaciguat's Synergistic Potential: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Runcaciguat, a novel soluble guanylate cyclase (sGC) activator, is emerging as a promising therapeutic agent, particularly in the realm of chronic kidney disease (CKD). Its unique mechanism of action, which targets the oxidized and heme-free form of sGC, allows it to restore the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway even under conditions of high oxidative stress, a common feature in CKD.[1][2] This guide provides a comprehensive evaluation of the synergistic and additive effects of this compound when used in combination with other therapeutics, supported by preclinical and clinical data.

Clinical Evidence: The CONCORD Trial

A key piece of evidence for this compound's combination potential comes from the Phase 2a CONCORD clinical trial (NCT04507061). This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with CKD, including those with and without type 2 diabetes, who were already receiving standard of care, including renin-angiotensin system (RAS) inhibitors. A specific focus of the trial was to assess the effects of this compound in patients with concomitant sodium-glucose co-transporter-2 inhibitor (SGLT2i) therapy.[3][4]

The primary endpoint was the change in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage. The results demonstrated a significant reduction in UACR in patients treated with this compound compared to placebo, irrespective of SGLT2i co-medication.[3]

Table 1: Efficacy of this compound in Combination with SGLT2i (CONCORD Trial - Per-Protocol Set)

Treatment GroupBaseline UACR (mg/g)Change in UACR from BaselineReduction vs. PlaceboP-value
This compound without SGLT2iNot Reported-45.2%-45.2%<0.001
Placebo without SGLT2iNot ReportedNot Reported--
This compound with SGLT2iNot Reported-48.1%-48.1%0.02
Placebo with SGLT2iNot ReportedNot Reported--

These findings suggest that this compound provides an additive effect in reducing albuminuria on top of the current standard of care, including SGLT2 inhibitors.

Preclinical Synergies in Animal Models

Preclinical studies in various rat models of CKD further support the potential for this compound in combination therapy. These studies have shown dose-dependent renoprotective effects of this compound, even at doses that do not significantly lower systemic blood pressure.

In the ZSF1 rat model, which mimics human CKD with comorbidities like hypertension, type 2 diabetes, and obesity, this compound treatment for 12 weeks led to a significant and dose-dependent reduction in proteinuria.

Table 2: Dose-Dependent Effect of this compound on Proteinuria in ZSF1 Rats

This compound Dose (mg/kg/bid)Reduction in uPCR vs. Placebo (at 12 weeks)
1-19%
3-54%
10-70%

These preclinical data highlight this compound's robust, dose-dependent efficacy in reducing a key marker of kidney damage. While these studies did not specifically test combination therapies with drugs like SGLT2 inhibitors, the significant standalone effect provides a strong rationale for its use in conjunction with other renoprotective agents. The observed effects on metabolic parameters in these models also suggest potential synergistic interactions with drugs targeting metabolic dysfunction.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided.

This compound's Mechanism of Action cluster_0 Oxidative Stress cluster_1 NO-sGC-cGMP Pathway Oxidative Stress Oxidative Stress sGC_native Soluble Guanylate Cyclase (sGC) (Heme-bound) Oxidative Stress->sGC_native Oxidizes to NO Nitric Oxide (NO) NO->sGC_native Activates sGC_oxidized Oxidized sGC (Heme-free) cGMP cGMP sGC_native->cGMP Converts GTP to sGC_oxidized->cGMP Converts GTP to This compound This compound This compound->sGC_oxidized Activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_fibrotic Anti-fibrotic Effects PKG->Anti_fibrotic Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory

Caption: this compound activates oxidized sGC to restore cGMP production.

CONCORD Phase 2a Clinical Trial Workflow Screening Patient Screening (CKD, with/without T2D, on RASi +/- SGLT2i) Randomization Randomization (3:1) Screening->Randomization Runcaciguat_Arm This compound Arm Randomization->Runcaciguat_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Titration 4-Week Titration Phase (30mg to 120mg daily) Runcaciguat_Arm->Titration Placebo_Arm->Titration Maintenance 4-Week Maintenance Phase (Max. tolerated dose) Titration->Maintenance Follow_up 30-Day Safety Follow-up Maintenance->Follow_up Endpoint Primary Endpoint Assessment (UACR at Day 22, 29, 57) Maintenance->Endpoint

Caption: Workflow of the CONCORD Phase 2a clinical trial.

Experimental Protocols

Preclinical Animal Studies (ZSF1 Rat Model)
  • Animal Model: Male ZSF1 rats, a model of diabetic nephropathy with obesity and hypertension.

  • Treatment Groups: Vehicle (placebo) and this compound (1, 3, and 10 mg/kg/bid).

  • Administration: Oral gavage, twice daily for 12 weeks.

  • Key Assessments:

    • Proteinuria: Measured as urinary protein-to-creatinine ratio (uPCR) at baseline and throughout the study.

    • Kidney Histopathology: Evaluation of kidney tissue for structural damage.

    • Biomarkers: Plasma and urinary markers of kidney damage.

    • Metabolic Parameters: Blood glucose, triglycerides, and cholesterol levels.

CONCORD Phase 2a Clinical Trial (NCT04507061)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged ≥45 years with CKD (eGFR 25–60 ml/min/1.73 m2, UACR 30–3000 mg/g), on stable, maximum tolerated ACEi/ARB treatment. The study included three strata: CKD patients with type 2 diabetes and SGLT2i co-medication, CKD patients with type 2 diabetes without SGLT2i co-medication, and CKD patients without diabetes.

  • Randomization: Patients were randomized in a 3:1 ratio to receive this compound or placebo.

  • Treatment:

    • Titration Phase (4 weeks): this compound was up-titrated weekly from 30 mg to a maximum of 120 mg once daily, as tolerated.

    • Maintenance Phase (4 weeks): Patients received the maximum tolerated dose.

  • Primary Efficacy Endpoint: Change in UACR from baseline to the average of values on Days 22, 29, and 57.

  • Safety Assessments: Monitoring of adverse events throughout the study and during a 30-day follow-up period.

Conclusion

The available clinical and preclinical data strongly suggest that this compound has the potential to be a valuable component of combination therapy for chronic kidney disease. Its distinct mechanism of action, which is effective even in the presence of oxidative stress, complements existing therapies like SGLT2 inhibitors. The significant reduction in albuminuria observed in the CONCORD trial, both with and without concomitant SGLT2i use, provides a solid foundation for further investigation in larger Phase 3 trials to confirm these synergistic or additive effects on long-term renal and cardiovascular outcomes. The favorable safety profile observed in the Phase 2a study further supports its development as part of a multi-faceted approach to managing CKD.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Runcaciguat

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, all laboratory personnel, researchers, and scientists engaged in drug development must adhere to the following disposal protocols for Runcaciguat (BAY 1101042) to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical step in responsible chemical management. Under no circumstances should this compound or its containers be disposed of in standard waste streams or released into the environment.

Key Disposal Directives

The primary directive for the disposal of this compound is to treat it as hazardous waste. All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be disposed of through an approved and licensed hazardous waste disposal facility.[1]

Personal Protective Equipment (PPE) During Disposal: Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A laboratory coat is mandatory.

Quantitative Data and Chemical Identifiers

For proper identification and documentation on hazardous waste manifests, the following information for this compound is essential:

IdentifierValue
Chemical Name This compound
Synonym BAY 1101042[1][2]
CAS Number 1402936-61-1[1]
Molecular Formula C23H22Cl2F3NO3
Molecular Weight 488.328 g/mol
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound in a laboratory setting. The recommended and mandatory procedure is collection and transfer to a certified waste management provider.

Step-by-Step Disposal Procedure:

  • Segregation: Isolate all this compound waste from non-hazardous laboratory trash. This includes:

    • Unused or expired solid this compound powder.

    • Solutions containing this compound.

    • Contaminated materials such as pipette tips, vials, gloves, and bench paper.

  • Waste Collection:

    • Solid Waste: Place in a clearly labeled, sealed, and durable container.

    • Liquid Waste: Collect in a compatible, leak-proof container. If dissolved in a solvent, the solvent's own disposal requirements must also be followed. Do not mix with incompatible waste streams.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and have secondary containment to mitigate spills.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company to arrange for pickup and final disposal.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_start cluster_waste_type 1. Identify Waste Type cluster_containment 2. Segregate and Contain cluster_labeling 3. Label Container cluster_storage 4. Temporary Storage cluster_disposal 5. Final Disposal cluster_end start Start: this compound Waste Generated solid Solid Waste (e.g., powder, contaminated labware) start->solid liquid Liquid Waste (e.g., solutions, rinsate) start->liquid contain_solid Place in a sealed, labeled solid waste container. solid->contain_solid contain_liquid Place in a sealed, labeled, leak-proof liquid waste container. liquid->contain_liquid label_waste Label as 'Hazardous Waste: this compound' Include hazards (Toxic, Environmental Hazard) and accumulation date. contain_solid->label_waste contain_liquid->label_waste store Store in designated Satellite Accumulation Area with secondary containment. label_waste->store disposal Arrange pickup by certified hazardous waste contractor (via institution's EHS). store->disposal end End: Compliant Disposal disposal->end

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Runcaciguat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Runcaciguat

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as BAY 1101042). Adherence to these protocols is essential to ensure a safe laboratory environment and prevent accidental exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is mandatory. The following Personal Protective Equipment (PPE) must be worn at all times.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles of the compound.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Impervious clothing, such as a lab coat or gownProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection A suitable respiratorNecessary to prevent inhalation of dust or aerosols, especially when handling the powdered form. Use in a well-ventilated area or under a fume hood.

Emergency Protocols: Preparedness and Response

Accidental exposure to this compound requires immediate and specific first-aid measures.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical assistance.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In the event of a spill, evacuate the immediate area and wear full PPE, including respiratory protection, before initiating cleanup. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for proper disposal.

Operational Plan: Step-by-Step Handling and Disposal

Handling:

  • Preparation: Before handling, ensure that a designated workspace is clean and uncluttered. All necessary PPE should be readily available and inspected for integrity.

  • Weighing and Aliquoting: Whenever possible, handle the solid form of this compound in a chemical fume hood to minimize the risk of inhalation. Use dedicated spatulas and weighing boats.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal:

The disposal of this compound and any contaminated materials must be carried out in strict accordance with all applicable local, state, and federal regulations. As this compound is classified as very toxic to aquatic life, it is imperative that it does not enter the water system.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be considered hazardous waste.

  • Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.

This compound's Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound is a soluble guanylate cyclase (sGC) activator. Under conditions of oxidative stress, the heme group of sGC can become oxidized or lost, rendering the enzyme unresponsive to its natural activator, nitric oxide (NO). This compound circumvents this by directly activating the heme-free form of sGC, thereby restoring the production of cyclic guanosine monophosphate (cGMP). This signaling cascade plays a crucial role in regulating vascular tone and blood flow.

Runcaciguat_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 Oxidative Stress NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Heme-containing) NO->sGC Activates GTP GTP sGC_Heme_Free Heme-free sGC (NO-unresponsive) cGMP cGMP GTP->cGMP Converts GTP->cGMP Physiological_Effects Vasodilation, etc. cGMP->Physiological_Effects Leads to cGMP->Physiological_Effects Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC Causes Heme Loss This compound This compound This compound->sGC_Heme_Free Directly Activates

This compound activates heme-free sGC to restore cGMP signaling.

Experimental Protocols: A Summary

The following is a generalized workflow for in vitro and in vivo experiments involving this compound, based on published research. Specific concentrations and time points will vary depending on the experimental design.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Endothelial cells) Treatment Treatment with This compound Cell_Culture->Treatment Assay Biochemical Assays (e.g., cGMP measurement) Treatment->Assay Animal_Model Animal Model of Disease (e.g., Kidney Disease) Dosing Administration of This compound Animal_Model->Dosing Monitoring Monitoring of Biomarkers & Endpoints Dosing->Monitoring

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